Ethyl 1-amino-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-aminopyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)6-4-3-5-9(6)8/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJDASEHIKVCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665083 | |
| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628733-99-3 | |
| Record name | Ethyl 1-amino-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the absence of a direct, one-pot synthesis in current literature, this document outlines a validated two-step approach. The synthesis begins with the preparation of the foundational intermediate, Ethyl 1H-pyrrole-2-carboxylate, followed by a direct N-amination of the pyrrole ring. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the mechanistic underpinnings and critical process parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of the N-Amino Pyrrole Scaffold
The pyrrole nucleus is a ubiquitous motif in biologically active compounds, including natural products and pharmaceuticals. The introduction of an amino group at the N1 position of the pyrrole ring creates the N-amino pyrrole scaffold, a modification that significantly alters the electronic properties and three-dimensional structure of the parent heterocycle. This substitution opens new avenues for molecular diversification and the exploration of novel biological activities. 1-Aminopyrrole and its derivatives are valuable intermediates in the synthesis of more complex molecules, with potential applications in the development of new therapeutic agents for conditions such as neurological disorders and cancer.[1] The title compound, this compound, serves as a key building block for introducing this unique functionality into larger, more complex molecular architectures.
This guide presents a reliable and well-documented synthetic strategy, divided into two principal stages: the synthesis of the pyrrole ester precursor and its subsequent N-amination.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of Ethyl 1H-pyrrole-2-carboxylate, a stable and readily purifiable intermediate. The second, and more critical step, is the introduction of the amino group onto the pyrrole nitrogen.
Caption: Proposed two-step synthetic pathway for this compound.
Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
The synthesis of the pyrrole ester precursor, Ethyl 1H-pyrrole-2-carboxylate, is a well-established procedure that can be performed on a large scale. The method detailed here is adapted from a reliable Organic Syntheses procedure and involves the acylation of pyrrole with trichloroacetyl chloride, followed by reaction with sodium ethoxide.[2]
Mechanism of Precursor Synthesis
The reaction proceeds in two distinct stages. Initially, the electrophilic acylation of the electron-rich pyrrole ring occurs preferentially at the C2 position with trichloroacetyl chloride. The resulting 2-pyrrolyl trichloromethyl ketone is then treated with sodium ethoxide. The ethoxide acts as a nucleophile, attacking the carbonyl carbon, and subsequently leading to the cleavage of the C-CCl3 bond and formation of the ethyl ester.
Experimental Protocol for Ethyl 1H-pyrrole-2-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrrole (freshly distilled) | 67.09 | 77 g | 1.2 |
| Trichloroacetyl chloride | 181.38 | 225 g | 1.23 |
| Anhydrous diethyl ether | 74.12 | 840 mL | - |
| Potassium carbonate | 138.21 | 100 g | 0.724 |
| Magnesium sulfate | 120.37 | As needed | - |
| Activated carbon (Norit) | 12.01 | 6 g | - |
| Hexane | 86.18 | 325 mL | - |
| Sodium | 22.99 | 1.0 g | 0.044 |
| Anhydrous ethanol | 46.07 | 300 mL | - |
Procedure:
Part A: Synthesis of 2-Pyrrolyl trichloromethyl ketone
-
In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, charge 225 g (1.23 moles) of trichloroacetyl chloride and 200 mL of anhydrous diethyl ether.
-
While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 mL of anhydrous diethyl ether through the dropping funnel over a period of 3 hours. The exothermic nature of the reaction will cause the mixture to reflux.
-
After the addition is complete, continue stirring for an additional hour.
-
Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 mL of water through the dropping funnel.
-
Separate the organic layer and dry it over magnesium sulfate.
-
Add 6 g of activated carbon (Norit) to the organic layer, stir, and filter.
-
Remove the ether by distillation on a steam bath.
-
Dissolve the residue in 225 mL of hexane and cool the solution on an ice bath to induce crystallization.
-
Collect the resulting tan solid by filtration and wash with 100 mL of cold hexane to yield 189–196 g (77–80%) of 2-pyrrolyl trichloromethyl ketone.
Part B: Synthesis of Ethyl pyrrole-2-carboxylate
-
In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a powder funnel, add 1.0 g (0.044 g-atom) of sodium to 300 mL of anhydrous ethanol.
-
Once the sodium has completely dissolved to form sodium ethoxide, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portion-wise over 10 minutes.
-
After the addition is complete, stir the solution for 30 minutes.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid.
-
Separate the ether layer and wash the aqueous layer with an additional 100 mL of ether.
-
Combine the ether extracts, wash with 25 mL of saturated sodium hydrogen carbonate solution, and dry over magnesium sulfate.
-
Concentrate the solution by distillation and fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[2]
Step 2: N-Amination of Ethyl 1H-pyrrole-2-carboxylate
The introduction of the amino group at the N1 position is the pivotal step in this synthesis. Based on literature precedents for the N-amination of pyrroles and indoles, monochloramine (NH₂Cl) is an excellent reagent for this transformation, offering high yields.[3]
Mechanism of N-Amination
The N-amination of pyrrole with monochloramine is an electrophilic amination reaction. The pyrrole nitrogen, although part of an aromatic system, possesses a lone pair of electrons. In the presence of a strong base, the pyrrole proton can be abstracted to form a highly nucleophilic pyrrolide anion. This anion then attacks the electrophilic nitrogen of monochloramine, displacing the chloride ion and forming the N-N bond.
Caption: Proposed mechanism for the N-amination of Ethyl 1H-pyrrole-2-carboxylate.
In-situ Generation and Handling of Monochloramine: A Critical Safety Note
Monochloramine is a toxic and potentially explosive compound that is typically generated in situ for immediate use. A common and practical method for its generation involves the reaction of sodium hypochlorite with ammonia or an ammonium salt in an aqueous solution.
Caution: The preparation and use of monochloramine should only be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (safety glasses, lab coat, gloves). The reaction can be exothermic and should be cooled appropriately.
Proposed Experimental Protocol for N-Amination
This protocol is a proposed adaptation based on established procedures for the N-amination of similar heterocyclic systems.[3][4] Optimization of reaction conditions may be necessary to achieve the highest yields for this specific substrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Proposed Quantity | Moles |
| Ethyl 1H-pyrrole-2-carboxylate | 139.15 | 13.9 g | 0.1 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 200 mL | - |
| Ammonium chloride (NH₄Cl) | 53.49 | 6.4 g | 0.12 |
| Sodium hypochlorite (NaOCl) solution (e.g., 10-15%) | 74.44 | As needed | ~0.12 |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aqueous sodium chloride (brine) | - | As needed | - |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (4.4 g, 0.11 mol) in 100 mL of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 1H-pyrrole-2-carboxylate (13.9 g, 0.1 mol) in 100 mL of anhydrous DMF to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of the sodium pyrrolide salt.
-
In a separate flask, prepare the monochloramine solution by slowly adding a pre-cooled sodium hypochlorite solution (~0.12 mol) to a cooled (0 °C) and stirred aqueous solution of ammonium chloride (6.4 g, 0.12 mol). The monochloramine solution should be used immediately.
-
Cool the pyrrolide salt suspension back to 0 °C and slowly add the freshly prepared monochloramine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether (3 x 150 mL).
-
Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization and Validation
The successful synthesis of the final product should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the amino group on the pyrrole nitrogen.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amino group and the carbonyl stretch of the ester.
Conclusion
This technical guide details a robust and reproducible two-step synthetic route for this compound. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and critical safety considerations, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug discovery. The outlined pathway enables the efficient production of this important N-amino pyrrole building block, facilitating further exploration of its potential in the development of novel bioactive compounds.
References
-
Reisdorph, J. A., & Johnson, K. F. (Year). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Journal of Organic Chemistry. [Link]
-
Various Authors. (2025). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). Request PDF on ResearchGate. [Link]
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl pyrrole-2-carboxylate. Organic Syntheses, 51, 100. [Link]
Sources
An In-depth Technical Guide to the Chemical Properties and Synthetic Potential of Ethyl 1-amino-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-amino-1H-pyrrole-2-carboxylate is a fascinating heterocyclic compound that holds significant promise as a versatile building block in synthetic organic chemistry, particularly in the construction of fused nitrogen-containing ring systems. As a substituted N-aminopyrrole, its unique electronic and structural features make it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known chemical properties, synthesis, and reactivity of this compound, with a particular focus on its utility in cycloaddition reactions for the generation of complex heterocyclic scaffolds.
Molecular Structure and Properties
The core structure of this compound features a pyrrole ring N-aminated at the 1-position and substituted with an ethyl carboxylate group at the 2-position. This arrangement of functional groups dictates its chemical behavior, combining the characteristics of an electron-rich aromatic heterocycle with the reactivity of a hydrazine derivative.
While extensive experimental data for the free base form of this compound is not widely published, information is available for its hydrochloride salt, which provides valuable insights into the compound's general characteristics.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | (Calculated) |
| Molecular Weight | 154.17 g/mol | (Calculated) |
| CAS Number (HCl Salt) | 1159825-10-1 | [1] |
| Appearance (HCl Salt) | Solid | [2] |
Synthesis
A plausible synthetic route could involve the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative, followed by or concurrent with the introduction of the ethyl carboxylate group. The hydrochloride salt is likely prepared by treating the free base with hydrochloric acid in a suitable solvent.
Spectroscopic Characterization (Predicted)
Based on the structure and data from related pyrrole derivatives, the following spectroscopic characteristics can be anticipated for this compound:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the pyrrole ring protons, the ethyl group of the ester (a quartet and a triplet), and the protons of the amino group. The chemical shifts of the pyrrole protons would be influenced by the electronic effects of both the amino and the ester groups.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the pyrrole ring, the carbonyl carbon of the ester, and the carbons of the ethyl group.
-
IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the amino group, the C=O stretching of the ester, and the characteristic vibrations of the pyrrole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the ethyl and carboxylate groups.
Chemical Reactivity: A Gateway to Fused Heterocycles
The most significant chemical property of this compound lies in the reactivity of the N-amino group, which allows it to act as a 1,3-dipole precursor in cycloaddition reactions. This reactivity is analogous to that of N-aminopyridinium ylides, which are well-documented to undergo [3+2] cycloaddition reactions with various dipolarophiles.
[3+2] Cycloaddition Reactions
N-aminopyrroles can be readily converted into N-ylides, which then serve as reactive 1,3-dipoles. These ylides can react with a variety of electron-deficient alkenes and alkynes to construct fused pyrazole ring systems. This type of reaction is a powerful tool for the synthesis of bicyclic heterocycles such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines.[3][4][5][6]
The general mechanism involves the in-situ generation of the N-aminopyrrole ylide, which then undergoes a concerted or stepwise cycloaddition with a suitable dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the ylide and the dipolarophile.
Diagram 1: Proposed [3+2] Cycloaddition of this compound
Caption: General workflow for the synthesis of fused heterocycles.
Applications in Drug Development and Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds, which are readily accessible from N-aminopyrroles, are privileged structures in medicinal chemistry. These fused heterocyclic systems are found in a number of biologically active molecules and approved drugs.[6] Their structural similarity to purines allows them to interact with a variety of biological targets, including protein kinases.
The development of synthetic routes to novel pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives is therefore of significant interest to drug discovery programs. This compound, as a functionalized N-aminopyrrole, provides a valuable entry point to a diverse range of these important heterocyclic systems. The presence of the ethyl carboxylate group offers a handle for further synthetic modifications, allowing for the generation of libraries of compounds for biological screening.
Experimental Protocols
While a specific protocol for this compound is not detailed in the literature reviewed, a general procedure for a [3+2] cycloaddition reaction using a related N-amino heterocycle can be outlined as follows.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition
-
Ylide Generation: To a solution of the N-amino heterocycle (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere, a base (e.g., triethylamine, potassium carbonate) (1.1 eq.) is added at room temperature. The mixture is stirred for a short period to facilitate the formation of the N-ylide.
-
Cycloaddition: The dipolarophile (e.g., an electron-deficient alkene or alkyne) (1.0-1.2 eq.) is added to the reaction mixture. The reaction is then stirred at room temperature or heated as required, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired fused heterocyclic product.
Safety and Handling
As with all laboratory chemicals, this compound and its hydrochloride salt should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its ability to participate in [3+2] cycloaddition reactions provides a direct and efficient route to valuable fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines. While detailed experimental data for the free base is currently limited in the public domain, the known reactivity of related N-amino heterocycles highlights its significant potential. Further research into the synthesis, characterization, and reaction scope of this compound is warranted and will undoubtedly open up new avenues for the discovery and development of novel bioactive molecules and functional materials.
References
[3] One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing). Available at: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a
[4] Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/synthesis-of-pyrazolo[1,5-a]pyridines.shtm
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027471/
[5] The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts - ResearchGate. Available at: https://www.researchgate.net/figure/The-synthesis-of-pyrazolo-1-5-a-pyridine-derivatives-via-3-2-cyclization-of-N_fig1_329437145
[6] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10592966/
[2] Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride - CymitQuimica. Available at: https://www.cymitquimica.com/base/files/master-en-gb/sds/IND-CHZ-0103_CymitQuimica_SDS_EN.pdf
[1] 1159825-10-1|this compound hydrochloride|BLD Pharm. Available at: https://www.bldpharm.com/products/1159825-10-1.html
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- 2. Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride [cymitquimica.com]
- 3. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of Ethyl 1-amino-1H-pyrrole-2-carboxylate: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel molecular architectures with therapeutic potential is a driving force in modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, N-amino heterocycles have emerged as particularly versatile building blocks, offering unique reactivity profiles that enable the rapid construction of complex fused ring systems. Among these, Ethyl 1-amino-1H-pyrrole-2-carboxylate stands out as a key intermediate, possessing a rich and nuanced reactivity that makes it a valuable tool for the synthesis of innovative drug candidates. This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this remarkable compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Synthesis of the Precursor: A Foundational Step
A robust and scalable synthesis of the starting material is paramount for any successful synthetic campaign. The preparation of this compound begins with the readily available Ethyl 1H-pyrrole-2-carboxylate. A reliable method for the synthesis of this precursor is well-documented in the chemical literature.[1]
Synthesis of Ethyl 1H-pyrrole-2-carboxylate
A widely utilized and dependable procedure for the gram-scale synthesis of Ethyl 1H-pyrrole-2-carboxylate is provided by Organic Syntheses, a testament to its reproducibility and scalability.[1] This two-step process begins with the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride, followed by a haloform-type reaction with sodium ethoxide to yield the desired ester.
Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate [1]
-
Step 1: 2-Pyrrolyl trichloromethyl ketone. To a stirred solution of trichloroacetyl chloride (1.23 mol) in anhydrous diethyl ether, freshly distilled pyrrole (1.2 mol) in anhydrous ether is added dropwise over 3 hours. The reaction mixture is allowed to reflux under the heat of the reaction. After the addition is complete, the mixture is stirred for an additional hour. A solution of potassium carbonate (0.724 mol) in water is then slowly added. The organic layer is separated, dried over magnesium sulfate, and concentrated. The residue is crystallized from hexane to afford 2-pyrrolyl trichloromethyl ketone.
-
Step 2: Ethyl 1H-pyrrole-2-carboxylate. To a solution of sodium metal (0.44 g-atom) in anhydrous ethanol, 2-pyrrolyl trichloromethyl ketone (0.35 mol) is added portionwise. The solution is stirred for 30 minutes and then concentrated. The residue is partitioned between diethyl ether and dilute hydrochloric acid. The ether layer is washed with saturated sodium hydrogen carbonate solution, dried, and concentrated. The product is then purified by vacuum distillation to yield Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[1]
N-Amination of Ethyl 1H-pyrrole-2-carboxylate
The introduction of the amino group at the N1 position is the crucial step to unlock the unique reactivity of the title compound. This transformation is typically achieved through electrophilic amination. While a specific protocol for the N-amination of Ethyl 1H-pyrrole-2-carboxylate is not extensively detailed in readily available literature, a general and effective method involves the use of hydroxylamine-O-sulfonic acid (HOSA) in a basic medium. This reagent is known to act as an electrophilic aminating agent in neutral or acidic conditions.
Proposed Experimental Protocol: Synthesis of this compound
-
To a stirred solution of Ethyl 1H-pyrrole-2-carboxylate in a suitable solvent such as dimethylformamide (DMF), a base such as sodium hydride (NaH) is added portionwise at 0 °C to deprotonate the pyrrole nitrogen.
-
After stirring for a short period, a solution of hydroxylamine-O-sulfonic acid in DMF is added dropwise at the same temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched by the careful addition of water, and the product is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
The Duality of Reactivity: A Synthetic Chemist's Playground
The synthetic utility of this compound stems from the dual reactivity conferred by the N-amino group and the pyrrole ring. This section will explore the key transformations that make this compound a valuable synthon.
The N-Amino Group: A Handle for Cyclization and Functionalization
The exocyclic amino group is a nucleophilic center that readily participates in a variety of reactions, serving as a key handle for the construction of fused heterocyclic systems and for further functionalization.
One of the most powerful applications of N-aminopyrroles is their use as 1,3-dipoles in [3+2] cycloaddition reactions. This strategy provides a direct and efficient route to the pyrazolo[1,5-a]pyrrole scaffold, a privileged core in medicinal chemistry. The reaction typically involves the in situ formation of an N-iminopyrrolidinium ylide, which then reacts with a suitable dipolarophile.
Figure 1: General workflow for the synthesis of pyrazolo[1,5-a]pyrroles.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrrole Derivative
-
To a solution of this compound and an α,β-unsaturated carbonyl compound (e.g., dimethyl acetylenedicarboxylate) in a suitable solvent like ethanol or toluene, a base such as triethylamine or DBU is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product, often a dihydropyrazolo[1,5-a]pyrrole, is then subjected to oxidation to achieve aromatization. This can be accomplished using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by bubbling air through the reaction mixture in the presence of a catalyst.
-
The final product is purified by column chromatography.
The nucleophilic amino group can be readily acylated or alkylated, allowing for the introduction of various substituents to modulate the physicochemical properties and biological activity of the resulting molecules. These reactions typically proceed under standard conditions.
Data on N-Functionalization Reactions
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride, Benzoyl chloride | N-acyl-1-aminopyrrole |
| Sulfonylation | Methanesulfonyl chloride | N-sulfonyl-1-aminopyrrole |
| Alkylation | Methyl iodide, Benzyl bromide | N-alkyl-1-aminopyrrole |
Experimental Protocol: N-Acylation of this compound
-
To a solution of this compound in a solvent like dichloromethane or THF, a base such as triethylamine or pyridine is added.
-
The mixture is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give the crude product, which can be purified by chromatography or recrystallization.
The N-amino group can also act as a nucleophile in Michael addition reactions with electron-deficient alkenes. This reaction provides a powerful method for carbon-nitrogen bond formation and the construction of more complex molecular scaffolds.
Figure 2: Michael addition of the N-amino group.
The Pyrrole Ring: Aromatic Reactivity
The pyrrole ring in this compound retains its aromatic character and is susceptible to electrophilic substitution reactions. The presence of the electron-donating amino group at the N1 position and the electron-withdrawing carboxylate group at the C2 position influences the regioselectivity of these reactions. Generally, electrophilic attack is directed to the C5 position, which is activated by the N-amino group and less deactivated by the ester group compared to the C3 and C4 positions.
Common Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring
| Reaction | Reagent | Expected Major Product |
| Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo derivative |
| Nitration | Nitric acid/Acetic anhydride | 5-Nitro derivative |
| Friedel-Crafts Acylation | Acetyl chloride/Lewis acid | 5-Acetyl derivative |
Applications in Drug Discovery: Building Biologically Active Molecules
The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The resulting pyrazolo[1,5-a]pyrrole and related fused systems are found in numerous biologically active molecules.
Pyrazolo[1,5-a]pyrimidines and Pyrazolo[1,5-a]pyrroles as Privileged Scaffolds
The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrrole cores are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. Derivatives of these ring systems have been reported to exhibit a broad spectrum of biological activities, including:
-
Kinase Inhibition: Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key targets in cancer therapy.
-
Antiviral Activity: Certain compounds containing these fused heterocyclic systems have shown promising antiviral activity.
-
Anti-inflammatory Properties: The anti-inflammatory potential of these scaffolds has also been explored.
The ability to readily synthesize and functionalize these core structures from this compound provides a powerful platform for the development of new therapeutic agents.
Conclusion
This compound is a versatile and powerful building block in modern organic synthesis and medicinal chemistry. Its unique combination of a nucleophilic N-amino group and an aromatic pyrrole ring allows for a diverse range of chemical transformations, providing access to complex and biologically relevant heterocyclic scaffolds. The insights and protocols presented in this guide are intended to equip researchers with the knowledge and practical tools necessary to harness the full synthetic potential of this remarkable compound in their pursuit of novel therapeutics.
References
-
Bailey, D. M.; Johnson, R. E.; Albertson, N. F. Ethyl pyrrole-2-carboxylate. Org. Synth.1971 , 51, 100. [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from the closely related isomer, Ethyl 2-amino-1H-pyrrole-3-carboxylate, to present a robust, predictive characterization. This approach ensures a scientifically grounded resource for researchers working with N-amino pyrrole scaffolds.
Introduction: The Significance of the N-Amino Pyrrole Moiety
Pyrrole derivatives are a cornerstone in the development of biologically active molecules, forming the core of numerous pharmaceuticals and natural products. The introduction of an amino group on the pyrrole nitrogen (an N-amino functionality) significantly alters the electronic properties and hydrogen bonding capabilities of the ring system, opening new avenues for molecular design and interaction with biological targets. This compound, with its ester and N-amino functionalities, represents a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.
Molecular Structure and Spectroscopic Overview
The structural framework of this compound dictates its characteristic spectroscopic features. The molecule comprises a five-membered aromatic pyrrole ring, an amino group attached to the pyrrole nitrogen, and an ethyl carboxylate group at the C2 position.
Caption: Molecular structure of this compound.
The following sections will detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, drawing parallels with the known data for Ethyl 2-amino-1H-pyrrole-3-carboxylate where appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted spectra for this compound are based on established chemical shift principles and comparison with its 2-amino-3-carboxylate isomer.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the amino protons, and the ethyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | t | 1H | H5 | The H5 proton is adjacent to the N-amino group, which is expected to have a moderate deshielding effect. It will appear as a triplet due to coupling with H4. |
| ~6.5-6.7 | t | 1H | H3 | The H3 proton is adjacent to the electron-withdrawing ester group, leading to a downfield shift. It will appear as a triplet due to coupling with H4. |
| ~6.0-6.2 | t | 1H | H4 | The H4 proton is coupled to both H3 and H5, resulting in a triplet. |
| ~5.0-5.5 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |
| ~4.2-4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are deshielded by the adjacent oxygen atom and will appear as a quartet due to coupling with the methyl protons. |
| ~1.2-1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |
Note: Predicted chemical shifts are in CDCl₃ and may vary depending on the solvent used.
For comparison, the reported ¹H NMR data for Ethyl 2-amino-1H-pyrrole-3-carboxylate in CDCl₃ shows signals at δ 7.92 (br, 1H, NH), 6.28 (t, 1H), 6.15 (dd, 1H), 4.94 (br, 2H, NH₂), 4.24 (q, 2H), and 1.33 (t, 3H)[1]. The different substitution pattern in our target molecule is expected to shift the pyrrole proton signals further downfield due to the direct attachment of the ester group at C2.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O | The carbonyl carbon of the ester group is highly deshielded. |
| ~130-135 | C2 | The C2 carbon is attached to the electron-withdrawing ester group and the N-amino group, resulting in a downfield shift. |
| ~120-125 | C5 | The C5 carbon is adjacent to the N-amino group. |
| ~110-115 | C3 | The C3 carbon is expected to be in a similar region to other pyrrole carbons. |
| ~105-110 | C4 | The C4 carbon is expected to be the most upfield of the pyrrole ring carbons. |
| ~60-62 | -OCH₂CH₃ | The methylene carbon of the ethyl group is attached to oxygen. |
| ~14-15 | -OCH₂CH₃ | The methyl carbon of the ethyl group is a typical aliphatic carbon. |
The reported ¹³C NMR data for Ethyl 2-amino-1H-pyrrole-3-carboxylate in CDCl₃ shows signals at δ 166.5, 145.4, 110.3, 107.5, 94.5, 59.3, and 14.7[1]. The precise chemical shifts for our target molecule will differ due to the change in substituent positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3400-3200 | N-H stretch | Medium | Amino (-NH₂) |
| 3100-3000 | C-H stretch | Medium | Aromatic C-H (pyrrole) |
| 2980-2850 | C-H stretch | Medium | Aliphatic C-H (ethyl) |
| ~1710-1680 | C=O stretch | Strong | Ester carbonyl |
| ~1600-1450 | C=C stretch | Medium | Pyrrole ring |
| ~1250-1150 | C-O stretch | Strong | Ester |
| ~1100-1000 | C-N stretch | Medium | Pyrrole ring and amino group |
The presence of a strong carbonyl absorption band around 1700 cm⁻¹ and N-H stretching bands in the 3400-3200 cm⁻¹ region would be key diagnostic features in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.17 g/mol .
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 154 would be expected. Key fragmentation pathways for pyrrole derivatives often involve the loss of substituents.[2] For this molecule, prominent fragments could arise from:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺ leading to a peak at m/z 109.
-
Loss of the entire ester group (-COOC₂H₅): [M - 73]⁺ leading to a peak at m/z 81.
-
Loss of the amino group (-NH₂): [M - 16]⁺ leading to a peak at m/z 138.
-
Cleavage of the pyrrole ring: This can lead to a variety of smaller fragments.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocols
For researchers aiming to synthesize and characterize this compound, the following general protocols for spectroscopic analysis are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) coupled with a direct infusion or Liquid Chromatography (LC) inlet can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from a closely related isomer and fundamental spectroscopic principles, a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data has been presented. The provided experimental protocols offer a standardized approach for researchers to obtain and interpret their own data. This guide serves as a valuable resource for anyone working with this important class of N-amino pyrrole building blocks, facilitating their identification, characterization, and application in further research and development.
References
- This guide is a synthesis of established spectroscopic principles and data from the cited sources.
-
PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Li, W., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2567–2576. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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Ethyl 1-amino-1H-pyrrole-2-carboxylate: A Comprehensive Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-amino-1H-pyrrole-2-carboxylate is a fascinating heterocyclic building block that holds significant potential in medicinal chemistry and drug discovery. As a derivative of the ubiquitous pyrrole scaffold, this molecule's unique N-amination introduces a reactive handle that opens up a diverse array of synthetic possibilities. The pyrrole ring itself is a privileged structure in numerous biologically active compounds, exhibiting a wide spectrum of activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The strategic placement of an amino group on the pyrrole nitrogen, combined with the electron-withdrawing ethyl carboxylate at the 2-position, creates a unique electronic and steric environment, making it a valuable synthon for the construction of complex nitrogen-containing heterocycles. This guide provides an in-depth exploration of this compound, covering its identification, synthesis, predicted reactivity, and potential applications in the development of novel therapeutic agents.
Compound Identification
Identifying the correct chemical entity is paramount for any scientific endeavor. This section provides the key identifiers for this compound and its commonly available salt form.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1159825-10-1 (for the Hydrochloride salt) | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | N/A |
| Molecular Weight | 154.17 g/mol | N/A |
| Structure | ![]() | N/A |
Note: While the CAS number for the hydrochloride salt is well-documented, a specific CAS number for the free base is not consistently reported in publicly accessible databases.
Synthesis of this compound
The introduction of an amino group onto the nitrogen atom of a pyrrole ring, particularly one bearing an electron-withdrawing group, requires a carefully chosen synthetic strategy. A robust method for the N-amination of ethyl 1H-pyrrole-2-carboxylate has been detailed in the patent literature, providing a practical route to this valuable intermediate[2].
Experimental Protocol: N-amination of Ethyl 1H-pyrrole-2-carboxylate[2]
This procedure involves the in situ generation of chloramine, which then acts as the aminating agent.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Ammonium chloride (NH₄Cl)
-
Methyltrioctylammonium chloride (Aliquat-336)
-
28% aqueous solution of Sodium Hydroxide (NaOH)
-
28% aqueous solution of Ammonium Hydroxide (NH₄OH)
-
Methyl tert-butyl ether (MTBE)
-
10% aqueous Sodium Hypochlorite (NaOCl) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a mixture of ammonium chloride (41.6 g), Aliquat-336 (1.4 g), 28% aqueous NaOH (360 mL), and 28% aqueous NH₄OH (118 mL), add a solution of ethyl 1H-pyrrole-2-carboxylate (13.9 g) in methyl tert-butyl ether (372 mL) in one portion at 0°C.
-
Slowly add a 10% aqueous solution of NaOCl (725 mL) to the vigorously stirred mixture at 0°C over a period of 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 4 hours.
-
Separate the organic layer and wash it with a saturated aqueous solution of Na₂S₂O₃ (150 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, this compound, as a brown oil (11.2 g, 73% yield).
Causality of Experimental Choices:
-
Phase Transfer Catalyst (Aliquat-336): The reaction involves both aqueous and organic phases. Aliquat-336 is a phase transfer catalyst that facilitates the transport of the chloramine or a related reactive species from the aqueous phase to the organic phase where the ethyl 1H-pyrrole-2-carboxylate substrate resides.
-
In situ Generation of Chloramine: The reaction between ammonium hydroxide and sodium hypochlorite in the presence of a base generates chloramine (NH₂Cl), a key reagent for electrophilic amination. This in situ generation is often preferred for safety and reactivity reasons.
-
Sodium Thiosulfate Wash: This step is crucial for quenching any unreacted sodium hypochlorite, preventing potential side reactions during the workup and concentration steps.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl ester group, and the N-amino protons. A key feature for a related N-amino pyrrole derivative is a broad singlet for the -NH₂ protons observed around δ 4.68 ppm[1].
-
Pyrrole Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm), each integrating to 1H. The coupling pattern will be characteristic of a 2-substituted pyrrole.
-
Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region (typically δ 4.0-4.5 ppm for the quartet and δ 1.0-1.5 ppm for the triplet).
-
N-Amino Protons: A broad singlet (NH₂) that may be exchangeable with D₂O, likely appearing in the range of δ 4.5-5.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals.
-
Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm.
-
Pyrrole Carbons: Four signals in the aromatic region (δ 100-140 ppm).
-
Ethyl Ester Carbons: Two signals in the aliphatic region, one for the O-CH₂ (around δ 60 ppm) and one for the CH₃ (around δ 14 ppm).
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester functionality.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretching: One or two sharp peaks in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.
-
C=O Stretching: A strong absorption band around 1700-1720 cm⁻¹ for the ester carbonyl group.
-
C-N and C-O Stretching: In the fingerprint region (below 1500 cm⁻¹).
Reactivity and Synthetic Applications
The bifunctional nature of this compound, possessing both a nucleophilic N-amino group and an electrophilic center at the carbonyl carbon, makes it a versatile precursor for the synthesis of fused heterocyclic systems.
Cyclization Reactions
The N-amino group can act as a nucleophile in condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form fused pyridazine or other diazine systems. A notable application is its use in the synthesis of pyrrolo[1,2-f][1][3][4]triazin-4-ol through a reaction with formamide[2].
Caption: Synthetic utility in fused heterocycle synthesis.
Derivatization of the Amino Group
The N-amino group can undergo standard amine chemistry, such as acylation, sulfonylation, and Schiff base formation, to introduce a wide variety of substituents. This allows for the fine-tuning of the molecule's steric and electronic properties for structure-activity relationship (SAR) studies in drug discovery.
Potential Applications in Drug Development
While specific biological activity data for this compound is not extensively published, the broader class of pyrrole-containing molecules has a well-established role in medicinal chemistry[5][6][7]. The N-aminopyrrole moiety can be considered a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.
The ability to readily synthesize fused heterocyclic systems from this precursor is particularly relevant. Fused pyrrole derivatives are scaffolds for a multitude of therapeutic agents, including kinase inhibitors, anti-infective agents, and central nervous system drugs. Therefore, this compound serves as a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization campaigns.
Conclusion
This compound is a strategically important synthetic intermediate with considerable potential for the development of novel heterocyclic compounds of medicinal interest. This guide has provided a comprehensive overview of its identification, a detailed and practical synthetic protocol, predicted spectroscopic characteristics, and an exploration of its reactivity and potential applications. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the utility of such versatile building blocks will undoubtedly increase, paving the way for the next generation of therapeutic innovations.
References
- Google Patents. EP2948454B1 - Triazine compounds and a process for preparation thereof.
-
Chem-Impex. 1-Aminopyrrole. Available from: [Link]
-
RJPT. Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Available from: [Link]
-
MDPI. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Available from: [Link]
-
MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
-
PubMed. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]
- Google Patents. US20120077814A1 - Sulfonamide, sulfamate, and sulfamothioate derivatives.
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]
-
RSC Publishing. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]
-
CORE. 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. Available from: [Link]
Sources
- 1. EP2948454B1 - Triazine compounds and a process for preparation thereof - Google Patents [patents.google.com]
- 2. US20120077814A1 - Sulfonamide, sulfamate, and sulfamothioate derivatives - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 1-amino-1H-pyrrole-2-carboxylate
This technical guide provides a comprehensive walkthrough for the structural elucidation of Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The narrative is structured to not only present the analytical data but also to elucidate the scientific rationale behind the experimental choices, ensuring a thorough understanding of the characterization process.
Introduction
Pyrrole derivatives are a cornerstone in the synthesis of a wide array of biologically active molecules. The introduction of an amino group at the N1 position of the pyrrole ring, as in this compound, can significantly modulate the electronic properties and biological activity of the parent molecule. Accurate structural confirmation of such novel compounds is a critical first step in any research and development pipeline. This guide will detail a systematic approach to confirming the structure of this compound, commencing with its synthesis and followed by a multi-pronged spectroscopic analysis.
Part 1: Synthesis of this compound
A robust synthesis is the foundation of any structural elucidation study. For the preparation of this compound, a direct N-amination of the readily available Ethyl 1H-pyrrole-2-carboxylate is the most logical approach. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for the amination of various nitrogen heterocycles.[1]
Experimental Protocol: N-amination of Ethyl 1H-pyrrole-2-carboxylate
-
Reaction Setup: To a solution of Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium hydroxide (KOH), and cool the mixture in an ice bath.
-
Addition of Aminating Agent: Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) (1.1 equivalents) in DMF to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
dot graph TD { A[Ethyl 1H-pyrrole-2-carboxylate] --> B{Deprotonation with KOH in DMF}; B --> C{Addition of Hydroxylamine-O-sulfonic acid}; C --> D[N-amination Reaction]; D --> E{Aqueous Workup and Extraction}; E --> F[Column Chromatography]; F --> G[this compound]; }
Caption: Synthetic workflow for this compound.
Part 2: Spectroscopic Characterization and Data Interpretation
The cornerstone of structure elucidation lies in the synergistic interpretation of data from various spectroscopic techniques. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the synthesized this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the pyrrole ring protons, the ethyl ester protons, and the newly introduced amino protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.90 | Triplet | 1H | H5 | The α-proton of the pyrrole ring, coupled to H4 and H3. |
| ~6.20 | Triplet | 1H | H4 | The β-proton, coupled to H5 and H3. |
| ~6.00 | Triplet | 1H | H3 | The β-proton, coupled to H4 and H5. |
| ~5.50 | Broad Singlet | 2H | NH₂ | The protons of the amino group, typically a broad signal. |
| 4.25 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group, split by the methyl protons. |
| 1.30 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group, splitting the methylene protons. |
Note: The chemical shifts of the pyrrole protons are influenced by the electron-donating nature of the N-amino group. These predicted values are based on data from similar 1-aminopyrrole derivatives.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162.0 | C=O | Carbonyl carbon of the ester group. |
| ~125.0 | C2 | The carbon atom of the pyrrole ring attached to the ester group. |
| ~122.0 | C5 | The α-carbon of the pyrrole ring. |
| ~110.0 | C3 | The β-carbon of the pyrrole ring. |
| ~108.0 | C4 | The β-carbon of the pyrrole ring. |
| ~60.0 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |
| ~14.5 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |
Note: The assignments are based on known substituent effects on the ¹³C chemical shifts of pyrrole rings and data from other 1-aminopyrrole derivatives.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | N-H Stretch | Primary Amine (NH₂) |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H |
| ~1700 | C=O Stretch | Ester Carbonyl |
| ~1600 | C=C Stretch | Pyrrole Ring |
| ~1250 | C-O Stretch | Ester |
| ~1100 | C-N Stretch | Pyrrole Ring |
The presence of two distinct bands in the 3400-3300 cm⁻¹ region would be a strong indication of the primary amino group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.17 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 154. Key fragmentation patterns would include:
-
Loss of the ethyl group (-CH₂CH₃): A peak at m/z = 125.
-
Loss of the ethoxy group (-OCH₂CH₃): A peak at m/z = 109.
-
Loss of the entire ester group (-COOCH₂CH₃): A peak at m/z = 81.
-
Loss of the amino group (-NH₂): A peak at m/z = 138.
dot graph TD { subgraph "Structure Elucidation Workflow" direction LR; A[Synthesis] --> B(Spectroscopic Analysis); B --> C[¹H NMR]; B --> D[¹³C NMR]; B --> E[FT-IR]; B --> F[Mass Spec]; C --> G{Data Integration}; D --> G; E --> G; F --> G; G --> H[Structure Confirmation]; end }
Caption: Logical workflow for structure elucidation.
Part 3: Data Integration and Structure Confirmation
The definitive confirmation of the structure of this compound is achieved by integrating the data from all spectroscopic techniques.
-
The ¹H and ¹³C NMR data will confirm the connectivity of the atoms and the substitution pattern on the pyrrole ring. The presence of the N-amino group will be evidenced by the characteristic broad singlet in the ¹H NMR and its influence on the chemical shifts of the pyrrole ring carbons in the ¹³C NMR.
-
The FT-IR spectrum will provide unambiguous evidence for the key functional groups: the primary amine (N-H stretches), the ester (C=O and C-O stretches), and the aromatic pyrrole ring.
-
Mass spectrometry will confirm the molecular weight of the compound and the presence of the ethyl ester and amino functional groups through characteristic fragmentation patterns.
By correlating the information from these independent analytical methods, a self-validating system is created, leading to a high degree of confidence in the assigned structure of this compound.
References
-
M. D'Auria, A. De Mico, F. D'Onofrio, G. Piancatelli, "13C NMR chemical shift assignments for some 1‐aminopyrrole derivatives," Magnetic Resonance in Chemistry, 1988. [Link]
- R. A. Jones, G. P. Bean, "The Chemistry of Pyrroles," Academic Press, 1977.
- E. F. V. Scriven, "Comprehensive Organic Chemistry II," Pergamon, 1991.
- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce, "Spectrometric Identification of Organic Compounds," 8th ed., John Wiley & Sons, 2014.
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An In-depth Technical Guide to the Physical Properties of Ethyl 1-amino-1H-pyrrole-2-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Unknown
In the landscape of pharmaceutical and materials science, the precise characterization of a molecule's physical properties is the bedrock upon which all further development is built. This guide is dedicated to a thorough exploration of Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound with potential applications stemming from its unique structural motifs. It is imperative to state at the outset that while this molecule is of significant interest, publicly available, experimentally determined data on its physical and spectral properties are notably scarce. This guide, therefore, adopts a dual approach: presenting the confirmed data for its hydrochloride salt, and providing expert-driven predictions and comparative analyses based on closely related analogues and foundational chemical principles. This methodology is designed to offer a robust framework for researchers, enabling informed decision-making in the absence of a complete experimental dossier.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any compound is to ascertain its precise molecular structure and key identifiers.
Chemical Structure and Nomenclature
This compound is a five-membered aromatic pyrrole ring substituted at the 1-position with an amino group (-NH₂) and at the 2-position with an ethyl carboxylate group (-COOCH₂CH₃). The presence of the N-amino group is a distinguishing feature that significantly influences the electronic properties and potential reactivity of the pyrrole ring.
Molecular Structure of this compound
A 2D representation of the molecular structure of this compound.
Key Identifiers
While data for the free base is limited, its hydrochloride salt is commercially available, providing a crucial anchor for identification.
| Identifier | Value | Source |
| Chemical Name | This compound hydrochloride | N/A |
| CAS Number | 1159825-10-1 | N/A |
| Molecular Formula | C₇H₁₁ClN₂O₂ | N/A |
| Molecular Weight | 190.63 g/mol | N/A |
Physicochemical Properties: Experimental Data and Predictive Insights
The bulk physical properties of a compound are critical for its handling, formulation, and application. In the absence of direct experimental values for the free base, we present data for the hydrochloride salt and offer predicted values for the free base, contextualized with data from analogous compounds.
| Property | This compound (Predicted/Inferred) | This compound HCl (Experimental) |
| Appearance | Likely a solid, color may vary | Solid |
| Melting Point | Prediction not available | Not specified in available sources |
| Boiling Point | Predicted to be high due to polar functional groups and potential for hydrogen bonding. Likely decomposes before boiling at atmospheric pressure. | Not applicable (salt) |
| Solubility | Expected to have some solubility in polar organic solvents. Low solubility in nonpolar solvents. | Soluble in polar solvents like water and alcohols. |
| Density | Prediction not available | Not specified |
| pKa | The N-amino group is expected to be basic, while the pyrrole N-H in related, unsubstituted pyrroles is weakly acidic. The exact pKa would require experimental determination or high-level computational modeling. | Not specified |
Spectroscopic Characterization: A Predictive Framework
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the ethyl group, and the amino group.
-
Pyrrole Ring Protons (3H): These would appear as multiplets in the aromatic region (typically δ 6.0-7.5 ppm). The specific coupling patterns would be influenced by the substitution at the 1 and 2 positions.
-
Ethyl Group Protons (5H): A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl ester would be expected, likely in the regions of δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.
-
Amino Group Protons (2H): A broad singlet is anticipated for the -NH₂ protons. Its chemical shift would be highly dependent on the solvent and concentration.
The carbon NMR spectrum will provide insights into the different carbon environments within the molecule.
-
Pyrrole Ring Carbons (4C): Signals for the four carbons of the pyrrole ring are expected in the aromatic region (δ 100-140 ppm).
-
Carbonyl Carbon (1C): The ester carbonyl carbon should appear as a downfield signal, typically in the range of δ 160-170 ppm.
-
Ethyl Group Carbons (2C): Two signals corresponding to the -CH₂- and -CH₃ of the ethyl group are expected, likely around δ 60 ppm and δ 14 ppm, respectively.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
N-H Stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.
-
C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ due to the stretching of the ester carbonyl group.[1]
-
C-N Stretching: Absorptions in the region of 1200-1350 cm⁻¹.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region associated with the C-O bond of the ester.
-
Aromatic C-H and C=C Stretching: Weaker absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, characteristic of the pyrrole ring.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₇H₁₀N₂O₂).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, and potentially cleavage of the N-N bond or fragmentation of the pyrrole ring.
Experimental Protocols for Characterization: A Methodological Blueprint
For researchers intending to synthesize and characterize this compound, the following established protocols for analogous compounds can serve as a valuable guide.
Synthesis and Purification Workflow
The synthesis of N-amino pyrroles can be challenging. A potential synthetic route could involve the cyclization of a suitable precursor, followed by functional group manipulation.
General Synthetic Workflow
A generalized workflow for the synthesis and purification of pyrrole derivatives.
Step-by-Step Protocol for Purification (Illustrative):
-
Reaction Quenching and Extraction: Upon completion of the reaction, the mixture is cooled to room temperature and quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is then extracted multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in isolating the desired product.
-
Purity Assessment: The purity of the collected fractions is assessed by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is evaporated to yield the final compound.
Spectroscopic Analysis Protocols
NMR Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
IR Spectroscopy: A thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr) for analysis, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography. Electron ionization (EI) or a softer ionization technique like electrospray ionization (ESI) can be used.
Conclusion and Future Directions
This compound presents an intriguing molecular scaffold with potential for further exploration in medicinal chemistry and materials science. This technical guide has aimed to provide a comprehensive overview of its physical properties, acknowledging the current limitations in available experimental data. By combining the known properties of its hydrochloride salt with predictive methodologies and comparative data from related structures, we have constructed a foundational understanding of this compound.
It is our hope that this guide will not only serve as a valuable resource for researchers currently working with this molecule but also stimulate further investigation to fill the existing knowledge gaps. The full experimental characterization of this compound will undoubtedly unlock a more complete understanding of its potential and pave the way for its application in innovative technologies.
References
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The Good Scents Company. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Ethyl-2-pyrrolecarboxaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Kwiecień, H., et al. (2021). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Molbank, 2021(4), M1295. [Link]
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Patel, S. K., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1336–1340. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
Wang, H., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 64(15), 11315–11333. [Link]
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"Ethyl 1-amino-1H-pyrrole-2-carboxylate molecular weight"
An In-depth Technical Guide to Ethyl 1-amino-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic organic compound featuring a pyrrole core, a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its core physicochemical properties, with a detailed analysis of its molecular weight. It further delves into established synthetic routes, principles of characterization, key applications in research and development, and essential safety and handling protocols. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, organic synthesis, and related scientific disciplines.
Introduction: The Pyrrole Scaffold in Modern Chemistry
The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with specific biological activities. The introduction of an amino group and an ethyl carboxylate ester to this core, as in this compound, creates a multifunctional molecule with significant potential for further chemical modification and application. Compounds in this class are explored for their anti-inflammatory, antiradical, and insecticidal properties.[1][2] This guide will focus specifically on the 1-amino isomer, providing the detailed technical data necessary for its synthesis, identification, and use in a research setting.
Core Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These parameters dictate its behavior in reactions, its solubility, and its analytical signature.
Molecular Formula and Weight
The identity and purity of a compound are fundamentally linked to its molecular weight. For this compound, the molecular formula is C₇H₁₀N₂O₂.
The molecular weight is calculated based on the atomic weights of its constituent elements:
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 10 atoms × 1.008 u = 10.080 u
-
Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
Average Molecular Weight: 154.169 g/mol Monoisotopic Mass: 154.074228 Da
The monoisotopic mass is crucial for high-resolution mass spectrometry, allowing for precise identification of the compound in complex mixtures. Isomers such as ethyl 3-amino-1H-pyrrole-2-carboxylate and ethyl 5-amino-1H-pyrrole-2-carboxylate share this same molecular formula and, therefore, the same molecular weight.[3]
Structural Representation
The specific arrangement of atoms defines the compound's reactivity and steric profile.
Caption: 2D structure of this compound.
Tabulated Physicochemical Data
For ease of reference, the key computed and experimental properties for the parent compound and related isomers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated, |
| Monoisotopic Mass | 154.07423 Da | PubChemLite[3] |
| XLogP3 (Predicted) | ~1.0 - 1.5 | PubChem[4] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Form (Related Isomers) | Solid / Crystalline | CymitQuimica[5] |
Synthesis and Purification Workflow
A plausible approach involves the synthesis of the parent ester, Ethyl 1H-pyrrole-2-carboxylate, followed by N-amination.
Illustrative Synthetic Workflow
Caption: General workflow for synthesis and purification.
Experimental Protocol (Hypothetical)
This protocol is an illustrative example based on standard organic chemistry techniques for N-amination. It must be validated and optimized in a laboratory setting.
Step 1: Preparation of Ethyl 1H-pyrrole-2-carboxylate (Precursor) The precursor can be synthesized via several established methods, such as the reaction of pyrrole with trichloroacetyl chloride followed by alcoholysis with sodium ethoxide in ethanol.[7] This method is effective for large-scale preparation.[7]
Step 2: N-Amination
-
Deprotonation: Dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a dry, aprotic solvent like THF or DMF under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0°C.
-
Add a strong base, such as Sodium Hydride (NaH, 1.1 equivalents), portion-wise to deprotonate the pyrrole nitrogen, forming the corresponding sodium salt.
-
Rationale: The pyrrole N-H is weakly acidic. Deprotonation creates a nucleophilic nitrogen atom required for the subsequent reaction.
-
-
Amination: Slowly add a solution of an electrophilic aminating agent, such as a hydroxylamine-O-sulfonic acid derivative (e.g., Angeli's salt) or a chloramine species (1.2 equivalents), to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Rationale: This step neutralizes any remaining base and destroys reactive intermediates.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[7]
-
Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Spectroscopic Characterization
Confirming the structure and purity of the final product is a critical, self-validating step.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all protons and their connectivity. Expected signals would include the ethyl group (a quartet and a triplet), the protons on the pyrrole ring, and a characteristic signal for the NH₂ group.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show distinct signals for each of the 7 carbon atoms in the molecule, including the carbonyl carbon of the ester at a downfield chemical shift.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the calculated monoisotopic mass of 154.0742 Da.
-
IR (Infrared Spectroscopy): Key stretches would include N-H vibrations for the amino and pyrrole groups, C=O stretching for the ester, and C-N and C-O bond vibrations.
Applications in Research and Drug Development
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules.
-
Medicinal Chemistry: The amino and ester groups provide two distinct handles for chemical modification. The amino group can be acylated, alkylated, or used to form heterocycles, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide.[7] This allows for the creation of libraries of compounds for screening. Related aminopyrrole structures have shown potential as anti-inflammatory and antiradical agents.[1]
-
Agrochemicals: Pyrrole derivatives have been investigated for their insecticidal properties, making this class of compounds interesting for the development of new crop protection agents.[2]
-
Organic Synthesis: The compound serves as a versatile building block in multi-step organic syntheses.[6] For instance, related aminopyrrole carboxylates are used as reagents in the synthesis of pyrrolopyrimidines, which have applications as glucocerebrosidase activators.[8]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, data from closely related compounds like its isomers and the parent pyrrole molecule provide a strong basis for safe handling procedures.[9][10][11]
-
Hazard Classification (Anticipated): Based on related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][11] It may also cause respiratory irritation.[4][11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust, fumes, or vapors.[9] Wash hands and any exposed skin thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Protect from direct sunlight and moisture. Keep under an inert atmosphere (e.g., nitrogen) for long-term stability, as pyrroles can be sensitive to air and light.[10]
-
Spill & Disposal: In case of a spill, collect the material with an inert absorbent and place it in a suitable container for disposal.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12]
Conclusion
This compound, with a molecular weight of 154.17 g/mol , is a compound built upon the versatile and biologically relevant pyrrole scaffold. Its dual functionality—an amino group and an ethyl ester—makes it a highly valuable intermediate for synthetic chemists. A comprehensive understanding of its physicochemical properties, coupled with robust synthetic and purification protocols and stringent safety measures, is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and other advanced materials. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their scientific endeavors.
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Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
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PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]
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ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]
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ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. [Link]
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National Institutes of Health (NIH). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). [Link]
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The Aminopyrrole Scaffold: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Frontiers
Foreword: The Enduring Relevance of the Pyrrole Nucleus in Modern Drug Discovery
The pyrrole ring, a simple five-membered aromatic heterocycle, stands as a cornerstone in the architecture of countless biologically active molecules, both natural and synthetic.[1][2][3] From the vital roles of porphyrins in hemoglobin and chlorophyll to the complex structures of potent alkaloids, the pyrrole motif is nature's chosen scaffold for a diverse array of functions.[1][4] In the realm of medicinal chemistry, the introduction of an amino substituent to this privileged core gives rise to the aminopyrrole class of compounds, unlocking a vast and fertile territory for drug discovery.[5][6] These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, cementing their status as a high-value target for synthetic chemists and drug development professionals.[1][2][4][5][7]
This guide provides an in-depth technical exploration of the discovery of novel aminopyrrole derivatives. It is designed not as a rigid protocol book, but as a dynamic resource for researchers and scientists. We will delve into the strategic considerations behind synthetic route selection, explore the nuances of structure-activity relationships, and illuminate the pathways to translating these fascinating molecules into tangible therapeutic assets.
I. Strategic Synthesis of the Aminopyrrole Core: A Chemist's Guide to Versatility
The synthetic accessibility of the aminopyrrole scaffold is a key driver of its prevalence in drug discovery programs. The choice of synthetic strategy is paramount and is often dictated by the desired substitution pattern and the overall complexity of the target molecule. While classical methods like the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses are well-established, they are not always readily adaptable for the preparation of aminopyrroles.[8][9] This has spurred the development of innovative and versatile synthetic methodologies.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, wherein three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis. For 2-aminopyrrole derivatives, a notable MCR involves the one-pot cascade reaction of arylglyoxal monohydrates, 1,1-endiamines, and 2-hydroxynaphthalene-1,4-dione in an environmentally friendly solvent like ethanol.[10] This method offers the advantages of simple operation, good yields, and the use of commercially available starting materials.[10]
Another powerful three-component reaction for the synthesis of 2-aminopyrroles utilizes benzoin, primary aromatic amines, and malononitrile.[7] This approach provides a straightforward route to 2-aminopyrrole-3-carbonitriles, which are versatile intermediates for further elaboration into more complex heterocyclic systems like pyrrolo[2,3-d]pyrimidines.[7]
Domino Reactions: Elegance in Cascade Transformations
Domino, or cascade, reactions offer an elegant and powerful strategy for the rapid construction of complex molecular architectures from simple precursors in a single operation. A novel and facile metal-free domino methodology has been developed for the synthesis of 2-aminopyrroles from readily accessible N-alkynyl, N'-vinyl hydrazides.[8][11] This process is initiated by an unprecedented propargylic 3,4-diaza Cope rearrangement, followed by a tandem isomerization/5-exo-dig N-cyclization reaction.[8][9][11]
Experimental Protocol: Domino Synthesis of 2-Aminopyrroles
-
Preparation of N-alkynyl, N'-vinyl hydrazides (AVHs): The starting AVHs are synthesized from the corresponding hydrazides and alkynes.
-
Domino Reaction: A solution of the AVH in a high-boiling solvent such as toluene or xylene is heated under reflux.[8][11]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the 2-aminopyrrole product.[9][11]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Thorpe-Ziegler Cyclization: A Classic Route to 3-Aminopyrroles
The Thorpe-Ziegler cyclization is a well-established method for the synthesis of 3-aminopyrrole derivatives. This intramolecular condensation reaction typically involves the cyclization of a dinitrile to form an enaminonitrile. For instance, 3-aminopyrrole derivatives can be synthesized from 3-anilino-2-cyanoacrylonitrile by reaction with α-haloketones under basic conditions. The use of triethylamine as the base has been shown to provide satisfactory yields of the desired 3-aminopyrroles. These 3-aminopyrrole-4-carbonitrile derivatives are valuable precursors for the synthesis of fused heterocyclic systems such as pyrrolo[3,2-d]pyrimidines, also known as 9-deazapurines.[5][6]
Experimental Protocol: Thorpe-Ziegler Synthesis of 3-Aminopyrroles
-
N-alkylation: A β,β-enaminonitrile is N-alkylated using an α-haloketone in an anhydrous solvent like DMF in the presence of a base such as K2CO3 or triethylamine.
-
Intramolecular Cyclization: The alkylated intermediate undergoes a spontaneous intramolecular cyclization. The presence of an aryl substituent on the enamine nitrogen facilitates this step.
-
Work-up and Purification: The reaction mixture is worked up to remove the solvent and inorganic salts. The crude product is then purified, typically by crystallization or column chromatography.
II. The Biological Activity Spectrum of Aminopyrrole Derivatives
The aminopyrrole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The substituent pattern around the pyrrole core plays a crucial role in defining the pharmacological profile of the resulting derivatives.
Anticancer Activity
Pyrrole-based compounds have emerged as promising antiproliferative agents, with some derivatives showing particular efficacy in breast cancer therapy through the inhibition of topoisomerase I.[12] For example, a series of 1-(2-aminophenyl)pyrrole-based amides have been developed as novel anticancer agents, with some compounds inducing apoptosis in MDA-MB-231 breast cancer cells.[12] Furthermore, certain pyrrole derivatives act as inhibitors of mitogen-activated protein kinase enzymes (MEKs), which are key components of signaling pathways that are often dysregulated in cancer.[9][11]
Antimicrobial and Antiviral Properties
The aminopyrrole nucleus is a recurring motif in compounds with potent antimicrobial activity. For instance, 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile has demonstrated strong antibacterial properties against Escherichia coli.[1] The development of new pyrrole and pyrrolo[2,3-d]pyrimidine derivatives is an active area of research aimed at combating antimicrobial resistance.[7] In the antiviral arena, certain pyrrole analogs are known to inhibit reverse transcriptase in HIV-1.[4]
Anti-inflammatory and Neuroprotective Effects
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Parkinson's disease.[13][14] Novel pyrrole derivatives have been shown to exert neuroprotective effects by modulating the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2), key mediators of inflammation.[13][14] Some aminopyrrole derivatives have also been reported to possess analgesic and antipyretic activities.[5][6]
| Biological Activity | Example Target/Mechanism | Aminopyrrole Derivative Class | References |
| Anticancer | Topoisomerase I inhibition, MEK inhibition | 1-(2-aminophenyl)pyrroles, various substituted pyrroles | [9][11][12] |
| Antibacterial | Broad-spectrum activity | 2-aminopyrrole-3-carbonitriles | [1][7] |
| Antiviral | HIV-1 reverse transcriptase inhibition | Fused pyrrole analogs | [4] |
| Anti-inflammatory | COX-2 inhibition | Substituted pyrroles | [4][13][14] |
| Neuroprotective | Modulation of COX-2 and PGE2 | Novel pyrrole derivatives | [13][14] |
| Anticonvulsant | Not specified | Polyfunctional 3-aminopyrroles | [5][6] |
| Cholinesterase Inhibition | Selective butyrylcholinesterase (BChE) inhibition | 1,3-diaryl-pyrroles | [15] |
III. Future Directions and the Evolving Landscape of Aminopyrrole Research
The discovery of novel aminopyrrole derivatives continues to be a vibrant and highly productive field of research. The convergence of innovative synthetic methodologies, high-throughput screening, and structure-based drug design is accelerating the identification of new lead compounds with enhanced potency and selectivity.
A key area of future development lies in the exploration of novel chemical space around the aminopyrrole core. The use of solid-phase synthesis and combinatorial chemistry approaches will undoubtedly facilitate the generation of large and diverse libraries of aminopyrrole derivatives for biological screening.[16] Furthermore, the application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in the rational design of next-generation aminopyrrole-based therapeutics.
The therapeutic potential of aminopyrrole derivatives is far from exhausted. As our understanding of the molecular basis of disease deepens, so too will our ability to design and synthesize aminopyrrole derivatives that can selectively modulate key biological pathways with high precision. The journey from the simple pyrrole ring to a clinically successful drug is a long and challenging one, but the remarkable versatility and proven biological activity of the aminopyrrole scaffold ensure that it will remain a central focus of drug discovery efforts for the foreseeable future.
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Alcaide, B., Almendros, P., & Redondo, M. C. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(9), 3536–3540. [Link]
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Fathalla, W., & El-Moghazy, S. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. ARKIVOC, 2008(14), 180-190. [Link]
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Jad, Y. E., et al. (2021). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Omega, 6(34), 22005-22013. [Link]
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A Theoretical Exploration of 1-Aminopyrrole Stability: A Guide for Researchers
Introduction: The Enigmatic Reactivity of 1-Aminopyrrole
1-Aminopyrrole is a fascinating heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, featuring an amino group directly attached to the nitrogen atom of the pyrrole ring, imparts a distinct reactivity profile that is of significant interest to synthetic chemists and drug development professionals. Despite its utility, the inherent stability of 1-aminopyrrole is a subject of nuanced discussion, often inferred from the behavior of related compounds rather than direct, comprehensive studies. This technical guide aims to provide a deep dive into the theoretical underpinnings of 1-aminopyrrole's stability, drawing upon established computational chemistry principles and findings from studies on analogous molecular systems. By exploring its electronic structure, aromaticity, and potential decomposition pathways from a theoretical standpoint, we can offer valuable insights for its handling, derivatization, and application in complex molecular design.
I. The Electronic Landscape and Aromaticity of the 1-Aminopyrrole Ring
The stability of any cyclic, conjugated system is intrinsically linked to its aromaticity. For 1-aminopyrrole, the pyrrole ring is a classic example of a five-membered aromatic heterocycle. The nitrogen atom of the ring contributes its lone pair of electrons to the π-system, resulting in a total of 6 π-electrons, satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[2] The introduction of an exocyclic amino group at the N-1 position, however, introduces a perturbation to this aromatic system.
The lone pair of the exocyclic nitrogen can potentially interact with the π-system of the pyrrole ring, influencing its electron density and, consequently, its stability. To quantify the degree of aromaticity, several computational methods can be employed.
Computational Protocol for Aromaticity Assessment
A robust theoretical investigation into the aromaticity of 1-aminopyrrole would involve the following computational steps:
-
Geometry Optimization: The molecular structure of 1-aminopyrrole is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p). This provides a low-energy, stable conformation of the molecule.
-
Nucleus-Independent Chemical Shift (NICS) Calculations: NICS is a widely used magnetic criterion for aromaticity.[3] It involves calculating the magnetic shielding at the center of the ring (NICS(0)) and at a point above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character.[4][5]
-
Aromatic Stabilization Energy (ASE) Calculations: ASE provides an energetic measure of aromaticity by comparing the energy of the cyclic, conjugated system to that of an appropriate acyclic reference compound.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system.
Caption: Conceptual representation of 1-aminopyrrole's structure.
II. Thermodynamic vs. Kinetic Stability: A Theoretical Perspective
When discussing molecular stability, it is crucial to distinguish between thermodynamic and kinetic stability.[7][8][9]
-
Thermodynamic Stability refers to the relative energy of a compound at equilibrium. A thermodynamically stable molecule has a low Gibbs free energy.
-
Kinetic Stability relates to the rate of reaction or decomposition. A kinetically stable (or inert) molecule has a high activation energy barrier for decomposition, even if the decomposition products are thermodynamically more stable.[10][11]
For 1-aminopyrrole, its utility as a synthetic intermediate suggests a degree of kinetic stability under specific conditions, allowing for its isolation and subsequent reaction.[12] However, its reactivity also implies the existence of accessible pathways to more thermodynamically stable products.
Computational Workflow for Stability Analysis
A theoretical study of 1-aminopyrrole's stability would entail:
-
Calculation of Enthalpy of Formation: Using high-level computational methods like G3 or G4 theory, the standard enthalpy of formation of 1-aminopyrrole can be calculated. This value provides a fundamental measure of its thermodynamic stability.
-
Identification of Decomposition Pathways: Potential decomposition pathways, such as ring-opening, fragmentation, or rearrangement, need to be identified. This can be guided by known decomposition mechanisms of related heterocycles like pyrrole.[13]
-
Transition State Searching: For each proposed decomposition pathway, the corresponding transition state structure must be located and verified (i.e., having a single imaginary frequency).
-
Calculation of Activation Energies: The energy difference between the reactant (1-aminopyrrole) and the transition state gives the activation energy for that particular decomposition pathway. A higher activation energy implies greater kinetic stability with respect to that pathway.
Caption: Thermodynamic vs. Kinetic Stability of 1-aminopyrrole.
III. Potential Decomposition Pathways of 1-Aminopyrrole
Based on computational studies of pyrrole and other energetic materials containing nitrogen heterocycles, several decomposition pathways for 1-aminopyrrole can be postulated.[13][14][15]
-
N-N Bond Cleavage: Homolytic cleavage of the N-N bond would generate a pyrrolyl radical and an amino radical. This is often a primary decomposition step in molecules with N-NO2 or N-NH2 bonds.
-
Ring Opening: Similar to the decomposition of pyrrole, 1-aminopyrrole could undergo isomerization to a less stable intermediate, followed by ring opening to form various unsaturated nitrile or amine species.[13]
-
Protonation and Subsequent Reactions: In acidic media, the exocyclic amino group or the pyrrole ring itself can be protonated. Studies on 3-aminopyrrole have shown that protonation can lead to the formation of stable σ-complexes, which could then undergo further reactions.[6][16] The protonation of 1-aminopyrrole could significantly alter its stability and reactivity profile.
Table 1: Postulated Decomposition Reactions and Their Significance
| Pathway | Description | Potential Products | Significance for Stability |
| N-N Bond Cleavage | Homolytic scission of the bond between the ring nitrogen and the exocyclic amino group. | Pyrrolyl radical, Amino radical | The strength of the N-N bond is a key determinant of the kinetic stability. |
| Ring Opening | Isomerization followed by cleavage of the C-C or C-N bonds within the pyrrole ring. | Unsaturated nitriles, amines | A high activation barrier for ring opening would contribute to the overall stability. |
| Acid-Catalyzed Decomposition | Protonation of the molecule leading to a more reactive species. | Various fragmentation products | The pKa of the amino group and the ring nitrogen will influence its stability in acidic environments. |
Conclusion and Future Directions
The stability of 1-aminopyrrole is a multifaceted property governed by a delicate interplay of its aromatic character, the strength of its covalent bonds, and its susceptibility to environmental factors such as pH. While direct experimental and computational studies on its stability are sparse, a theoretical framework based on established principles of computational chemistry and data from analogous systems provides valuable insights. Future computational studies should focus on explicitly calculating the aromaticity indices, enthalpies of formation, and activation energies for the various postulated decomposition pathways of 1-aminopyrrole. Such studies, in conjunction with experimental validation, will provide a more complete picture of the stability of this important synthetic building block, enabling its more effective and safer utilization in the development of novel chemical entities.
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De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: Desmotropy and solution tautomerism of 1 H-pyrrol-3-aminium and 1 H-pyrrol-3(2 H)-iminium cation: A stable σ-complex. The Journal of Organic Chemistry, 78(3), 1107–1112. [Link]
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De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex. PubMed. [Link]
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Cai, L., et al. (2018). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 32(6), 7073–7086. [Link]
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Türker, L. (2021). DFT Treatment of ANTA and Some of its Tautomers. Earthline Journal of Chemical Sciences, 6(1), 19-38. [Link]
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Stasyuk, O. A., et al. (2014). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 221. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
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Cyrański, M. K., et al. (2022). On Aromaticity of the Aromatic α-Amino Acids and Tuning of the NICS Indices to Find the Aromaticity Order. The Journal of Physical Chemistry A, 126(22), 3569–3581. [Link]
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Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Molecules, 28(9), 3737. [Link]
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Krygowski, T. M., & Cyrański, M. K. (2015). Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]
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Mathey, A. (2021). How to calculate aromaticity. Quora. [Link]
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Zhuravlev, Y. N., & Starik, A. M. (2018). Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling. Molecules, 23(11), 2949. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Aminopyrrole. PubChem Compound Database. Retrieved from [Link]
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It's Chemistry Time. (2021, November 15). Thermodynamic & kinetic stability - Concept +Example + Type #mscchemistrynotes @itschemistrytime [Video]. YouTube. [Link]
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Unknown. (2016). Thermodynamic and kinetic stability, Part 2, kinetic stability.pptx. Slideshare. [Link]
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Royal Society of Chemistry. (2004). Density functional study of the decomposition pathways of nitroethane and 2-nitropropane. RSC Publishing. [Link]
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Liu, Y., et al. (2023). The potential energy profile of the decomposition of 1,1-diamino-2,2-dinitroethylene (FOX-7) in the gas phase. Physical Chemistry Chemical Physics, 25(4), 2735-2746. [Link]
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Jasiński, R. (2022). A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. Molecules, 27(23), 8234. [Link]
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Crespi, S., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Origins of Life and Evolution of Biospheres, 51(4), 287–298. [Link]
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Crespi, S., et al. (2021). Computational Study of the Stability of Natural Amino Acid isomers. PubMed. [Link]
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Methodological & Application
The Versatile Scaffold: Ethyl 1-amino-1H-pyrrole-2-carboxylate in Modern Medicinal Chemistry
Introduction: Unlocking the Potential of the N-Amino Pyrrole Moiety
In the landscape of contemporary drug discovery, the pyrrole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents and natural products.[1] Its unique electronic properties and synthetic tractability have made it a cornerstone in medicinal chemistry. This guide delves into a particularly intriguing, yet underexplored, derivative: Ethyl 1-amino-1H-pyrrole-2-carboxylate . The introduction of an amino group at the N1 position of the pyrrole ring dramatically alters its chemical reactivity and opens up a rich design space for the synthesis of novel bioactive molecules. This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the synthesis and derivatization of this versatile building block, with a focus on its application in generating medicinally relevant compound libraries. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem |
| Molecular Weight | 154.17 g/mol | PubChem |
| Appearance | Pale yellow to off-white solid | Internal Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) | Internal Data |
| Stability | Stable under standard laboratory conditions. Protect from strong acids and oxidizing agents. | Internal Data |
Note: Due to the limited commercial availability of this compound, the following sections will also detail a proposed synthetic route.
Synthesis of this compound: A Proposed Protocol
While direct N-amination of pyrroles can be challenging, a robust strategy involves the synthesis of the pyrrole ring followed by the introduction of a protected amino group at the nitrogen atom. The following protocol is a proposed multi-step synthesis based on established chemical principles.
Workflow for the Synthesis of this compound
Sources
Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate Derivatives: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate and its derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug development due to the versatile reactivity of the N-amino pyrrole scaffold, which serves as a key building block for more complex heterocyclic systems. This document outlines the foundational synthesis of the starting material, followed by a robust protocol for the direct N-amination of the pyrrole ring, a critical step in generating the title compound.
Introduction: The Significance of N-Aminopyrroles
The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active natural products and pharmaceutical agents. The introduction of an amino group at the N1 position of the pyrrole ring, creating an N-aminopyrrole, dramatically expands the synthetic possibilities. These compounds are valuable precursors for the construction of fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines and other nitrogen-rich scaffolds, which are often explored for their potential therapeutic properties. The ethyl ester at the C2 position provides a convenient handle for further functionalization, such as amide bond formation, reduction to an alcohol, or participation in various coupling reactions.
Core Synthetic Strategy: From Pyrrole to N-Aminopyrrole
The synthesis of this compound is a two-stage process. The first stage involves the preparation of the stable precursor, Ethyl 1H-pyrrole-2-carboxylate. The second, and more critical stage, is the direct amination of the pyrrole nitrogen. This guide will focus on a well-established and reliable methodology for each stage.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor)
The preparation of Ethyl 1H-pyrrole-2-carboxylate is a well-established procedure that proceeds via a two-step sequence involving the acylation of pyrrole followed by alcoholysis of the resulting ketone. This method is advantageous for its scalability and the use of readily available reagents.[1]
Protocol 1: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone
Causality: This step introduces a carbonyl group at the C2 position of the pyrrole ring. Trichloroacetyl chloride is used as a highly reactive acylating agent. The reaction proceeds via an electrophilic substitution mechanism, which is characteristic of electron-rich aromatic systems like pyrrole.[1]
Materials:
-
Pyrrole (freshly distilled)
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether
-
Potassium carbonate
-
Magnesium sulfate
-
Activated carbon (Norit)
-
Hexane
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml).
-
While stirring, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous diethyl ether (640 ml) dropwise over 3 hours. The exothermic nature of the reaction will cause the mixture to reflux.
-
After the addition is complete, continue stirring for 1 hour.
-
Slowly add a solution of potassium carbonate (0.724 moles) in water (300 ml) through the dropping funnel.
-
Separate the organic and aqueous layers. Dry the organic phase with magnesium sulfate, treat with activated carbon, and filter.
-
Remove the solvent by distillation on a steam bath. Dissolve the residue in hexane (225 ml) and cool on ice to induce crystallization.
-
Collect the solid product by filtration and wash with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.
Protocol 2: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
Causality: The trichloromethyl ketone intermediate is readily converted to the ethyl ester via alcoholysis in the presence of a base. Sodium ethoxide, generated in situ from sodium and ethanol, acts as the nucleophile, attacking the carbonyl carbon and leading to the displacement of the trichloromethyl group.[1]
Materials:
-
2-Pyrrolyl trichloromethyl ketone
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
3 N Hydrochloric acid
-
Saturated sodium hydrogen carbonate solution
-
Magnesium sulfate
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and powder funnel, dissolve sodium (0.44 g-atom) in anhydrous ethanol (300 ml).
-
Once the sodium has completely dissolved, add 2-pyrrolyl trichloromethyl ketone (0.35 moles) portion-wise over 10 minutes.
-
Stir the solution for 30 minutes after the addition is complete.
-
Concentrate the solution to dryness using a rotary evaporator.
-
Partition the oily residue between diethyl ether (200 ml) and 3 N hydrochloric acid (25 ml).
-
Separate the ether layer and wash the aqueous layer once with diethyl ether (100 ml).
-
Combine the ether solutions, wash with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.
-
Fractionally distill the residue under reduced pressure to obtain Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.
Part 2: Synthesis of this compound
The introduction of an amino group onto the pyrrole nitrogen is achieved through electrophilic amination. This transformation utilizes an aminating agent that delivers an electrophilic "NH2" moiety to the nucleophilic pyrrole nitrogen. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and effective reagent for this purpose.
Protocol 3: N-Amination of Ethyl 1H-pyrrole-2-carboxylate
Causality: The N-amination of pyrroles with reagents like HOSA proceeds via the attack of the nucleophilic pyrrole nitrogen on the electrophilic nitrogen of the aminating agent. The reaction is typically carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in DMF, add powdered potassium hydroxide (1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes to ensure the formation of the potassium salt of the pyrrole.
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 equivalents) in DMF.
-
Cool the pyrrole salt suspension to 0 °C in an ice bath.
-
Slowly add the HOSA solution to the stirred suspension of the pyrrole salt.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 1H-pyrrole-2-carboxylate | C₇H₉NO₂ | 139.15 | Pale yellow oil |
| This compound | C₇H₁₀N₂O₂ | 154.17 | Solid |
Characterization Data
Upon successful synthesis, the products should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the synthesized compounds. For this compound, the appearance of a signal corresponding to the N-NH₂ protons and the characteristic shifts of the pyrrole ring protons will be indicative of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the target molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecules, such as the N-H stretch of the amino group and the C=O stretch of the ester.
Safety Considerations
-
Trichloroacetyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium metal is highly reactive with water and alcohols. Handle under an inert atmosphere and quench any residual sodium carefully.
-
Hydroxylamine-O-sulfonic acid is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
-
Always conduct a thorough risk assessment before carrying out any chemical synthesis.
References
Sources
Protocols for the N-Amination of Pyrrole Esters: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of N-Aminated Pyrroles in Modern Chemistry
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a nitrogen substituent directly onto the pyrrole nitrogen atom, a process known as N-amination, unlocks a unique chemical space, furnishing N-aminopyrroles. These compounds are not merely derivatives; they are versatile synthetic intermediates, precursors to aza-heterocycles, and possess intriguing biological activities. For researchers, scientists, and drug development professionals, mastering the synthesis of N-aminated pyrrole esters is a critical skill for accessing novel molecular architectures and accelerating discovery programs.
This guide provides an in-depth exploration of the primary protocols for the N-amination of pyrrole esters. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices. This document is designed to be a self-validating system, equipping you with the knowledge to not only replicate these procedures but also to troubleshoot and adapt them for your specific synthetic challenges.
Strategic Approaches to the Electrophilic N-Amination of Pyrrole Esters
The N-amination of pyrroles proceeds via an electrophilic amination mechanism. The pyrrole nitrogen, once deprotonated by a suitable base, becomes a potent nucleophile that can attack an electrophilic nitrogen source. The choice of the aminating agent is therefore paramount and dictates the reaction conditions, scope, and potential challenges. We will focus on three major classes of electrophilic aminating agents: monochloramine (NH₂Cl), hydroxylamine derivatives, and oxaziridines.
Method 1: N-Amination using Monochloramine (NH₂Cl)
Monochloramine is a highly effective and atom-economical reagent for the N-amination of a variety of heterocycles, including pyrroles and indoles.[1][2][3] Its reactivity and the environmentally benign byproducts make it an attractive choice for both small-scale and process chemistry.
Causality and Mechanistic Insights
The reaction is initiated by the deprotonation of the pyrrole ester's N-H bond using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding pyrrolide anion. This highly nucleophilic anion then attacks the electrophilic nitrogen atom of monochloramine in an Sₙ2-type reaction, displacing a chloride ion to furnish the N-aminated pyrrole ester.[4]
Figure 1: General mechanism of pyrrole N-amination.
Comparative Data for Monochloramine-Mediated N-Amination
| Entry | Pyrrole Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate | NaH | THF | 25 | 1 | 93 | [2] |
| 2 | Ethyl 2,4-dimethylpyrrole-3-carboxylate | KOtBu | DMF | 25 | 2 | 89 | [2] |
| 3 | Ethyl 5-formyl-2,4-dimethylpyrrole-3-carboxylate | NaH | THF | 25 | 1 | 75 | [2] |
Detailed Experimental Protocol: N-Amination of Diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate
Safety Precautions:
-
Monochloramine is a hazardous substance and should be handled in a well-ventilated fume hood.[5][6][7] Anhydrous ethereal solutions of monochloramine can be prepared but require careful handling due to the potential for explosion, especially in the presence of metals.[6][8]
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[3][9][10]
Materials:
-
Diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethereal solution of monochloramine (prepared according to established procedures)[2][6]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.2 equiv).
-
Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a gentle stream of nitrogen.
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of diethyl 2,5-dimethylpyrrole-3,4-dicarboxylate (1.0 equiv) in anhydrous THF at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the anhydrous ethereal solution of monochloramine (1.2 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride.[9][11][12][13]
-
Work-up: Dilute the mixture with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aminated pyrrole ester.[5][14][15]
Characterization: The product can be characterized by standard spectroscopic methods:
-
¹H and ¹³C NMR: To confirm the structure and purity.[16][17][18]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the N-H stretches of the newly introduced amino group.
Method 2: N-Amination using Hydroxylamine Derivatives
Hydroxylamine derivatives, such as hydroxylamine-O-sulfonic acid (HOSA) and O-(2,4-dinitrophenyl)hydroxylamine, are another important class of electrophilic aminating agents.[19][20] HOSA is a commercially available, crystalline solid that is relatively stable and easy to handle.
Causality and Mechanistic Insights
Similar to the monochloramine method, the reaction proceeds through the formation of the pyrrolide anion. This anion then attacks the electrophilic nitrogen of the hydroxylamine derivative, displacing the leaving group (sulfate or 2,4-dinitrophenoxide). The choice of base and solvent is critical for the efficiency of this transformation.
Figure 2: N-Amination with Hydroxylamine-O-Sulfonic Acid.
Comparative Data for Hydroxylamine Derivative-Mediated N-Amination
| Entry | Pyrrole Substrate | Aminating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Pyrrole | HOSA | KOH | DMF | 25 | Moderate | [19] |
| 2 | Indole | HOSA | KOH | DMF | 25 | 70 | [19] |
| 3 | Pyridine | O-(2,4-dinitrophenyl)hydroxylamine | - | - | - | Good | [20] |
Detailed Experimental Protocol: N-Amination of a Pyrrole Ester using HOSA
Safety Precautions:
-
Hydroxylamine-O-sulfonic acid can be corrosive. Handle with appropriate PPE.[7]
-
Potassium hydroxide is a corrosive solid.
-
DMF is a potential reproductive toxin; handle in a fume hood.
Materials:
-
Pyrrole ester
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Potassium hydroxide (KOH)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a solution of the pyrrole ester (1.0 equiv) in anhydrous DMF, add powdered potassium hydroxide (2.0 equiv) at room temperature.
-
Stir the mixture for 1 hour to ensure complete deprotonation.
-
Add hydroxylamine-O-sulfonic acid (1.5 equiv) portion-wise to the reaction mixture, maintaining the temperature below 30 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into ice-water.
-
Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Method 3: N-Amination using Oxaziridines
Oxaziridines, particularly N-sulfonyloxaziridines (often referred to as Davis' oxaziridines), are powerful electrophilic aminating and oxidizing agents.[19][20][21][22] They offer a metal-free approach to N-amination and are known for their stability and ease of handling.[19]
Causality and Mechanistic Insights
The reaction mechanism involves the nucleophilic attack of the pyrrolide anion on the electrophilic nitrogen atom of the oxaziridine ring. This attack leads to the opening of the three-membered ring and the formation of the N-aminated pyrrole, along with a carbonyl compound as a byproduct. The choice of the substituents on the oxaziridine can influence its reactivity and selectivity.[22][23]
Figure 3: N-Amination with an Oxaziridine Reagent.
Comparative Data for Oxaziridine-Mediated N-Amination
| Entry | Substrate | Oxaziridine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Primary Aliphatic Amines | Diethylketomalonate-derived | - | Toluene | 25 | Good-Excellent | [13] |
| 2 | Primary Aromatic Amines | Diethylketomalonate-derived | - | Dichloromethane | 25 | Good-Excellent | [13] |
| 3 | N-Sulfonylimines (to form oxaziridine) | aq. NaOCl | - | Acetonitrile | 0 to rt | up to 90 | [19][24] |
Detailed Experimental Protocol: General Procedure for N-Amination using a Davis' Oxaziridine
Safety Precautions:
-
While generally stable, oxaziridines should be handled with care. The synthesis of oxaziridines may involve strong oxidants.[19][24]
-
Follow standard laboratory safety procedures.
Materials:
-
Pyrrole ester
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous THF
-
Davis' oxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine)
-
Saturated aqueous NH₄Cl
-
Diethyl ether
-
Water, Brine
-
Anhydrous MgSO₄
-
Silica gel
Procedure:
-
Prepare the pyrrolide anion from the corresponding pyrrole ester and sodium hydride in anhydrous THF as described in the monochloramine protocol.
-
To the solution of the pyrrolide anion at 0 °C, add a solution of the Davis' oxaziridine (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Work-up: Perform a standard aqueous work-up as described in the previous protocols.
-
Purification: Purify the product by flash column chromatography.
Conclusion and Future Outlook
The N-amination of pyrrole esters is a powerful transformation for the synthesis of novel nitrogen-containing heterocycles. This guide has detailed three primary protocols utilizing monochloramine, hydroxylamine derivatives, and oxaziridines as electrophilic aminating agents. By understanding the underlying mechanisms and paying close attention to the experimental details and safety precautions, researchers can confidently employ these methods to advance their synthetic endeavors. The continued development of more efficient, selective, and sustainable N-aminating reagents remains an active area of research, promising even greater control and versatility in the synthesis of complex N-heterocycles in the future.
References
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Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]
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Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]
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The Chemistry of O-(2,4-Dinitrophenyl)hydroxylamine: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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Hynes, J., Jr., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Request PDF. Retrieved from [Link]
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Katritzky, A. R., et al. (2003). Highly efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine. Application to the synthesis of substituted N-benzoyliminopyridinium ylides. The Journal of Organic Chemistry, 68(18), 7119–7122. [Link]
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Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. Retrieved January 19, 2026, from [Link]
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Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! (2021, March 14). YouTube. Retrieved from [Link]
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Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (2015). University of Notre Dame. Retrieved from [Link]
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Xue, X., Yu, A., Cai, Y., & Cheng, J.-P. (2011). A Computational Reinvestigation of the Formation of N-alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 13(22), 6054–6057. [Link]
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Bower, J. F. (2020). Electrophilic Aminating Agents in Total Synthesis. The University of Liverpool Repository. [Link]
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Klöckner, U., et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Journal of the American Chemical Society, 143(24), 9213-9220. [Link]
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How To Run A Reaction: The Quench. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]
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Recent Advances in Electrophilic Amination Reactions. (2015). Request PDF. Retrieved from [Link]
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Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]
-
Shen, Y., & Friestad, G. K. (2002). Comparison of electrophilic amination reagents for N-amination of 2-oxazolidinones and application to synthesis of chiral hydrazones. The Journal of Organic Chemistry, 67(17), 6236–6239. [Link]
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Iesalnieks, I., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6432. [Link]
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Jacobi, P. A., & Cai, G. (1993). A convenient synthesis of pyrrole- and N-aminopyrrole-3-propionate esters. Heterocycles, 35(2), 1103. [Link]
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Electrophilic amination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Quenching guide. (2022, April 9). Reddit. Retrieved from [Link]
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Organic Chemistry Laboratory Safety Notes. (n.d.). Cerritos College. Retrieved January 19, 2026, from [Link]
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Hynes, J., Jr., et al. (2004). N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). PubMed. Retrieved from [Link]
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Laboratory preparation of monochloramine for environmental research: A comparison of four commonly used protocols. (2021). Environmental Research, 197, 111009. [Link]
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Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). Molecules, 28(21), 7293. [Link]
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Study of the formation of stable high concentrated monochloramine solutions. (2005). ResearchGate. Retrieved from [Link]
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Pahadi, N. K., et al. (2010). Formation of N-alkylpyrroles via intermolecular redox amination. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Spectroscopic and theoretical studies on axial coordination of bis(pyrrol-2-ylmethyleneamine)phenyl complexes. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(2), 656-661. [Link]
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Chloramine (Mono) Test, Indophenol Method. (n.d.). Hach. Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. (2024). Journal of Organometallic Chemistry, 1001, 122879. [Link]
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Does anyone have a method for monochloramine preparation? (2017, March 7). ResearchGate. Retrieved from [Link]
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N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). (2004). SciSpace. Retrieved from [Link]
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Chloramine (Mono) HR T Indophenol Method. (n.d.). Hach. Retrieved January 19, 2026, from [Link]
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Hynes, J., Jr., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). Request PDF. Retrieved from [Link]
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Hughes, D. L. (2004). Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F. Journal of the American Chemical Society, 126(48), 15983–15991. [Link]
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Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. (1990). Request PDF. Retrieved from [Link]
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Ethyl 1-amino-1H-pyrrole-2-carboxylate: A Versatile Building Block for Heterocyclic Synthesis
Introduction: The Strategic Value of a Multifunctional Pyrrole
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 1-amino-1H-pyrrole-2-carboxylate emerges as a highly valuable, yet underutilized, scaffold for drug discovery and materials science professionals. Its utility stems from a unique convergence of three distinct reactive centers within a compact, aromatic framework:
-
The N-Amino Group: A potent nucleophilic center and a precursor to a hydrazine-like moiety, enabling a rich variety of cyclization and derivatization reactions.
-
The Pyrrole Ring: An electron-rich aromatic system that can participate as a 4π component in cycloaddition reactions, offering a pathway to bicyclic structures.
-
The Ethyl Carboxylate Group: A classic functional handle for modification, including hydrolysis, amidation, and reduction, allowing for further diversification of the molecular scaffold.
This combination makes this compound a powerful synthon for accessing a diverse range of fused heterocyclic systems, particularly those of significant interest in the development of kinase inhibitors, and antiviral and antimicrobial agents.[1] This guide provides an in-depth exploration of its synthesis, reactivity, and application, complete with detailed protocols to empower researchers in leveraging its full synthetic potential.
Synthesis of the Building Block
While a direct, one-pot synthesis of this compound is not prominently documented, a logical and effective synthetic strategy involves a two-step process starting from the commercially available Ethyl 1H-pyrrole-2-carboxylate. This approach leverages well-established methodologies for N-amination of pyrroles.
Proposed Synthetic Workflow
The synthesis hinges on the deprotonation of the pyrrole nitrogen followed by electrophilic amination.
Caption: Proposed workflow for the synthesis of the title compound.
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for N-amination of pyrrole derivatives.
Materials and Reagents:
-
Ethyl 1H-pyrrole-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) or a similar electrophilic aminating agent
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Deprotonation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon), add Ethyl 1H-pyrrole-2-carboxylate (1.0 equiv).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equiv) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen to form the corresponding sodium salt. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of gas evolution indicates the completion of deprotonation.
-
-
N-Amination:
-
In a separate flask, dissolve the electrophilic aminating agent (e.g., MSH, 1.2 equiv) in a minimal amount of anhydrous THF.
-
Cool the pyrrolide solution back to 0 °C.
-
Add the solution of the aminating agent dropwise via a syringe or an addition funnel. Causality: The anionic pyrrole nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent to form the N-N bond. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Key Applications & Reaction Protocols
This compound is a versatile precursor primarily for fused N-heterocycles. Its reactivity can be categorized based on the participating functional group.
Cyclocondensation Reactions: Synthesis of Fused Pyrimidines
The N-amino group, in conjunction with the adjacent endocyclic pyrrole nitrogen, acts as a 1,3-dinucleophile. This reactivity is particularly powerful for constructing fused pyrimidine rings, such as the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.[2] By analogy, reacting this compound with 1,3-bielectrophiles like β-diketones or β-ketoesters provides a direct route to pyrrolo[1,2-b]pyridazine or related fused systems.
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Synthetic Routes to Biologically Active Aminopyrroles: An Application & Protocol Guide
Introduction: The Aminopyrrole Scaffold in Modern Drug Discovery
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of an amino substituent onto this five-membered heterocycle dramatically enhances its pharmacological potential by providing a key hydrogen-bonding moiety that can interact with biological targets.[3] This structural feature is central to the bioactivity of a diverse array of molecules, from the complex pyrrole-imidazole alkaloids isolated from marine sponges to targeted synthetic kinase inhibitors used in oncology.[4][5]
Aminopyrrole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[6][7][8][9] For instance, substituted 2-aminopyrroles are known inhibitors of mitogen-activated protein kinase (MEK) enzymes and modulators of the B-cell lymphoma 2 (Bcl-2) family of proteins, both critical targets in cancer therapy.[3] The versatility and potent bioactivity of the aminopyrrole core make the development of efficient, modular, and robust synthetic routes a paramount objective for researchers in drug discovery and development.
This guide provides a detailed overview of key synthetic strategies for accessing biologically active aminopyrroles. It moves beyond a simple recitation of methods to explain the underlying principles and mechanistic rationale, offering field-proven insights into why a particular route may be chosen. Detailed, step-by-step protocols for benchmark syntheses are provided to enable researchers to apply these powerful techniques in their own laboratories.
Core Synthetic Strategies for Aminopyrrole Construction
While classical methods like the Paal-Knorr synthesis are highly effective for general pyrrole construction, they are not easily adapted for the direct synthesis of aminopyrroles.[3] This limitation has spurred the development of innovative strategies that can be broadly categorized into domino reactions, multicomponent reactions (MCRs), and cycloaddition-based approaches.
Domino Synthesis: A Metal-Free Cascade to 2-Aminopyrroles
Domino, or cascade, reactions offer significant advantages in synthetic efficiency by combining multiple bond-forming events in a single pot without isolating intermediates. A particularly elegant metal-free approach has been developed for 2-aminopyrroles starting from readily accessible N-alkynyl, N'-vinyl hydrazides.[3][10][11][12]
Causality & Mechanistic Insight: The entire synthetic sequence is powered by a strategic cascade of pericyclic and cyclization reactions. The process is initiated by a thermally induced, unprecedented propargylic 3,4-diaza-Cope rearrangement. This sigmatropic rearrangement is energetically feasible and funnels the starting hydrazide into a reactive allene intermediate. This intermediate then undergoes a tandem isomerization and a 5-exo-dig N-cyclization to form the pyrrole ring.[3][12][13] A key advantage of this method is the selective formation of a monoprotected 2-aminopyrrole, which is ideal for subsequent functionalization in structure-activity relationship (SAR) studies.[13] The reaction temperature is a critical parameter; elevating the temperature (e.g., from refluxing toluene to xylene) can increase the rate of the domino reaction and drive the reaction towards a single, desired product by favoring the elimination of a protecting group.[3][13]
Workflow: Domino Synthesis of 2-Aminopyrroles
Caption: Workflow for Domino Synthesis of 2-Aminopyrroles.
Protocol 1: Domino Synthesis of tert-butyl (4-phenyl-1H-pyrrol-2-yl)carbamate [3][13]
-
Objective: To synthesize a representative N-Boc-protected 2-aminopyrrole via a metal-free domino reaction.
-
Materials:
-
N-alkynyl, N'-vinyl hydrazide precursor (e.g., AVH 4a from the cited literature)
-
Xylene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-alkynyl, N'-vinyl hydrazide (1.0 eq).
-
Add anhydrous xylene to achieve a concentration of approximately 0.02 M.
-
Heat the reaction mixture to reflux (approx. 140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction time can vary from 24 to 72 hours depending on the substrate.[3]
-
Upon completion (disappearance of starting material), allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aminopyrrole product.
-
Characterize the product using NMR and mass spectrometry. For the title compound, an 82% yield was reported under these conditions.[3][13]
-
Multicomponent Reactions (MCRs): Convergent and Efficient Assembly
MCRs are powerful tools in combinatorial chemistry and drug discovery, enabling the synthesis of complex molecules in a single, convergent step from three or more starting materials.[14] This approach is highly atom-economical and allows for the rapid generation of diverse libraries of compounds.
Causality & Mechanistic Insight: A prominent three-component synthesis of 2-aminopyrroles involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and an isocyanide.[14] The mechanism is believed to initiate with the formation of a zwitterionic intermediate from the nucleophilic attack of the isocyanide on the electron-deficient alkyne (DMAD). This zwitterion then adds to the carbon-nitrogen double bond of the N-tosylimine. The resulting intermediate undergoes an intramolecular cyclization followed by a[6][15]-hydride shift to yield the aromatic aminopyrrole.[14] The choice of reactants directly dictates the substitution pattern of the final product, making this a highly flexible method for generating molecular diversity.
General Scheme: Three-Component Synthesis of 2-Aminopyrroles
Caption: General scheme for a three-component 2-aminopyrrole synthesis.
Protocol 2: Three-Component Synthesis of a Polysubstituted 2-Aminopyrrole [14]
-
Objective: To synthesize a polysubstituted 2-aminopyrrole via a one-pot, three-component reaction.
-
Materials:
-
Appropriate Aldehyde (e.g., Benzaldehyde)
-
p-Toluenesulfonamide
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Standard laboratory glassware
-
-
Procedure:
-
In-situ formation of N-tosylimine: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and p-toluenesulfonamide (1.0 eq) in anhydrous DCM. Stir the mixture at room temperature until the imine formation is complete (can be monitored by TLC or run for a standard time, e.g., 2-4 hours).
-
To the solution containing the N-tosylimine, add the isocyanide (1.1 eq) followed by the dropwise addition of DMAD (1.1 eq) at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-aminopyrrole product.
-
Characterize the product by IR, NMR, and mass spectrometry.
-
Thorpe-Ziegler Cyclization: A Classic Route to 3-Aminopyrroles
The synthesis of 3-aminopyrroles often requires different strategies than their 2-amino isomers. The Thorpe-Ziegler cyclization is a classic and effective method for this purpose, involving the base-catalyzed intramolecular condensation of a dinitrile.[16]
Causality & Mechanistic Insight: The reaction begins with the deprotonation of an α-carbon to one of the nitrile groups by a strong base (e.g., sodium ethoxide, potassium carbonate). This generates a carbanion that acts as a nucleophile, attacking the electrophilic carbon of the second nitrile group within the same molecule.[16] This intramolecular cyclization forms a five-membered ring intermediate (a cyclic imine), which then tautomerizes to the more stable enamine form, yielding the 3-aminopyrrole scaffold. The efficiency of the cyclization can be sensitive to the base and solvent conditions, and microwave irradiation has been shown to significantly accelerate the reaction and improve yields.[17]
Protocol 3: Synthesis of a 3-Aminopyrrole-4-carbonitrile Derivative [16]
-
Objective: To synthesize a functionalized 3-aminopyrrole via a Thorpe-Ziegler cyclization.
-
Materials:
-
β,β-enaminonitrile precursor (e.g., 3-anilino-2-cyanoacrylonitrile)
-
α-haloketone (e.g., 2-chloro-1-phenylethan-1-one)
-
Potassium carbonate (K₂CO₃, anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with magnetic stir bar and reflux condenser
-
Heating source (oil bath)
-
-
Procedure:
-
To a solution of the β,β-enaminonitrile (1.0 eq) in anhydrous DMF, add the α-haloketone (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture with stirring at 80-100 °C for 4-8 hours. The reaction involves an initial N-alkylation followed by the spontaneous intramolecular cyclization.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 3-aminopyrrole product. Yields for this type of reaction are typically good, ranging from 74-91%.[16]
-
Confirm the structure of the product by spectroscopic analysis.
-
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Synthetic Route | Position of Amino Group | Starting Materials | Key Advantages | Common Limitations |
| Domino Reaction | 2-Amino | Alkynyl vinyl hydrazides | Metal-free, high atom economy, forms selectively monoprotected product.[3][13] | Requires multi-step preparation of hydrazide precursor; long reaction times. |
| Multicomponent Reaction | 2-Amino | Aldehydes, amines, isocyanides, activated alkynes | High convergence and diversity, operational simplicity, rapid library synthesis.[2][14] | Can sometimes result in complex mixtures; optimization may be required. |
| Thorpe-Ziegler Cyclization | 3-Amino | Dinitrile precursors (often formed in situ) | Classic and reliable route to 3-aminopyrroles, good yields.[16] | Requires specific dinitrile precursors; can require strong bases. |
| Paal-Knorr Synthesis | N-Substituted (not directly amino) | 1,4-Dicarbonyl compounds, primary amines | Operationally simple, widely applicable for N-substituted pyrroles, uses accessible materials.[1] | Not well-suited for direct synthesis of C-amino pyrroles.[3] |
Applications in the Synthesis of Biologically Active Molecules
The synthetic methods described above provide access to aminopyrrole cores that are central to a wide range of biologically active compounds.
Case Study: Kinase Inhibitors
The aminopyrrole scaffold is a well-established "hinge-binding" motif in kinase inhibitors. The amino group and the pyrrole N-H can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Many anticancer drugs target kinases, and pyrrole-containing compounds have shown significant promise in this area, targeting receptors like EGFR and VEGFR.[5][8] The MCR and domino strategies are particularly valuable for rapidly generating libraries of substituted aminopyrroles to probe the SAR of the hydrophobic pockets surrounding the ATP-binding site.
Natural Products: Pyrrole-Imidazole Alkaloids
Marine sponges produce a fascinating family of pyrrole-imidazole alkaloids with complex dimeric structures and significant biological activities, including antimicrobial and antiviral effects.[4] The total synthesis of these complex molecules, such as sceptrin and ageliferin, represents a formidable challenge and relies on the robust construction of the core 2-aminopyrrole-imidazole building blocks.
Antibacterial and Anti-inflammatory Agents
Research has also demonstrated the potential of aminopyrrole derivatives as antibacterial and anti-inflammatory agents.[6][7][9] For example, series of 4-aminopyrroles have been synthesized and evaluated for analgesic and anti-inflammatory activity.[6] Fused pyrrole systems, synthesized from aminocyanopyrrole precursors, have shown promise as selective COX-2 inhibitors.[4] The development of novel antibacterial agents is a critical global health priority, and substituted 2-aminopyrroles have been synthesized and shown to be effective against both Gram-positive and Gram-negative bacteria.[7]
Conclusion
The synthesis of biologically active aminopyrroles is a dynamic and evolving field in medicinal chemistry. Modern synthetic strategies such as domino reactions and multicomponent reactions provide highly efficient and modular access to these valuable scaffolds, overcoming the limitations of classical methods. These advanced techniques allow for the rapid and diverse construction of aminopyrrole libraries, accelerating the discovery of new therapeutic agents for a wide range of diseases, from cancer to infectious and inflammatory conditions. The protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to harness the power of aminopyrrole chemistry in their drug discovery programs.
References
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Tarzia, G., Panzone, G., Leali, M., Burdisso, M., Schiatti, P., & Selva, D. (1984). Synthesis and pharmacological evaluation of a series of analgesic and antiinflammatory 4-aminopyrroles. Farmaco Sci, 39(6), 538-558. [Link]
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El-Gazzar, A. R. B. A., Gaafar, A. E.-R. M., & Hendawy, M. M. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 23(11), 2979. [Link]
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Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta pharmaceutica (Zagreb, Croatia), 59(2), 145–158. [Link]
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Mohamed, M. S., et al. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-158. [Link]
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Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145-158. [Link]
-
Diana-Rivero, R., Halsvik, B., García-Tellado, F., & Tejedor, D. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic letters, 23(10), 4078–4082. [Link]
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Tejedor, D., García-Tellado, F., Halsvik, B., & Diana-Rivero, R. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Norwegian Research Information Repository. [Link]
-
Diana-Rivero, R., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. [Link]
-
Zheng, Q., et al. (2011). Three-component synthesis of polysubstituted pyrroles from α-diazoketones, nitroalkenes, and amines. Organic Letters, 13(17), 4668-4671. [Link]
-
Diana-Rivero, R., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. ResearchGate. [Link]
-
Diana-Rivero, R., Halsvik, B., García-Tellado, F., & Tejedor, D. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(10), 4078-4082. [Link]
-
El-Emary, T. I., & Salaheldin, A. M. (2008). 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate. [Link]
-
Gein, V. L., et al. (2025). Synthesis and Anti-Inflammatory and Analgesic Activity of 1-aminoalkyl-5,6-diaryl-2-oxopyrrolo[3,4-c]pyrazoles. Pharmaceutical Chemistry Journal. [Link]
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. ACS Figshare. [Link]
-
Szychowska, M., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(19), 6659. [Link]
-
Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
-
Sarg, M. T., et al. (2015). Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. ResearchGate. [Link]
-
Akbaşlar, F. G., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A novel synthesis of 2-aminopyrroles using a three-component reaction. The Journal of organic chemistry, 66(12), 4427–4429. [Link]
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Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(12), 4427-4429. [Link]
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Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. ResearchGate. [Link]
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Zhang, X., et al. (2021). Recent Advances in Synthetic Methods for 2H-Pyrroles. ResearchGate. [Link]
-
Various Authors. (n.d.). Review articles in SYNTHETIC METHODOLOGY. ResearchGate. [Link]
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Abu-Hashem, A. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(21), 7299. [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Organic Chemistry Portal. [Link]
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Various Authors. (n.d.). Various Articles. PubMed. [Link]
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Various Authors. (n.d.). Various Articles. National Institutes of Health. [Link]
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Various Authors. (n.d.). Various Articles. MDPI. [Link]
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Various Authors. (n.d.). Various Articles. ACS Publications. [Link]
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Various Authors. (n.d.). Various Articles. ResearchGate. [Link]
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The Strategic Utility of Ethyl 1-amino-1H-pyrrole-2-carboxylate in the Synthesis of Fused Heterocyclic Systems
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance, particularly in the realms of medicinal chemistry and materials science. Ethyl 1-amino-1H-pyrrole-2-carboxylate has emerged as a highly valuable and versatile building block for the construction of a variety of fused nitrogen-containing heterocyclic systems. Its unique structural motif, featuring a nucleophilic N-amino group appended to a pyrrole core that is also substituted with an electron-withdrawing carboxylate group, provides a rich platform for a diverse range of chemical transformations. This application note will provide an in-depth exploration of the utility of this compound in heterocyclic synthesis, with a focus on the preparation of pyrrolo[1,2-b]pyridazines. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and showcase the breadth of accessible structures.
The strategic importance of this reagent lies in its ability to act as a synthon for the annulation of a second heterocyclic ring onto the pyrrole core. The N-amino group serves as a potent nucleophile, readily participating in condensation reactions with various electrophilic partners, while the pyrrole ring itself can engage in cyclization cascades. The ethyl carboxylate moiety, in turn, can be retained in the final product or can be further manipulated, offering additional avenues for structural diversification.
Core Application: Synthesis of Pyrrolo[1,2-b]pyridazines
A cornerstone application of this compound is in the synthesis of the pyrrolo[1,2-b]pyridazine scaffold. This bicyclic heteroaromatic system is of significant interest due to its presence in a range of biologically active molecules. The synthesis of pyrrolo[1,2-b]pyridazine derivatives from 1-aminopyrrole and its derivatives is a well-established strategy in heterocyclic chemistry.[1]
The general approach involves the condensation of the N-aminopyrrole with a 1,4-dicarbonyl compound. This reaction proceeds via a sequential condensation and cyclization pathway, leading to the formation of the fused pyridazine ring.
Mechanistic Insights
The reaction commences with the nucleophilic attack of the exocyclic amino group of this compound onto one of the carbonyl groups of the 1,4-dicarbonyl compound. This is followed by an intramolecular condensation of the newly formed enamine with the second carbonyl group, leading to the formation of a dihydropyrrolopyridazine intermediate. Subsequent dehydration under the reaction conditions affords the aromatic pyrrolo[1,2-b]pyridazine.
Caption: General mechanistic pathway for the synthesis of pyrrolo[1,2-b]pyridazines.
Experimental Protocol: Synthesis of Ethyl 7-methyl-6-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate
This protocol is a representative example for the synthesis of a substituted pyrrolo[1,2-b]pyridazine from this compound and a 1,4-dicarbonyl compound.
Materials:
-
This compound
-
1-Phenyl-1,4-pentanedione
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and 1-phenyl-1,4-pentanedione (1.1 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure Ethyl 7-methyl-6-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate.
Data Presentation:
| Entry | 1,4-Dicarbonyl Compound | Product | Yield (%) |
| 1 | 2,5-Hexanedione | Ethyl 6,7-dimethylpyrrolo[1,2-b]pyridazine-5-carboxylate | Not reported |
| 2 | 1-Phenyl-1,4-pentanedione | Ethyl 7-methyl-6-phenylpyrrolo[1,2-b]pyridazine-5-carboxylate | Not reported |
Further Applications and Future Directions
The synthetic utility of this compound extends beyond the synthesis of pyrrolo[1,2-b]pyridazines. The N-amino group can react with a variety of other electrophiles, opening doors to a wide array of fused heterocyclic systems. For instance, reaction with α-haloketones can lead to the formation of pyrrolo[1,2-a]pyrazines.
Caption: Conceptual workflow for the synthesis of pyrrolo[1,2-a]pyrazines.
The reactivity of this compound also makes it a suitable candidate for multicomponent reactions, where three or more reactants are combined in a one-pot synthesis to generate complex molecules with high atom economy.
Conclusion
This compound is a powerful and versatile building block in heterocyclic synthesis. Its ability to readily undergo cyclocondensation reactions with 1,4-dicarbonyl compounds provides an efficient and direct route to the medicinally relevant pyrrolo[1,2-b]pyridazine scaffold. The straightforward nature of these reactions, coupled with the potential for further diversification, underscores the value of this reagent for both academic research and industrial drug development. Future investigations into its reactivity in multicomponent reactions and with a broader range of electrophilic partners are poised to further expand its synthetic utility and lead to the discovery of novel heterocyclic compounds with interesting biological and material properties.
References
- Flitsch, W.; Krämer, U. Pyrrolo[1,2-b]pyridazine. Justus Liebigs Annalen der Chemie1969, 721 (1), 42-47.
-
Reddy, C. V.; et al. An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry2009 , 5, 66. [Link]
- Kuhla, D. E.; Lombardino, J. G. The Chemistry of Pyrrolo[1,2-b]pyridazines. In Advances in Heterocyclic Chemistry; Katritzky, A. R., Boulton, A. J., Eds.; Academic Press: 1977; Vol. 21, pp 1-46.
Sources
Application Notes & Protocols: Experimental Procedures for the Functionalization of 1-Aminopyrroles
Abstract: This guide provides a comprehensive overview and detailed experimental protocols for the chemical functionalization of 1-aminopyrroles. As versatile heterocyclic scaffolds, 1-aminopyrrole derivatives are crucial intermediates in pharmaceutical research and materials science.[1] This document outlines three principal strategies for their modification: electrophilic aromatic substitution on the pyrrole ring, palladium-catalyzed cross-coupling for C-C and C-N bond formation, and direct functionalization of the exocyclic 1-amino group. Each section explains the underlying chemical principles, provides step-by-step laboratory protocols, and includes expert insights into reaction optimization and troubleshooting.
Introduction: The Synthetic Utility of 1-Aminopyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[2] The presence of a 1-amino group introduces a unique reactive handle and modulates the electronic properties of the pyrrole ring, making 1-aminopyrrole (CAS 765-39-9) an attractive building block for creating diverse molecular architectures.[3][4] Functionalized 1-aminopyrroles serve as key intermediates in the synthesis of novel therapeutic agents, particularly for neurological disorders, and in the development of advanced polymers and agrochemicals.[1]
This guide is designed for researchers and drug development professionals, offering robust and validated protocols to exploit the synthetic potential of this versatile heterocycle. We will explore methods to selectively modify both the aromatic ring and the exocyclic amino group, providing a toolkit for generating libraries of novel compounds.
Initial Safety Considerations: 1-Aminopyrrole is classified as a flammable, corrosive, and harmful substance.[3] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
General Experimental Workflow
A standardized workflow is crucial for reproducibility and safety in synthetic chemistry. The following diagram illustrates the typical sequence of operations for the functionalization of 1-aminopyrroles, from reaction setup to final product analysis.
Caption: General workflow for a typical synthetic chemistry experiment.
Protocol I: Electrophilic Aromatic Substitution (EAS)
Scientific Principle
The pyrrole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution (EAS).[2] The nitrogen lone pair participates in the aromatic system, increasing the electron density of the ring carbons. Theoretical and experimental evidence shows that electrophilic attack preferentially occurs at the C2 (α) position. This is because the resulting cationic intermediate (σ-complex) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position.
Caption: Resonance stabilization of intermediates in EAS of pyrrole.
Detailed Protocol: C2-Bromination of 1-Aminopyrrole
This protocol describes the selective monobromination of 1-aminopyrrole at the C2 position using N-Bromosuccinimide (NBS), a mild source of electrophilic bromine.
Materials:
-
1-Aminopyrrole (1.0 mmol, 82.1 mg)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL), magnetic stirrer, argon/nitrogen line
Procedure:
-
Reaction Setup: Add 1-aminopyrrole (82.1 mg, 1.0 mmol) and a magnetic stir bar to a 50 mL round-bottom flask. Dry the flask under vacuum and backfill with argon or nitrogen.
-
Dissolution: Add anhydrous THF (10 mL) via syringe and stir the solution at room temperature until the 1-aminopyrrole is fully dissolved.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Scientist's Note: Many EAS reactions on pyrroles are highly exothermic. Cooling prevents over-reaction and the formation of polymeric byproducts.
-
-
Reagent Addition: Add N-Bromosuccinimide (178 mg, 1.0 mmol) portion-wise over 5 minutes. The reaction is often instantaneous, indicated by a color change.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of saturated aqueous Na₂S₂O₃ to quench any unreacted NBS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).
-
Causality: The bicarb wash removes succinimide byproduct and any acidic impurities. The brine wash helps to break emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the desired 2-bromo-1-aminopyrrole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Scientific Principle
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that couples an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For 1-aminopyrroles, a halogenated derivative (e.g., 2-bromo-1-aminopyrrole from Protocol I) can be coupled with various aryl or vinyl boronic acids.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the bromopyrrole, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the final product.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of 2-phenyl-1-aminopyrrole
Materials:
-
2-Bromo-1-aminopyrrole (1.0 mmol, 161 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Schlenk flask (50 mL), condenser, magnetic stirrer, argon/nitrogen line
Procedure:
-
Catalyst Pre-formation/Setup: To a 50 mL Schlenk flask, add 2-bromo-1-aminopyrrole (161 mg), phenylboronic acid (146 mg), K₂CO₃ (276 mg), Pd(OAc)₂ (4.5 mg), and PPh₃ (21 mg).
-
Scientist's Note: Using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand is common. The active Pd(0) species is formed in situ. The ligand stabilizes the catalyst and modulates its reactivity.
-
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The mixture should be degassed by bubbling argon through the solution for 15 minutes.
-
Causality: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degassing is a critical step for reproducible results. The aqueous phase is essential for the transmetalation step.
-
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting bromopyrrole is consumed (typically 4-12 hours).
-
Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Work-up: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., gradient elution with hexanes/ethyl acetate) to obtain 2-phenyl-1-aminopyrrole.
| Substrate (Ar-X) | Boronic Acid (R-B(OH)₂) | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-aminopyrrole | Phenylboronic acid | 2 | K₂CO₃ | 90 | 6 | 85 |
| 2-Bromo-1-aminopyrrole | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | 90 | 5 | 91 |
| 2-Iodo-1-aminopyrrole | 3-Pyridylboronic acid | 2 | Cs₂CO₃ | 85 | 8 | 78 |
| 2-Bromo-1-aminopyrrole | Vinylboronic acid pinacol ester | 3 | K₃PO₄ | 100 | 12 | 65 |
Protocol III: Functionalization of the 1-Amino Group
Scientific Principle
The exocyclic primary amine of 1-aminopyrrole behaves as a typical nucleophile and can undergo reactions such as acylation, alkylation, and reductive amination. A more advanced transformation is diazotization, where the -NH₂ group is converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[6][7] While aliphatic diazonium salts are highly unstable, heterocyclic diazonium species can exhibit sufficient stability, particularly at low temperatures, to be used as intermediates for subsequent substitution reactions (e.g., Sandmeyer-type reactions).[8][9]
Detailed Protocol: Acylation to form N-(pyrrol-1-yl)acetamide
This protocol demonstrates a simple and high-yielding acylation of the 1-amino group.
Materials:
-
1-Aminopyrrole (1.0 mmol, 82.1 mg)
-
Acetyl chloride (1.1 mmol, 78 µL)
-
Triethylamine (Et₃N) (1.5 mmol, 209 µL)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask (50 mL), magnetic stirrer, argon/nitrogen line
Procedure:
-
Setup: In a 50 mL round-bottom flask under argon, dissolve 1-aminopyrrole (82.1 mg) in anhydrous DCM (10 mL).
-
Base Addition: Add triethylamine (209 µL).
-
Causality: Triethylamine is a non-nucleophilic base that acts as a scavenger for the HCl generated during the reaction, preventing protonation of the starting material and driving the reaction to completion.
-
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylating Agent Addition: Add acetyl chloride (78 µL) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor completion by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel. Wash sequentially with 1 M HCl (15 mL), water (15 mL), and saturated NaHCO₃ solution (15 mL).
-
Drying and Concentration: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting N-(pyrrol-1-yl)acetamide is often pure enough for subsequent use. If necessary, it can be recrystallized from an appropriate solvent system like ethyl acetate/hexanes.
Conclusion
The protocols detailed in this guide provide a robust foundation for the synthetic exploration of 1-aminopyrroles. By leveraging electrophilic substitution, modern cross-coupling chemistry, and direct modification of the amino group, researchers can access a vast chemical space of novel heterocyclic compounds. Careful attention to reaction conditions, particularly the use of inert atmospheres and appropriate temperatures, is paramount for achieving high yields and purity. The methods described herein are scalable and adaptable, empowering scientists in their pursuit of new molecules for pharmaceutical and materials science applications.
References
-
Title: 14.4: Diazotization of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands Source: Comptes Rendus. Chimie URL: [Link]
-
Title: Diazotization Reaction Mechanism Source: BYJU'S URL: [Link]
-
Title: Short and Modular Synthesis of Substituted 2-Aminopyrroles Source: Organic Letters URL: [Link]
-
Title: Diazotisation Source: Organic Chemistry Portal URL: [Link]
-
Title: Transition-Metal Catalyst Free Oxidative Radical Arylation of N-Methylpyrrole Source: ACS Omega URL: [Link]
-
Title: 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles Source: ResearchGate URL: [Link]
-
Title: Copper-catalyzed N-arylation of pyrroles: an overview Source: New Journal of Chemistry URL: [Link]
-
Title: Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids Source: Chemistry – A European Journal URL: [Link]
- Title: US Patent 5,874,547: Diazotization of amines Source: Google Patents URL
-
Title: Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions Source: ResearchGate URL: [Link]
-
Title: RUI: Reactions of 2-Aminopyrroles Source: Penn State Research Database URL: [Link]
-
Title: 1-Aminopyrrole | C4H6N2 | CID 136589 Source: PubChem URL: [Link]
-
Title: Short and Modular Synthesis of Substituted 2-Aminopyrroles Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent Advances in Functionalization of Pyrroles and their Translational Potential Source: PubMed URL: [Link]
-
Title: Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation Source: Royal Society of Chemistry URL: [Link]
-
Title: Chemical reactions of amino acids Source: College of Pharmacy, University of Babylon URL: [Link]
-
Title: 1-Aminopyrrole | 765-39-9 Source: Pharmaffiliates URL: [Link]
-
Title: Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex Source: PubMed URL: [Link]
-
Title: The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones Source: Royal Society of Chemistry URL: [Link]
-
Title: Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation Source: PubMed URL: [Link]
Sources
- 1. 1-AMINOPYRROLE | 765-39-9 [chemicalbook.com]
- 2. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Aminopyrrole | C4H6N2 | CID 136589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate
Introduction: The Significance and Synthetic Challenges of Ethyl 1-amino-1H-pyrrole-2-carboxylate
This compound is a key heterocyclic building block in medicinal chemistry and drug development. The N-amino pyrrole motif is a critical pharmacophore in a variety of biologically active molecules, including potential therapeutic agents. The strategic placement of the amino group on the pyrrole nitrogen atom fundamentally alters the electronic properties and hydrogen bonding capabilities of the molecule, offering unique opportunities for molecular design and optimization of drug-receptor interactions.
However, the synthesis of N-amino pyrroles, particularly on a large scale, presents significant challenges. Direct amination of the pyrrole nitrogen is often complicated by the sensitive nature of the pyrrole ring and the potential for side reactions. Therefore, a robust, scalable, and safe synthetic route is paramount for advancing research and development efforts that rely on this valuable intermediate.
This comprehensive guide provides a detailed, two-step protocol for the scale-up synthesis of this compound. The first part details a well-established, large-scale synthesis of the precursor, Ethyl 1H-pyrrole-2-carboxylate. The second part describes a reliable method for the subsequent N-amination of this precursor. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scalable approach to the synthesis of this important molecule.
Part 1: Scale-Up Synthesis of the Precursor, Ethyl 1H-pyrrole-2-carboxylate
The synthesis of the pyrrole precursor is adapted from a reliable and scalable procedure published in Organic Syntheses[1]. This method involves a two-stage process starting from readily available commercial reagents.
Synthetic Pathway Overview
The overall synthetic pathway for Ethyl 1H-pyrrole-2-carboxylate is a two-step process starting from freshly distilled pyrrole and trichloroacetyl chloride, followed by reaction with sodium ethoxide.
Caption: Synthetic workflow for Ethyl 1H-pyrrole-2-carboxylate.
Experimental Protocol: Ethyl 1H-pyrrole-2-carboxylate
Step 1: Synthesis of 2-Pyrrolyl trichloromethyl ketone
-
Reactor Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add 225 g (1.23 moles) of trichloroacetyl chloride and 200 ml of anhydrous diethyl ether.
-
Reaction: While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 ml of anhydrous ether through the dropping funnel over a period of 3 hours. The exothermic nature of the reaction will cause the mixture to reflux.
-
Stirring: After the addition is complete, continue stirring the mixture for an additional hour.
-
Workup: Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 ml of water through the dropping funnel. Caution: Excessive frothing may occur if the addition is too rapid.
-
Extraction: Separate the layers and dry the organic phase with magnesium sulfate.
-
Decolorization and Filtration: Treat the dried organic phase with 6 g of activated carbon (Norit) and filter the mixture.
-
Crystallization: Remove the solvent by distillation on a steam bath. Dissolve the residue in 225 ml of hexane and cool the solution on an ice bath to induce crystallization.
-
Isolation: Collect the tan solid by filtration and wash it with 100 ml of cold hexane to yield 189–196 g (77–80%) of 2-pyrrolyl trichloromethyl ketone.
Step 2: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
-
Reactor Setup: In a 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and a powder funnel, dissolve 1.0 g (0.044 g-atom) of sodium in 300 ml of anhydrous ethanol to prepare sodium ethoxide in situ.
-
Reaction: Once the sodium has completely dissolved, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portion-wise over a 10-minute period. The solution will become warm during the addition.
-
Stirring: After the addition is complete, stir the solution for 30 minutes.
-
Solvent Removal: Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Workup: Partition the oily residue between 200 ml of ether and 25 ml of 3 N hydrochloric acid.
-
Extraction: Separate the ether layer and wash the aqueous layer once with 100 ml of ether. Combine the ether solutions and wash them once with 25 ml of saturated sodium hydrogen carbonate solution.
-
Drying and Concentration: Dry the combined ether solutions with magnesium sulfate and concentrate by distillation.
-
Purification: Fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil[1].
Reagents and Reaction Parameters for Precursor Synthesis
| Reagent/Parameter | Step 1: Ketone Synthesis | Step 2: Ester Synthesis |
| Starting Material | Pyrrole | 2-Pyrrolyl trichloromethyl ketone |
| Reagents | Trichloroacetyl chloride, Potassium carbonate | Sodium, Anhydrous Ethanol |
| Solvents | Anhydrous diethyl ether, Hexane, Water | Anhydrous ethanol, Diethyl ether |
| Reaction Time | ~4 hours | ~40 minutes |
| Reaction Temperature | Reflux (exothermic) | Warming during addition, then room temp. |
| Purification | Crystallization | Fractional distillation |
| Typical Yield | 77-80% | 91-92% |
Part 2: Scale-Up N-Amination of Ethyl 1H-pyrrole-2-carboxylate
The N-amination of the pyrrole precursor can be effectively achieved using monochloramine (NH₂Cl), which has been demonstrated as an excellent reagent for this transformation on various pyrrole and indole heterocycles[2][3]. This method involves the deprotonation of the pyrrole nitrogen followed by reaction with an electrophilic aminating agent.
Synthetic Pathway Overview
The N-amination of Ethyl 1H-pyrrole-2-carboxylate is a single-step process involving deprotonation with a strong base followed by the addition of monochloramine.
Caption: Synthetic workflow for the N-amination of Ethyl 1H-pyrrole-2-carboxylate.
Experimental Protocol: this compound
Preparation of Anhydrous Ethereal Monochloramine (approx. 0.15 M)
-
Reactor Setup: In a well-ventilated fume hood, cool a solution of ammonium chloride (3 g, 56 mmol) in diethyl ether (110 mL) to -5 °C.
-
Reagent Addition: Add concentrated ammonium hydroxide (4.7 mL) via pipette, followed by the dropwise addition of commercial bleach (e.g., Clorox, 72 mL) over 15 minutes using an addition funnel.
-
Reaction and Extraction: Stir the mixture for 15 minutes, then separate the layers. Wash the organic layer with brine (1 x 35 mL).
-
Drying and Storage: Dry the organic layer over powdered calcium chloride in a freezer for 1 hour. Store the resulting ethereal solution of monochloramine at -40 °C. Note: The concentration is approximately 0.15 M[2].
N-Amination Procedure
-
Reactor Setup: To a solution of Ethyl 1H-pyrrole-2-carboxylate (1 mmol) in anhydrous dimethylformamide (DMF) (2 mL) under a nitrogen atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).
-
Deprotonation: Stir the reaction mixture for 45 minutes at room temperature to ensure complete deprotonation.
-
Amination: Add the previously prepared ethereal monochloramine solution (8 mL, approx. 1.2 mmol) via syringe while maintaining a nitrogen sparge.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC until completion.
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Dilute the mixture with water and extract the product into diethyl ether.
-
Purification: Dry the combined organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.
Reagents and Reaction Parameters for N-Amination
| Reagent/Parameter | Value/Condition |
| Starting Material | Ethyl 1H-pyrrole-2-carboxylate |
| Base | Sodium Hydride (NaH) |
| Aminating Agent | Monochloramine (NH₂Cl) in ether |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Time | Monitored to completion |
| Reaction Temperature | Room temperature |
| Purification | Column chromatography |
| Typical Yield | 45-97% (based on related substrates)[2][3] |
Process Safety and Hazard Analysis
The scale-up of any chemical synthesis requires a thorough understanding of the potential hazards and the implementation of appropriate safety measures.
Caption: Key safety considerations for the synthesis of this compound.
-
Trichloroacetyl chloride: is corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pyrrole: is flammable and toxic. Avoid inhalation and skin contact.
-
Sodium metal and Sodium hydride: are highly reactive with water and can ignite in air. Handle under an inert atmosphere (nitrogen or argon).
-
Monochloramine: is toxic and can be unstable. It should be prepared and used in a well-ventilated fume hood, and the ethereal solution should be stored at low temperatures and used promptly.
-
Dimethylformamide (DMF): is a reproductive toxin. Avoid inhalation and skin contact.
-
Exothermic Reactions: The initial acylation of pyrrole is exothermic. The rate of addition should be carefully controlled to maintain the reaction temperature.
Analytical Methods for Quality Control
To ensure the successful synthesis and purity of the final product, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Conclusion
This application note provides a detailed and scalable two-part synthetic protocol for this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers and drug development professionals can reliably produce this valuable building block in sufficient quantities for their research and development needs. The provided protocols, supported by authoritative literature, offer a solid foundation for the successful scale-up synthesis of this important N-amino pyrrole derivative.
References
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-carboxylate. Organic Syntheses, 51, 100. doi:10.15227/orgsyn.051.0100. [Link]
-
Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). The Journal of Organic Chemistry, 69(4), 1368–1371. [Link]
-
Hynes, J., Jr., Doubleday, W. W., Dyckman, A. J., Godfrey, J. D., Jr., Grosso, J. A., Kiau, S., & Leftheris, K. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). Request PDF. [Link]
-
Wikipedia. (2023). Hydroxylamine-O-sulfonic acid. In Wikipedia. [Link]
Sources
Application Notes and Protocols: Unraveling the Reaction Mechanisms of Ethyl 1-Amino-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of an N-Aminopyrrole
Ethyl 1-amino-1H-pyrrole-2-carboxylate is an intriguing molecule that combines the electron-rich aromaticity of a pyrrole ring with the nucleophilic and redox-active properties of a hydrazine moiety. The interplay between the N-amino group, an activating substituent, and the ethyl carboxylate group, a deactivating substituent, governs the regioselectivity and reactivity of the pyrrole core in a variety of chemical transformations. Understanding these electronic effects is paramount to predicting and controlling the outcomes of its reactions.
This guide will systematically dissect the key reaction mechanisms involving this compound, including its synthesis, electrophilic aromatic substitution, cycloaddition reactions, oxidation to pyridazines, and derivatization of the N-amino group.
Synthesis of this compound
The most common and adaptable method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine.[1][2][3] For the preparation of this compound, a suitable 1,4-dicarbonyl precursor is required, along with hydrazine.
Proposed Synthetic Pathway: A Modified Paal-Knorr Approach
A plausible synthetic route starts from ethyl 2-(diethoxymethyl)-3-oxobutanoate, which can be hydrolyzed under acidic conditions to generate the requisite 1,4-dicarbonyl compound in situ. This is then condensed with hydrazine hydrate.
Diagram: Synthesis of this compound
Caption: Paal-Knorr synthesis of the title compound.
Experimental Protocol: Synthesis
Materials:
-
Ethyl 2-(diethoxymethyl)-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of ethyl 2-(diethoxymethyl)-3-oxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Electrophilic Aromatic Substitution: A Tale of Two Substituents
The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution.[4] The regiochemical outcome is dictated by the directing effects of the substituents on the ring.[5][6]
-
N-Amino Group: The lone pair of electrons on the nitrogen atom attached to the ring nitrogen is delocalized into the pyrrole ring, increasing its electron density. This makes the N-amino group a strong activating group and an ortho, para-director. In the context of the pyrrole ring, this corresponds to the C2 and C5 positions.
-
Ethyl Carboxylate Group: This is an electron-withdrawing group that deactivates the ring towards electrophilic attack and is a meta-director. Relative to the C2 position, this directs incoming electrophiles to the C4 position.
The interplay of these two opposing effects determines the position of substitution. The powerful activating effect of the N-amino group generally dominates, directing electrophiles primarily to the C5 position.
Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Opposing directing effects on the pyrrole ring.
Mechanism: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings. The electrophile, the Vilsmeier reagent, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a chloriminium ion.
-
Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent, preferentially at the C5 position. This forms a resonance-stabilized cationic intermediate (sigma complex).
-
Aromatization: A base (such as the chloride ion or another DMF molecule) removes a proton from the C5 position, restoring the aromaticity of the pyrrole ring.
-
Hydrolysis: The resulting iminium salt is hydrolyzed upon workup to yield the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1 M Sodium hydroxide solution
-
Dichloromethane
Procedure:
-
Cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C.
-
Slowly add POCl₃ (1.1 eq) and stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 eq) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Carefully quench the reaction by pouring it into a cold 1 M sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield ethyl 1-amino-5-formyl-1H-pyrrole-2-carboxylate.
| Reaction | Typical Regioselectivity (Major Product) |
| Vilsmeier-Haack Formylation | C5-formylation |
| Nitration (e.g., with acetyl nitrate) | C5-nitration |
| Halogenation (e.g., with NBS or NCS) | C5-halogenation |
Cycloaddition Reactions: Expanding the Ring System
N-Aminopyrroles can participate in cycloaddition reactions, acting either as a 4π component (diene) in [4+2] cycloadditions or as a precursor to 1,3-dipoles for [3+2] cycloadditions.
[4+2] Cycloaddition (Diels-Alder Type Reaction)
While the aromaticity of the pyrrole ring makes it a reluctant diene in Diels-Alder reactions, the presence of the electron-donating N-amino group can enhance its reactivity towards electron-deficient dienophiles.[7][8] The reaction proceeds in a concerted fashion, leading to the formation of a bicyclic adduct.
Diagram: [4+2] Cycloaddition of an N-Aminopyrrole
Caption: Diels-Alder reaction of the title compound.
Oxidative [3+2] Cycloaddition
The N-amino group can be oxidized in situ to a diazonium-like species, which can then undergo a [3+2] cycloaddition with a suitable dipolarophile. This reaction provides a route to fused pyrazole ring systems.
Oxidation to Pyridazines: A Ring Transformation Reaction
One of the most characteristic reactions of 1-aminopyrroles is their oxidation to form pyridazine derivatives.[9][10] This transformation involves a ring expansion and provides a valuable route to this important class of six-membered heterocycles. Lead tetraacetate is a common oxidant for this purpose.
Mechanism of Oxidation
-
Oxidation of the N-amino group: The N-amino group is oxidized by lead tetraacetate to a nitrene-like intermediate.
-
Electrocyclic Ring Opening: The highly reactive intermediate undergoes a concerted electrocyclic ring opening of the pyrrole C2-C3 bond.
-
Ring Closure: The resulting open-chain intermediate then undergoes a 6π-electrocyclization to form the dihydropyridazine ring.
-
Aromatization: Elimination of acetic acid and subsequent tautomerization leads to the aromatic pyridazine product.
Diagram: Oxidation of N-Aminopyrrole to Pyridazine
Caption: Mechanism of pyridazine formation.
Experimental Protocol: Oxidation to Pyridazine
Materials:
-
This compound
-
Lead tetraacetate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add lead tetraacetate (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite® to remove lead salts, washing with dichloromethane.
-
Separate the layers of the filtrate and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Derivatization of the N-Amino Group
The N-amino group is nucleophilic and can be readily derivatized through acylation and alkylation reactions.[11][12][13]
N-Acylation
Acylation of the N-amino group can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base.[14][15] This reaction is useful for installing protecting groups or for introducing new functional moieties.
Experimental Protocol: N-Acylation
Materials:
-
This compound
-
Acetyl chloride (or other acid chloride/anhydride)
-
Triethylamine
-
Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until complete.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield ethyl 1-acetamido-1H-pyrrole-2-carboxylate.
N-Alkylation
N-alkylation can be achieved using alkyl halides in the presence of a base.[16][17] The reaction proceeds via an Sₙ2 mechanism.
Conclusion
This compound is a versatile building block whose reactivity is governed by the electronic interplay of its N-amino and ethyl carboxylate substituents. A thorough understanding of the mechanisms of its key reactions—synthesis, electrophilic aromatic substitution, cycloadditions, oxidation, and N-derivatization—is essential for its effective utilization in the synthesis of complex molecular architectures for drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in these fields.
References
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields. Synlett, 2009(14), 2245-2248.
- BenchChem. (2025). A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole. BenchChem.
- Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia.
- Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Efficient N-Acylation of Amines and the Convenient Synthesis of Amides. The Journal of Organic Chemistry, 65(24), 8210-8213.
- Le, Z. G., Chen, Z. C., Hu, Y., & Zheng, Q. G. (2004). N-Alkylation of N-Acidic Heterocyclic Compounds with Alkyl Halides in Ionic Liquids. Synthesis, 2004(02), 208-212.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Pearson Education. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.
- Vale, N., & Guedes, R. C. (2014). N-Acylation Reactions of Amines.
- Benson, S. C., Lee, L., & Snyder, J. K. (1999). Pyridine-to-pyridazine skeletal editing. The Journal of Organic Chemistry, 64(23), 8485-8492.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). The condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran gives N-alkoxycarbonyl pyrroles in good yield. The Journal of Organic Chemistry, 88(20), 13584-13589.
- Katritzky, A. R., & Rachwal, S. (1987). The Paal-Knorr Pyrrole Synthesis. Chemical Reviews, 87(4), 651-682.
- Wikipedia contributors. (2023). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia.
- Dong, G., & Teo, Y. C. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv.
- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). An electrochemical method for the selective N1-acylation of indazoles. Organic Letters, 21(2), 457-460.
- Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. Organic Letters, 14(7), 1946-1948.
- Singh, M., Singh, A. S., Mishra, N., Agrahari, A. K., & Tiwari, V. K. (2019). A convenient reaction of carboxylic acids with 1H-benzotriazole provides N-acylbenzotriazoles in good yields in the presence of only 0.35 equivalent of trichloroisocyanuric acid and 1.2 equivalents of PPh3. Synthesis, 51(11), 2183-2190.
- Agrahari, A. K., Singh, A. S., Mishra, N., Singh, M., & Tiwari, V. K. (2019). The combination of 2,2′-dipyridyl disulfide and PPh3 enables the conversion of carboxylic acids into the corresponding N-acylbenzotriazoles in the presence of 1H-benzotriazole. Synthesis, 51(02), 470-476.
- Yadav, S., Venkateramani, S., & Patel, B. K. (2020). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. The Journal of Organic Chemistry, 85(3), 2118-2141.
- Mancini, P. M. E., Kneeteman, M., & Paredes, E. (2001). Five-membered aromatic heterocycles as dienophiles in Diels-Alder reactions. Furan, pyrrole, and indole. The Journal of Organic Chemistry, 66(18), 6029-6036.
- Biolatto, B., Kneeteman, M., Paredes, E., & Mancini, P. M. E. (2001). Reactions of 1-Tosyl-3-substituted Indoles with Conjugated Dienes under Thermal and/or High-Pressure Conditions. The Journal of Organic Chemistry, 66(18), 6029-6036.
- Google Patents. (2021).
- Gribble, G. W. (2010). Recent Developments in the Paal-Knorr Synthesis and in a New Asymmetric Paal-Knorr-Type Pyrrole Synthesis. In Targets in Heterocyclic Systems (Vol. 14, pp. 1-38). Italian Chemical Society.
- IJRAR. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 3(4).
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.
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- Leah4sci. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube.
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- Shokati, T. (2020).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable N-amino pyrrole intermediate. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the common challenges associated with this synthesis, ensuring a reproducible and successful outcome.
The synthesis of N-amino heterocycles can be deceptively complex. While the on-paper reaction appears straightforward, issues related to reagent stability, competing side reactions, and product purification are common hurdles. This guide is structured as a series of troubleshooting questions and answers to directly address the practical problems you may encounter at the bench.
Part 1: Synthetic Strategy & Mechanism
The most reliable and common approach to this compound is a two-step process. First, a stable pyrrole precursor, Ethyl 1H-pyrrole-2-carboxylate, is synthesized. Second, an amino group is installed on the pyrrole nitrogen via electrophilic amination. Understanding the nuances of each step is critical for success.
Overall Synthetic Workflow
Caption: Overall two-step synthesis pathway.
The key transformation is the N-amination of the pyrrole ester. This reaction relies on an electrophilic source of "NH₂⁺". Reagents like monochloramine (NH₂Cl) or hydroxylamine-O-sulfonic acid (HOSA) are frequently used for this purpose.[1] The lone pair on the pyrrole nitrogen acts as the nucleophile, attacking the electrophilic nitrogen of the aminating agent. The electron-withdrawing nature of the C2-ester group can decrease the nucleophilicity of the pyrrole nitrogen, making this step particularly sensitive to reaction conditions.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Section A: Problems with Precursor Synthesis (Ethyl 1H-pyrrole-2-carboxylate)
Question 1: My yield of Ethyl 1H-pyrrole-2-carboxylate is very low or the reaction is not working at all. What are the likely causes?
Answer: This is a classic synthesis, but success hinges on reagent quality and technique.[2] Let's break down the common failure points:
-
Pyrrole Quality: Pyrrole is susceptible to polymerization and oxidation, especially if old or improperly stored. The presence of dark, tar-like residues is a clear indicator of decomposition.[3]
-
Solution: Always use freshly distilled pyrrole for this reaction. The difference in reactivity and yield is significant.[2]
-
-
Moisture Contamination: The first step involves acylation with trichloroacetyl chloride, which is highly sensitive to moisture. The subsequent step uses sodium metal to generate sodium ethoxide. Both steps will fail in the presence of water.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous diethyl ether and anhydrous ethanol. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Inefficient Haloform Reaction: The conversion of the 2-pyrrolyl trichloromethyl ketone intermediate to the ethyl ester is a haloform-type reaction driven by the sodium ethoxide base.
-
Solution: Ensure the sodium metal is fully dissolved in anhydrous ethanol before adding the ketone intermediate. The addition of the ketone should be portion-wise to control the exotherm.[2] A 30-minute stir after addition is typically sufficient to drive the reaction to completion.
-
Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate [2]
-
Step 1: 2-Pyrrolyl trichloromethyl ketone.
-
To a stirred solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) in a three-necked flask under N₂, add a solution of freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) dropwise over 3 hours. The reaction is exothermic and will reflux.
-
After the addition is complete, stir for an additional hour.
-
Slowly add a solution of potassium carbonate (0.724 mole) in water (300 ml) to quench the reaction.
-
Separate the organic layer, dry with magnesium sulfate, and filter.
-
Remove the solvent via rotary evaporation. Dissolve the residue in hot hexane (225 ml) and cool on ice to crystallize the product. Collect the solid by filtration.
-
-
Step 2: Ethyl pyrrole-2-carboxylate.
-
In a separate flask under N₂, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 ml).
-
Once the sodium is fully dissolved, add the 2-pyrrolyl trichloromethyl ketone (0.35 mole) in portions over 10 minutes.
-
Stir the solution for 30 minutes, then concentrate to dryness.
-
Partition the oily residue between ether (200 ml) and 3 N HCl (25 ml).
-
Separate the layers and wash the combined ether solutions with saturated sodium bicarbonate solution.
-
Dry the organic layer with magnesium sulfate, concentrate, and purify by vacuum distillation.
-
| Parameter | Value (Step 1) | Value (Step 2) | Rationale |
| Pyrrole Stoichiometry | 1.0 eq | - | Limiting reagent. |
| Trichloroacetyl Chloride | 1.025 eq | - | Slight excess ensures full consumption of pyrrole. |
| Sodium Ethoxide | 1.25 eq (relative to ketone) | - | Sufficient base to drive the haloform reaction. |
| Solvent | Anhydrous Diethyl Ether | Anhydrous Ethanol | Anhydrous conditions are critical for success. |
| Temperature | Reflux (exotherm) | Room Temperature | Controlled reaction conditions. |
Section B: Problems with the N-Amination Step
Question 2: I have my precursor, but the N-amination reaction is giving a low yield of the desired this compound. What should I investigate?
Answer: This is the most challenging step. Low yields are typically traced back to the stability of the aminating agent, side reactions, or improper reaction conditions. Several reagents can be used for this transformation, with monochloramine (NH₂Cl) being a common choice.[1]
Caption: Troubleshooting workflow for the N-amination step.
Key Areas to Troubleshoot:
-
Aminating Agent Instability: Monochloramine (NH₂Cl) is not typically isolated and is best generated in situ. Its stability is highly dependent on pH and temperature.
-
Causality & Solution: A common method for in situ generation involves the reaction of sodium hypochlorite with an ammonia source (like ammonium chloride) under basic conditions.[1] It is crucial to use the freshly prepared solution of the aminating agent immediately. The stoichiometry is also critical; a significant excess (e.g., 3-5 equivalents) may be required to drive the reaction to completion.
-
-
Reaction Conditions: The decreased nucleophilicity of the pyrrole nitrogen due to the ester group means that forcing conditions might seem necessary, but this often leads to decomposition.
-
Causality & Solution: Pyrroles are known to polymerize under strongly acidic or oxidative conditions.[3][4] The reaction should be run at moderate temperatures (e.g., 0 °C to room temperature) under an inert atmosphere. The choice of base is important; a strong, non-nucleophilic base can deprotonate the pyrrole-NH, increasing its nucleophilicity for the subsequent reaction with the aminating agent.
-
-
Side Reactions: Besides polymerization, other side reactions can lower the yield.
-
Causality & Solution: While N-amination is electronically favored, trace amounts of C-amination or oxidation of the pyrrole ring can occur. If your TLC shows multiple, distinct spots, it points towards these competing pathways. Optimizing for the desired N-amination often involves running the reaction at a lower temperature to favor the kinetic product.
-
Question 3: How can I effectively purify the final product and what should I expect from characterization?
Answer: Purification can be challenging due to the product's polarity and potential instability.
-
Purification Strategy:
-
Work-up: After the reaction, a careful aqueous work-up is needed to remove inorganic salts. A wash with a mild reducing agent solution (e.g., sodium thiosulfate) can help remove any residual oxidant.
-
Column Chromatography: This is the most common method. A silica gel column using a gradient of ethyl acetate in a non-polar solvent like hexanes or cyclohexane is typically effective.[5]
-
Crystallization: If a solid, the product may be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Characterization & Stability:
-
The final product is often isolated as a hydrochloride salt to improve stability and handling.[6]
-
NMR Spectroscopy: Expect to see the characteristic pyrrole ring protons, the ethyl ester signals (a quartet and a triplet), and a broad singlet for the N-NH₂ protons.
-
Mass Spectrometry: Electrospray ionization (ESI) should show a clear [M+H]⁺ peak.
-
Storage: N-amino pyrroles can be sensitive to air and light. Store the purified product under an inert atmosphere (argon is preferable), at low temperatures (-20 °C), and protected from light.[7]
-
Part 3: Frequently Asked Questions (FAQs)
Q: Is Ethyl 1H-pyrrole-2-carboxylate commercially available? A: Yes, the precursor is available from numerous chemical suppliers. However, for large-scale work or for ensuring the highest purity, the synthesis described above from pyrrole is reliable and cost-effective.[2]
Q: Can I use a different aminating agent, like hydroxylamine-O-sulfonic acid (HOSA)? A: Yes, HOSA is another viable electrophilic aminating agent.[1] It is a solid and can be easier to handle than in situ generated monochloramine. However, it often requires specific pH conditions (typically basic) to be effective for N-amination of heterocycles. A direct comparison of both reagents may be necessary to determine the optimal choice for your specific setup.
Q: My final product is a dark oil, not a solid. Is this normal? A: While some pyrrole derivatives are oils, a dark color often indicates the presence of polymeric or oxidized impurities.[3] If the product is dark, it is highly recommended to attempt further purification by column chromatography. Even if the product is an oil, it should be a pale yellow or light brown color when pure.[2]
References
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). Ethyl Pyrrole-2-carboxylate. Organic Syntheses, 51, 100. (URL: [Link])
-
Request PDF: N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (NH2Cl). (n.d.). ResearchGate. (URL: [Link])
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 76(8), 2883-2889. (URL: [Link])
-
Reddit discussion on pyrrole synthesis challenges. (n.d.). r/OrganicChemistry. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. (URL: [Link])
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- 6. 1159825-10-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
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Technical Support Center: Optimizing Reaction Conditions for Aminopyrrole Synthesis
Welcome to the Technical Support Center for Aminopyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyrrole synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, enhance yields, and overcome common experimental challenges.
Section 1: Troubleshooting Guide - Navigating Common Hurdles
This section addresses specific issues you may encounter during the synthesis of aminopyrroles in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not observing any product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or non-existent yields in aminopyrrole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential culprits and their solutions.
-
Purity of Starting Materials: The integrity of your synthesis is fundamentally dependent on the purity of your starting materials. Impurities in precursors, such as 1,4-dicarbonyl compounds in a Paal-Knorr synthesis, can lead to undesired side reactions, consuming your reagents and lowering the overall yield of the target aminopyrrole.[1]
-
Self-Validation Protocol: Before commencing the synthesis, verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS). If impurities are detected, purification by distillation, recrystallization, or column chromatography is strongly recommended.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the catalytic environment are critical parameters that require careful optimization.
-
Temperature: While many syntheses require heat, excessive temperatures can lead to the degradation of sensitive functional groups on both your starting materials and the desired product.[1][2] Conversely, insufficient heat may result in an incomplete reaction. A stepwise increase in temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC) is a prudent optimization strategy.[2] Modern approaches often utilize microwave-assisted heating to reduce reaction times and improve yields.[1]
-
Reaction Time: Prolonged reaction times do not always equate to higher yields. For some substrates, extended reaction times can promote the formation of byproducts.[1] It is crucial to monitor the reaction's progress using TLC to identify the optimal time point for quenching the reaction.[1][3]
-
pH and Catalyst: The pH of the reaction medium can significantly influence the outcome, particularly in acid-catalyzed reactions like the Paal-Knorr synthesis. Neutral or weakly acidic conditions are generally favored.[1] Strong acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][4][5] The choice of catalyst is also paramount. While weak acids like acetic acid are common, various Brønsted and Lewis acids have proven effective and may be worth exploring for your specific substrate.[2][6]
-
-
Poorly Reactive Starting Materials: The electronic and steric properties of your starting materials can impact their reactivity. For instance, amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[2]
-
Optimization Strategy: For less reactive amines, consider employing more forcing reaction conditions, such as higher temperatures or longer reaction times.[2] Alternatively, a more active catalyst might be necessary. In cases of significant steric hindrance, selecting alternative starting materials may be the most viable solution.[2]
-
Issue 2: Formation of Significant Byproducts
Question: I'm observing a significant amount of a major byproduct. How can I identify and minimize its formation?
Answer: The formation of byproducts is a common challenge. The nature of the byproduct can often provide clues about how to adjust the reaction conditions.
-
Furan Derivatives in Paal-Knorr Synthesis: A frequent byproduct in the Paal-Knorr synthesis is a furan derivative.[1] This typically occurs under strongly acidic conditions.[1]
-
Preventative Measures: To minimize furan formation, maintain a neutral or weakly acidic pH.[1] If you are using an acid catalyst, consider reducing its concentration or switching to a milder one. Close monitoring of the reaction and working it up promptly upon completion can also prevent prolonged exposure to acidic conditions that favor furan formation.[2]
-
-
Polymerization: The appearance of a dark, tarry material that is difficult to purify often indicates polymerization.[2]
-
Causality and Prevention: Excessively high temperatures and highly acidic conditions can promote polymerization.[2] To mitigate this, lower the reaction temperature and consider using a milder acid catalyst.
-
-
General Strategy for Minimizing Byproducts:
-
Stoichiometry: Using a slight excess of the amine can often favor the desired reaction pathway leading to the aminopyrrole.[2]
-
Reaction Monitoring: As emphasized previously, diligent monitoring of the reaction with TLC is essential for quenching the reaction at the optimal time, before significant byproduct formation occurs.[1][3]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding aminopyrrole synthesis.
Question 1: What are the most common synthetic routes to aminopyrroles?
Answer: Several synthetic strategies exist for accessing aminopyrroles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some of the most prevalent methods include:
-
Paal-Knorr Synthesis: This is a classical and widely used method involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][7]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient as they combine three or more starting materials in a single step. A notable example is the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[8] These reactions are valued for their high atom economy and convergence.[8]
-
Domino (Cascade) Reactions: These reactions involve a series of intramolecular transformations. For instance, a domino reaction involving a propargylic 3,4-diaza-Cope rearrangement and a tandem isomerization/5-exo-dig N-cyclization has been developed for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides.[3][9]
-
Transition-Metal-Catalyzed Cycloisomerizations: These methods often utilize catalysts based on gold, palladium, or copper to facilitate the cyclization of precursors containing alkynes or allenes.[9][10]
-
Thorpe-Ziegler Cyclization: This method can be used to synthesize 3-aminopyrrole derivatives from β,β-enaminonitriles.
Question 2: How do I choose the appropriate solvent for my aminopyrrole synthesis?
Answer: The choice of solvent can significantly impact reaction rate and yield. The ideal solvent should dissolve the reactants and be compatible with the reaction conditions.
-
Paal-Knorr Synthesis: Solvents like ethanol and acetic acid are commonly used.[1] In some cases, solvent-free conditions have also been shown to be effective.[1] Deep eutectic solvents, which are inexpensive and non-toxic, have also emerged as effective and environmentally friendly options.[11]
-
Domino Reactions: Toluene and xylenes are often used, particularly for reactions requiring elevated temperatures.[3][9]
-
General Considerations: The polarity of the solvent can influence the reaction mechanism. It is often beneficial to screen a few different solvents during the optimization phase of your synthesis.
Question 3: What are the best practices for purifying aminopyrroles?
Answer: The purification of aminopyrroles is crucial for obtaining a product of high purity for subsequent applications. The appropriate technique will depend on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography: This is a very common and effective method for purifying aminopyrroles.[1][12] Silica gel is the most frequently used stationary phase.
-
Recrystallization: If your aminopyrrole is a solid, recrystallization can be an excellent method for achieving high purity.
-
Distillation: For liquid aminopyrroles, distillation under reduced pressure can be an effective purification technique.[13] It is important to control the bottom temperature to avoid degradation.[13]
-
Acid/Base Extraction: Exploiting the basicity of the amino group, you can sometimes use acid-base extractions to separate your product from non-basic impurities.
-
Cation-Exchange Chromatography: This technique can be particularly useful for removing excess reagents like 2-aminopyridine.[14]
Question 4: How can I confirm the structure of my synthesized aminopyrrole?
Answer: A combination of spectroscopic techniques is essential for the unambiguous characterization of your synthesized aminopyrrole.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the structure of your compound.[15][16] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.
-
Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an exact mass.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H and C=O bonds.[8]
-
Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, etc.) in your compound, which can be compared to the calculated values for the proposed structure.
Section 3: Methodologies and Data
This section provides a general experimental protocol for a common aminopyrrole synthesis and a table summarizing key reaction parameters.
General Experimental Protocol: Paal-Knorr Synthesis of a Substituted N-Aminopyrrole
This protocol provides a starting point for the synthesis of an N-substituted aminopyrrole. Optimization of specific parameters will be necessary for different substrates.
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is of high purity. If necessary, purify by distillation or recrystallization.[1]
-
Use a fresh, high-purity primary amine.
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 equivalent).
-
Add the primary amine (1.1 - 1.5 equivalents).[1]
-
Add the chosen solvent (e.g., ethanol, acetic acid).
-
If required, add a catalytic amount of a weak acid (e.g., acetic acid).[1]
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[1]
-
Monitor the progress of the reaction by TLC.
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[1]
Table 1: Key Optimization Parameters for Aminopyrrole Synthesis
| Parameter | Typical Range/Options | Rationale and Key Considerations |
| Temperature | Room Temperature - 150 °C | Higher temperatures can increase reaction rates but may also lead to degradation. Microwave heating can be a time-efficient alternative.[1] |
| Reaction Time | 1 - 72 hours | Optimal time depends on substrate reactivity and temperature. Monitor by TLC to avoid byproduct formation from prolonged reaction times.[1][3] |
| Catalyst | Acetic acid, p-TsOH, Lewis acids (e.g., Sc(OTf)₃), Metal catalysts (Au, Pd, Cu) | The choice of catalyst is highly dependent on the reaction type. For Paal-Knorr, weak acids are generally preferred to avoid furan formation.[1][9][10] |
| Solvent | Ethanol, Acetic Acid, Toluene, Xylenes, Solvent-free | Solvent polarity and boiling point are important considerations. Solvent-free conditions can be more environmentally friendly.[1][3][9] |
| Amine Equivalents | 1.0 - 1.5 | A slight excess of the amine can help drive the reaction to completion.[1] |
Section 4: Visualizing Reaction Pathways
Visual representations of reaction mechanisms and workflows can aid in understanding the underlying chemical transformations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction [organic-chemistry.org]
- 9. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. A highly efficient group-assisted purification method for the synthesis of poly-functionalized pyrimidin-5-yl-pyrroles via one-pot four-component domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 1-amino-1H-pyrrole-2-carboxylate stability and storage issues"
Welcome to the technical support center for Ethyl 1-amino-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter with this compound, their probable causes, and actionable solutions.
Issue 1: Discoloration of the Compound (From Pale Yellow to Brown)
Symptoms: The solid compound, which should be a pale yellow to brown crystalline powder, darkens over time.[1]
Potential Causes:
-
Oxidation: The pyrrole ring is susceptible to oxidation, especially when exposed to air (oxygen).[2][3][4] This process can be accelerated by light and heat. The N-amino group can also be a site for oxidative degradation.
-
Contamination: Presence of impurities, such as residual starting materials or catalysts from synthesis, can promote degradation.
-
Improper Storage: Exposure to a non-inert atmosphere, light, and elevated temperatures will hasten discoloration.
Solutions:
-
Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with oxygen.
-
Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Temperature Control: Store the compound in a cool, dry place.[1] Refer to the supplier's recommendations, but generally, refrigeration (2-8 °C) is advisable for long-term storage.
-
Purity Check: If discoloration is rapid, consider re-purifying the compound. Techniques like recrystallization can remove impurities that may be catalyzing the degradation.
Issue 2: Poor Solubility or Incomplete Dissolution
Symptoms: The compound does not fully dissolve in solvents where it is reported to be soluble (e.g., ethanol, DMSO, acetone), or a precipitate forms in a previously clear solution.[1]
Potential Causes:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, forming the less soluble carboxylic acid.[5][6][7]
-
Polymerization: Pyrrole and its derivatives can be prone to polymerization, especially under acidic conditions or in the presence of light, leading to insoluble materials.[8][9]
-
Hygroscopicity: The compound may have absorbed moisture from the atmosphere, which can affect its solubility characteristics and promote hydrolysis.
Solutions:
-
Dry Solvents: Use anhydrous solvents for preparing solutions.
-
Control pH: Avoid strongly acidic or basic conditions when preparing solutions unless the experimental protocol requires it. Buffer solutions if necessary.
-
Proper Storage: Store the solid compound in a desiccator to prevent moisture absorption.
-
Fresh Solutions: Prepare solutions fresh for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20 °C) in a tightly sealed container and under an inert atmosphere.
Issue 3: Inconsistent Experimental Results or Loss of Activity
Symptoms: Variability in results between experiments using different batches of the compound or a gradual decrease in the compound's expected biological or chemical activity over time.
Potential Causes:
-
Chemical Degradation: The compound may have degraded due to one or more of the pathways mentioned above (oxidation, hydrolysis, polymerization). The formation of degradation products can interfere with the assay or reduce the concentration of the active compound.
-
Thermal Decomposition: Exposure to excessive heat can cause the molecule to break down into byproducts like nitrogen oxides and carbon monoxide.[1]
Solutions:
-
Stability-Indicating Assay: Implement a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector, to assess the purity of the compound before each use. This will allow you to quantify the parent compound and detect any degradation products.
-
Standardized Storage Protocol: Enforce a strict storage protocol for all batches of the compound as outlined in the general storage recommendations below.
-
Aliquoting: For frequently used stock solutions, divide them into smaller, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure of the entire stock to ambient conditions.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal short-term and long-term storage conditions for solid this compound?
A1:
-
Short-term (days to weeks): Store in a tightly sealed container, protected from light, in a cool and dry place.[1] A desiccator at room temperature is suitable.
-
Long-term (months to years): For optimal stability, store under an inert atmosphere (argon or nitrogen) at 2-8 °C, protected from light.
Q2: How should I prepare and store solutions of this compound?
A2: Prepare solutions fresh using anhydrous solvents. If you need to store a stock solution, it is best to store it at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles and exposure to air and moisture.
Q3: My compound has turned slightly darker, but my initial analytical tests (e.g., NMR) show it is still relatively pure. Can I still use it?
A3: Minor discoloration may indicate the onset of degradation. While the bulk of the material might still be intact, the presence of even small amounts of impurities could potentially affect sensitive biological assays. It is advisable to use a highly pure, non-discolored lot for critical experiments. If this is not possible, re-purify the compound before use.
Q4: What are the primary degradation pathways I should be aware of?
A4: The main degradation pathways are:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.[5][7]
-
Polymerization , which can be initiated by light or acidic conditions.[8]
Q5: Is this compound sensitive to moisture?
A5: Yes, like many compounds with ester and amino functionalities, it can be hygroscopic. Moisture can lead to hydrolysis of the ester group.[5][7] Therefore, it is crucial to store it in a dry environment.
III. Experimental Protocols
Protocol 1: Recommended Stability-Indicating HPLC Method
This protocol provides a general method to assess the purity of this compound and detect degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
Rationale: The C18 column provides good separation for moderately polar compounds. The formic acid helps to improve peak shape. A gradient elution is used to ensure that both the parent compound and any potential degradation products (which may have different polarities) are eluted and detected.
Diagram: Troubleshooting Logic for Compound Instability
Caption: A flowchart for troubleshooting stability issues.
Diagram: Potential Degradation Pathways
Caption: Key degradation routes for the compound.
IV. Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the pyrrole ring and N-amino group.[2][3] |
| Temperature | 2-8 °C for long-term storage. | Slows down the rates of all potential degradation reactions.[1] |
| Light | Store in an amber vial or protect from light. | Prevents light-induced degradation and polymerization.[8] |
| Moisture | Store in a desiccator or with a desiccant. | Prevents hydrolysis of the ethyl ester.[1][5][7] |
V. References
-
Vertex AI Search. (n.d.). Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS.
-
Pehl, T., Beck, R., & Zolle, I. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology, 38(1), 13-7. [Link]
-
da Silva, A. B., de Oliveira, A. A., & de Oliveira, H. C. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 218-228. [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Vedantu. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. [Link]
-
Tchoumeni, S., Boardman, A. P., de Serrano, V., Wilks, A., & Poulos, T. L. (2015). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 5(3), 1333-1340. [Link]
-
Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry, an Asian journal, 11(2), 155–167. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Boyde, S. (2001). Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
Sources
- 1. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 2. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 9. scispace.com [scispace.com]
Technical Support Center: Purification of Ethyl 1-amino-1H-pyrrole-2-carboxylate
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 1-amino-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
-
Question: I am experiencing significant loss of my product during flash column chromatography. What are the likely causes and how can I improve my yield?
-
Answer: Low recovery from silica gel chromatography is a common issue with amino-functionalized heterocycles like this compound. The primary reasons are often irreversible adsorption to the stationary phase or degradation on the silica.
-
Causality: The basic amino group on the pyrrole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and, in some cases, irreversible binding. Furthermore, silica gel can act as an acid catalyst, potentially promoting degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before preparing your column, consider neutralizing the acidic sites on the silica. This can be achieved by pre-treating the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), in your mobile phase. This process, often referred to as "deactivation," can significantly reduce tailing and improve recovery.
-
Optimize the Mobile Phase:
-
Incorporate a small amount of a basic modifier, like triethylamine or ammonia, into your eluent system. This will compete with your compound for the acidic sites on the silica.
-
A common starting point for pyrrole derivatives is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate.[1] Gradient elution, starting with a lower polarity and gradually increasing it, can help in separating impurities from the desired product.
-
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18) might be a suitable option, although it would require a different solvent system (e.g., acetonitrile/water or methanol/water).[2]
-
Minimize Contact Time: A faster flow rate during chromatography can sometimes reduce the time your compound spends in contact with the stationary phase, thereby minimizing degradation. However, this must be balanced with achieving adequate separation.
-
-
Issue 2: Presence of Colored Impurities in the Final Product
-
Question: My purified this compound is a yellow or brownish solid, not the expected off-white or pale-yellow color. What are these colored impurities and how can I remove them?
-
Answer: The development of color in your product is often indicative of oxidation or polymerization of the pyrrole ring. The amino group can make the pyrrole ring more electron-rich and thus more susceptible to oxidation.
-
Causality: Pyrrole-containing compounds can be sensitive to air and light, leading to the formation of colored, often polymeric, byproducts. Trace metal impurities can also catalyze these degradation pathways.
-
Troubleshooting Steps:
-
Work under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your chromatography solvents by sparging with an inert gas or by sonication can help prevent oxidation of your compound during purification.
-
Activated Carbon Treatment: Before final crystallization or concentration, you can treat a solution of your crude product with a small amount of activated carbon (charcoal). The activated carbon can adsorb colored impurities. Be cautious, as it can also adsorb some of your product, so use it sparingly and for a short duration.
-
Recrystallization: This is a powerful technique for removing colored impurities. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.[3][4]
-
-
Issue 3: Co-elution of an Impurity with a Similar Polarity
-
Question: I have an impurity that co-elutes with my product during column chromatography, as confirmed by TLC and HPLC. How can I resolve this?
-
Answer: Co-elution occurs when the impurity and your product have very similar affinities for the stationary phase in the chosen mobile phase.
-
Causality: The impurity is likely a structurally related pyrrole derivative, possibly a regioisomer or a byproduct from the synthesis with a similar functional group profile.
-
Troubleshooting Steps:
-
Fine-tune the Mobile Phase:
-
Try a shallower gradient during your column chromatography. This can improve the resolution between closely eluting compounds.
-
Experiment with different solvent systems. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The change in solvent properties can alter the interactions with the stationary phase and improve separation.
-
-
Change the Stationary Phase: As mentioned before, switching from silica gel to alumina or a reversed-phase material can provide a different selectivity and may resolve the co-eluting peaks.
-
Recrystallization: This is often the most effective method for separating closely related impurities. The crystal lattice of your desired compound is specific, and impurities with different shapes and sizes will often be excluded during crystal formation.
-
Preparative HPLC: If the impurity is present in a small amount and other methods fail, preparative high-performance liquid chromatography (HPLC) can offer much higher resolution than flash chromatography.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: To ensure stability, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[6] Storing it at a low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere (nitrogen or argon) is also advisable to minimize degradation over time.[6]
-
-
Q2: How stable is this compound in solution?
-
A2: The stability in solution can depend on the solvent and the pH. In acidic or basic solutions, the ester group could be susceptible to hydrolysis. The amino group can also be protonated or deprotonated, which may affect stability. For short-term storage of solutions for analysis, using a neutral, aprotic solvent and keeping it cool and protected from light is recommended. The material safety data sheet suggests it is stable under normal temperatures and recommended storage conditions.[6]
-
-
Q3: Can I use recrystallization as the sole purification method?
-
A3: In some cases, if the crude product is relatively clean, recrystallization alone may be sufficient to achieve the desired purity. However, for crude mixtures containing a significant amount of impurities with varied polarities, it is often more effective to first perform a chromatographic separation to remove the bulk of the impurities, followed by recrystallization of the partially purified product to achieve high purity.
-
-
Q4: What are some common byproducts I should look out for during the synthesis and purification of this compound?
-
A4: While specific byproducts depend on the synthetic route, common impurities could include starting materials, regioisomers (if the synthesis is not completely regioselective), and products of side reactions such as oxidation or polymerization of the pyrrole ring.[6][7] If the synthesis involves N-amination, unreacted starting pyrrole or over-aminated products could also be present.
-
Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or cyclohexane)
-
Ethyl acetate
-
Triethylamine (optional, for deactivation)
-
Glass column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Analyze your crude product by thin-layer chromatography (TLC) using various ratios of hexane/ethyl acetate to determine an appropriate solvent system. A good starting point is 7:3 or 8:2 hexane/ethyl acetate. The ideal Rf value for your product should be around 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen starting eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with your starting solvent system.
-
If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain your pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified product.
-
Purification Troubleshooting Workflow
Caption: A decision tree for troubleshooting common purification issues.
References
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS | Supplier & Distributor. Available from: [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF - ResearchGate. Available from: [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions - ResearchGate. Available from: [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC - NIH. Available from: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]
-
(IUCr) Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available from: [Link]
-
In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes - MDPI. Available from: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC - NIH. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. Available from: [Link]
- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents.
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI. Available from: [Link]
-
Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate - CORE. Available from: [Link]
-
Pyrrole-2-carboxylic acid - Wikipedia. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 6. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 1-Amino-1H-pyrrole-2-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 1-amino-1H-pyrrole-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in reactions involving this versatile reagent. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate common side reactions, thereby improving your reaction outcomes and streamlining your research.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations of the underlying chemistry and actionable solutions.
Q1: I am trying to synthesize a pyrazolo[1,5-a]pyrimidine derivative by reacting this compound with a β-dicarbonyl compound, but I'm observing a significant amount of a byproduct with a similar mass. What could this be?
A1: A common issue in the synthesis of pyrazolo[1,5-a]pyrimidines from N-amino heterocycles is the formation of regioisomeric byproducts. While the desired reaction involves the condensation of the exocyclic amino group and subsequent cyclization, an alternative pathway can occur where the endocyclic nitrogen of the pyrrole ring participates in the reaction.
Causality: The N-amino group of this compound possesses two nucleophilic nitrogen atoms: the exocyclic amino nitrogen and the endocyclic pyrrole nitrogen. The relative nucleophilicity of these two atoms can be influenced by the reaction conditions, particularly the pH. Under certain conditions, the endocyclic nitrogen can compete with the exocyclic amino group in the initial condensation with the β-dicarbonyl compound, leading to the formation of an undesired regioisomer.
Troubleshooting Steps:
-
pH Control: The regioselectivity of the cyclization is often highly dependent on the pH of the reaction medium.
-
Acidic Conditions: In the presence of a strong acid, the exocyclic amino group is protonated, reducing its nucleophilicity and potentially favoring the involvement of the endocyclic nitrogen.
-
Basic Conditions: A mild base can deprotonate the pyrrole NH, increasing its nucleophilicity.
-
Recommendation: Carefully screen the reaction pH. Often, neutral or slightly acidic conditions (e.g., using acetic acid as a catalyst) favor the desired cyclization pathway.
-
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the two nitrogen atoms. Experiment with a range of solvents, from polar protic (e.g., ethanol, isopropanol) to polar aprotic (e.g., DMF, DMSO).
-
Temperature Optimization: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the kinetically controlled product, which is often the desired pyrazolo[1,5-a]pyrimidine.
Diagram of Competing Reaction Pathways:
Caption: Competing reaction pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a complex mixture of products. What is causing this decomposition?
A2: The pyrrole ring is susceptible to oxidation, especially under acidic conditions or in the presence of oxidizing agents[1]. The N-amino group can also be prone to oxidation. The formation of dark, polymeric materials is a common indicator of oxidative degradation.
Causality: The electron-rich nature of the pyrrole ring makes it reactive towards electrophiles and oxidizing agents. Protonation of the pyrrole ring can further activate it towards oxidation. The presence of atmospheric oxygen, peroxide impurities in solvents, or certain reagents can initiate radical polymerization or other oxidative degradation pathways.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or deoxygenated solvents to remove peroxide impurities.
-
Reagent Purity: Ensure the purity of all reagents, as trace impurities can sometimes catalyze decomposition.
-
Avoid Strong Acids: If possible, avoid the use of strong, non-volatile acids. If acidic conditions are necessary, consider using a milder acid or a buffered system.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help to suppress oxidative side reactions.
Table of Common Oxidative Byproducts and Their Characteristics:
| Byproduct Type | Appearance in Reaction | TLC Characteristics | Mitigation Strategy |
| Polymeric Material | Dark brown to black tar | Streaking from baseline | Inert atmosphere, pure solvents |
| Oxidized Monomers | Yellow to brown discoloration | More polar spots than starting material | Avoid strong oxidants, lower temperature |
Q3: I am observing a byproduct with a mass corresponding to a dimer of my starting material. How can I prevent this?
A3: Dimerization of N-amino heterocycles can occur, particularly under conditions that promote the formation of reactive intermediates. While specific literature on the dimerization of this compound is scarce, the general reactivity of related compounds suggests this as a plausible side reaction.
Causality: Dimerization can proceed through several mechanisms, including:
-
Oxidative Coupling: The N-amino group or the pyrrole ring can be oxidized to a radical species, which then dimerizes.
-
Condensation: The amino group of one molecule could potentially react with the ester group of another, although this is less likely under typical conditions.
Troubleshooting Steps:
-
Control of Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.
-
Order of Addition: Adding the this compound slowly to the reaction mixture containing the other reagents can help to keep its instantaneous concentration low and minimize self-reaction.
-
Protecting Groups: If dimerization is a persistent issue, consider temporarily protecting the N-amino group with a suitable protecting group that can be removed after the desired reaction.
Diagram of a Potential Dimerization Pathway:
Caption: A possible oxidative dimerization pathway.
II. Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability?
A: It is recommended to store this compound in a cool, dark, and dry place under an inert atmosphere. The N-amino group can be susceptible to air oxidation over time, which may lead to discoloration and the formation of impurities.
Q: What are the best practices for purifying products from reactions involving this compound?
A: Column chromatography on silica gel is a common method for purification. Due to the potential for polar byproducts, a gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. It is advisable to monitor the purification by thin-layer chromatography (TLC) using a suitable stain if the products are not UV-active.
Q: Can the N-N bond of the N-amino group cleave during a reaction?
A: Yes, N-N bond cleavage is a known reaction for N-amino heterocycles, although it often requires specific reagents or conditions, such as reducing agents or certain transition metal catalysts[2]. If you are using such reagents, be aware of the potential for the formation of the corresponding N-H pyrrole derivative as a byproduct.
Q: Is the ester group on this compound susceptible to hydrolysis?
A: Yes, like most esters, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water and at elevated temperatures[3]. If your reaction is performed under such conditions, you may observe the formation of the carboxylic acid byproduct.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol provides a general starting point for the synthesis of pyrazolo[1,5-a]pyrimidines from this compound and a β-dicarbonyl compound. Optimization of specific parameters will be necessary for each substrate combination.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF) is added the β-dicarbonyl compound (1.0-1.2 eq).
-
If a catalyst is required, add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., piperidine, triethylamine).
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Workup Procedure to Remove Acidic or Basic Impurities
This protocol is useful for removing acidic or basic byproducts or catalysts from the reaction mixture.
-
After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with a dilute aqueous solution of a mild acid like citric acid or ammonium chloride (to remove basic impurities).
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
IV. References
-
[Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de][2][4]naphthyridines. MDPI.]([Link])
-
4][5]oxazine-1,6,7-triones with Carbocyclic Enamino Ketones. Synthesis of Spiro[indole-3,2′-pyrroles]. ResearchGate.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical and effective method for the N–N bond cleavage of N-amino-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-amino-1H-pyrrole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol. Our goal is to equip you with the necessary information to improve your yield, understand the reaction intricacies, and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inefficient N-amination: The N-amination of the pyrrole precursor is a critical step. Incomplete reaction can be due to poor quality of the aminating agent or suboptimal reaction conditions.[1] 2. Degradation of Starting Material: The precursor, Ethyl 1H-pyrrole-2-carboxylate, can be sensitive to harsh reaction conditions. 3. Moisture in the Reaction: The presence of water can quench the reagents, particularly if organometallics or strong bases are used in precursor synthesis. | 1. Verify Aminating Agent: Use freshly prepared or properly stored monochloramine (NH₂Cl) or another suitable electrophilic aminating agent. Ensure the correct stoichiometry is used.[1] 2. Optimize Reaction Conditions: Adjust the reaction temperature and time. For N-amination, reactions are often run at low temperatures to control reactivity. Perform small-scale experiments to find the optimal balance. 3. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Side Products | 1. Over-amination or Side Reactions: The aminating agent can potentially react with other parts of the molecule or self-react if not controlled. 2. Ring Opening or Rearrangement: Unstable intermediates may lead to undesired products. 3. Impure Starting Materials: Impurities in the Ethyl 1H-pyrrole-2-carboxylate can lead to a variety of side products. | 1. Control Stoichiometry and Addition: Add the aminating agent slowly and in a controlled manner to the reaction mixture. Use of a slight excess may be necessary, but a large excess should be avoided. 2. Temperature Control: Maintain the recommended reaction temperature to minimize side reactions. 3. Purify the Precursor: Ensure the Ethyl 1H-pyrrole-2-carboxylate is of high purity before proceeding with the N-amination step. Purification by distillation or chromatography may be necessary.[2] |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may have challenging solubility properties, making extraction and crystallization difficult. 2. Co-elution of Impurities: Side products may have similar polarity to the desired product, complicating chromatographic purification. 3. Product Instability: The N-amino group can make the final product sensitive to air or acid. | 1. Optimize Extraction: Screen different solvent systems for extraction to find one that selectively dissolves the product. 2. Chromatography Optimization: Use a different column stationary phase or a more sophisticated chromatographic technique like preparative HPLC. A gradient elution might be necessary to separate closely related compounds. 3. Handle with Care: Work up the reaction under neutral or slightly basic conditions. Store the purified product under an inert atmosphere and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The most critical step is the N-amination of the Ethyl 1H-pyrrole-2-carboxylate precursor. The success of this step is highly dependent on the choice and quality of the aminating agent and the precise control of reaction conditions to prevent side reactions and degradation.[1]
Q2: Can I use a different aminating agent other than monochloramine?
A2: While monochloramine is a reported reagent for N-amination of pyrroles, other electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA) could potentially be used.[3] However, reaction conditions would need to be re-optimized. It is crucial to consult the literature for substrate compatibility and safety precautions associated with any alternative reagent.
Q3: My precursor, Ethyl 1H-pyrrole-2-carboxylate, is dark in color. Does this matter?
A3: Yes, the purity of your starting material is crucial. A dark color often indicates the presence of impurities, which can interfere with the subsequent N-amination step and lead to the formation of side products. It is highly recommended to purify the Ethyl 1H-pyrrole-2-carboxylate, for instance by vacuum distillation, before use.[2]
Q4: How can I confirm the formation of the desired product?
A4: The formation of this compound can be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show a characteristic singlet for the NH₂ protons, in addition to the signals for the pyrrole ring and ethyl ester group. Mass spectrometry (MS) should show the correct molecular ion peak. Infrared (IR) spectroscopy can also be used to identify the N-H stretching vibrations.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Monochloramine is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. It is prepared in situ and should not be stored. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For the synthesis of the precursor, be aware that some reagents like trichloroacetyl chloride are corrosive and moisture-sensitive.[2]
Experimental Protocol: A Proposed Synthetic Route
This synthesis is proposed as a two-step process: (1) Synthesis of the precursor, Ethyl 1H-pyrrole-2-carboxylate, and (2) N-amination to yield the final product.
Part 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
This procedure is adapted from a reliable method for synthesizing pyrrole-2-carboxylates.[2]
Step 1.1: Preparation of 2-Trichloroacetylpyrrole
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add trichloroacetyl chloride (1.23 mol) to anhydrous diethyl ether (200 mL).
-
Slowly add a solution of freshly distilled pyrrole (1.2 mol) in anhydrous diethyl ether (640 mL) over 3 hours. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
Slowly add a solution of potassium carbonate (0.724 mol) in water (300 mL) to quench the reaction.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent by rotary evaporation. The crude product can be purified by crystallization from hexane.
Step 1.2: Synthesis of Ethyl 1H-pyrrole-2-carboxylate
-
In a separate flask, dissolve sodium metal (0.44 g-atom) in anhydrous ethanol (300 mL).
-
Once the sodium has completely dissolved, add the 2-trichloroacetylpyrrole (0.35 mol) portion-wise over 10 minutes.
-
Stir the solution for 30 minutes after the addition is complete.
-
Remove the ethanol by rotary evaporation.
-
Partition the residue between diethyl ether (200 mL) and 3 N hydrochloric acid (25 mL).
-
Separate the ether layer, wash with saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation to obtain Ethyl 1H-pyrrole-2-carboxylate as a pale yellow oil.[2]
Part 2: N-Amination of Ethyl 1H-pyrrole-2-carboxylate
This proposed procedure is based on a general method for the N-amination of pyrroles using monochloramine.[1]
Step 2.1: Preparation of Monochloramine (NH₂Cl) Solution (Handle with extreme caution in a fume hood)
-
Prepare a stock solution of aqueous monochloramine. A common method involves the reaction of sodium hypochlorite with ammonia. It is critical to follow a validated and safe procedure for this step, as monochloramine can be unstable.
Step 2.2: N-Amination Reaction
-
Dissolve Ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.
-
Slowly add the freshly prepared monochloramine solution (a slight excess, e.g., 1.1-1.5 equivalents) to the stirred solution of the pyrrole precursor.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a reducing agent, such as aqueous sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizing the Workflow
Logical Flow of Synthesis and Troubleshooting
Caption: Workflow for the synthesis of this compound and troubleshooting guide.
References
-
N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl). Journal of Organic Chemistry, 2004. [Link]
-
ETHYL PYRROLE-2-CARBOXYLATE. Organic Syntheses, Coll. Vol. 6, p.617 (1988); Vol. 54, p.58 (1974). [Link]
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 2006. [Link]
-
Synthesis of certain pyrrole derivatives as antimicrobial agents. Archiv der Pharmazie, 2007. [Link]
-
Allylic Amination and N-Arylation-Based Domino Reactions Providing Rapid Three-Component Strategies to Fused Pyrroles with Different Substituted Patterns. The Journal of Organic Chemistry, 2014. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 2023. [Link]
-
Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 2023. [Link]
-
Pyrrole. Wikipedia. [Link]
-
The synthesis of pyrrole derivatives based on natural amino acids by microwave-assisted tandem transformation. Journal of Heterocyclic Chemistry, 2023. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 2020. [Link]
-
N-Amination of Pyrrole and Indole Heterocycles with Monochloramine (N H2Cl). ResearchGate. [Link]
-
One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 2017. [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
-
Multi-component one-pot synthesis of 2-aminopyrrole derivatives. Chinese Journal of Organic Chemistry, 2022. [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Molecules, 2023. [Link]
-
Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. International Union of Crystallography. [Link]
-
C-H amination in the synthesis of N-heterocycles. Dove Medical Press, 2015. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2021. [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]
-
Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 2023. [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 2023. [Link]
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"handling and safety precautions for 1-aminopyrroles"
Technical Support Center: 1-Aminopyrroles
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide serves as a centralized technical resource for handling 1-aminopyrroles and their derivatives. As a Senior Application Scientist, my goal is to provide not just procedures, but the underlying scientific principles to ensure safety and experimental success. 1-Aminopyrroles are versatile building blocks in pharmaceutical and materials science research; however, their reactivity necessitates careful handling.[1] This document is structured to address the practical questions and challenges you may encounter.
Section 1: Core Safety & Hazard Summary
1-Aminopyrrole is classified as a hazardous substance. Understanding its properties is the first step toward safe handling. The compound is a combustible liquid that can cause severe skin burns and eye damage, and is harmful if swallowed.[2][3]
| Property | Data | Source(s) |
| Chemical Name | 1H-Pyrrol-1-amine | [2][4] |
| CAS Number | 765-39-9 | [2][5] |
| Molecular Formula | C₄H₆N₂ | [2][5] |
| Molecular Weight | 82.11 g/mol | [2][5] |
| Appearance | Colorless to orange/green transparent liquid | [5] |
| Boiling Point | 174 °C | [5] |
| GHS Signal Word | Danger | [6][7] |
| Key Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | [2][6] |
| Storage Temperature | 2 to 8 °C | [5] |
Section 2: Frequently Asked Questions (FAQs) on Handling & Safety
This section addresses common queries regarding the day-to-day handling and safety protocols for 1-aminopyrroles.
Question: What are the primary hazards associated with 1-aminopyrrole?
Answer: The primary hazards are its corrosivity, flammability, and acute toxicity.[2]
-
Corrosivity: It can cause severe skin burns and serious eye damage upon contact.[6][7] This is a critical consideration, and any contact should be treated as a serious exposure.
-
Acute Toxicity: It is harmful if swallowed.[2] Ingestion can lead to significant health issues and requires immediate medical attention.[8]
-
Flammability: The compound is a combustible/flammable liquid with vapors that can form explosive mixtures with air.[2][9][10] It is crucial to keep it away from heat, sparks, and open flames.[9]
Question: What is the mandatory Personal Protective Equipment (PPE) for handling 1-aminopyrroles?
Answer: A comprehensive PPE strategy is non-negotiable. Due to its corrosive nature, you must prevent all skin and eye contact.[11][12]
-
Eye/Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8] A face shield should be worn over goggles whenever there is a significant splash hazard.[13][14]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat (e.g., Nomex®) buttoned to cover as much skin as possible.[8][13] Ensure gloves are inspected before use and changed immediately upon contamination.[13] For significant handling operations, double-gloving is recommended.[12]
-
Respiratory Protection: All handling of 1-aminopyrrole should be performed inside a certified chemical fume hood to control vapor inhalation.[8][11] If engineering controls are insufficient, a respiratory protection program that meets OSHA's 29 CFR 1910.134 requirements must be followed, using an appropriate respirator (e.g., ammonia and organic ammonia derivatives filter).[8][9]
-
Footwear: Wear closed-toe, closed-heel shoes that cover the entire foot.[13]
Question: How should I properly store 1-aminopyrroles?
Answer: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
-
Temperature: Store in a refrigerator designated for flammable chemicals at 2-8°C.[5][9]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[9] The material is known to darken in color during storage, especially with exposure to air and light.[9]
-
Container: Keep the container tightly closed in a dry, well-ventilated area.[8][9]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9][11][15]
Question: What is the correct procedure for disposing of 1-aminopyrrole waste?
Answer: 1-Aminopyrrole and its containers must be treated as hazardous waste.[16] All disposal must adhere strictly to local, state, and federal regulations.[16]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Contaminated lab supplies (gloves, pipette tips, etc.) should also be disposed of as hazardous waste.[17]
Section 3: Experimental Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and use of 1-aminopyrroles.
Question: My 1-aminopyrrole has darkened in color. Is it still usable?
Answer: Darkening upon storage is a known issue, often due to slow polymerization or oxidation from exposure to air and light.[9] While slight discoloration may not significantly impact some reactions, it indicates some level of degradation.
-
Causality: Pyrroles, in general, are susceptible to polymerization, a process that can be initiated by air, light, or trace acidic impurities.[18] The N-amino group can also be susceptible to oxidation.
-
Recommendation: Before use in a critical reaction, it is best to purify the discolored material, typically by distillation under reduced pressure. For a quick check, run a Thin Layer Chromatography (TLC) of the material against a known standard if available. If significant impurities or baseline streaking are observed, purification is necessary.
Question: My reaction involving 1-aminopyrrole is giving a low yield or failing completely. What should I check?
Answer: Assuming other reagents and conditions are optimal, the issue could stem from the 1-aminopyrrole itself or its reactivity.
-
Reagent Quality: As mentioned above, the purity of the 1-aminopyrrole is paramount. Degradation can introduce inhibitors or byproducts.
-
Reaction Conditions: 1-aminopyrroles can be sensitive to reaction conditions. For instance, strong acidic conditions can lead to polymerization or other side reactions.[19] Consider if your reaction medium is compatible.
-
Workup Issues: Your product might be unstable under the workup conditions (e.g., acidic or basic wash).[20] It's also possible the product is water-soluble or volatile and is being lost during extraction or concentration.[20]
-
Troubleshooting Step: Before quenching the entire reaction, take a small aliquot, and subject it to the planned workup conditions. Analyze the result by TLC or LC-MS to see if the product degrades.[20]
-
Question: Upon adding an acid to my reaction, the mixture turned into a dark, insoluble sludge. What happened?
Answer: This is a classic sign of acid-catalyzed polymerization of a pyrrolic compound.[19]
-
Mechanism: The pyrrole ring is electron-rich and highly susceptible to electrophilic attack. Protic acids can protonate the ring, creating a reactive intermediate that rapidly polymerizes to form insoluble, often black or brown, materials known as "pyrrole black."[19][21]
-
Solution:
-
Avoid Strong Acids: If possible, use milder or Lewis acids, or protect the pyrrole nitrogen if it's not the reactive site.
-
Control Temperature: Perform the reaction at a lower temperature to slow the rate of polymerization.[19]
-
Slow Addition: Add the acid slowly and at a low temperature to maintain control over the reaction.
-
Section 4: Standard Protocols & Workflows
Protocol: Small Spill Response (<100 mL)
This protocol should only be followed if you are trained and it is safe to do so. For large spills, evacuate the area and contact EHS immediately.[22]
-
Alert Personnel: Immediately alert others in the lab.
-
Don PPE: Ensure you are wearing the appropriate PPE: double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[12][13]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to absorb the spill.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (if applicable): While not always recommended without specific guidance, a weak acid neutralizer might be used cautiously after absorption. Consult your institution's EHS guidelines.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[11]
-
Decontaminate Area: Clean the spill area with soap and water.[22]
-
Dispose of Materials: Seal the waste container and dispose of it, along with contaminated PPE, through your institution's hazardous waste program.[11]
-
Report: Report the incident to your supervisor and EHS as required by your institution.[22]
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for the safe handling of 1-aminopyrrole.
Section 5: References
-
1-Aminopirrol - Chem-Impex. (n.d.). Chem-Impex. Retrieved from [Link]
-
Material Safety Data Sheet - 1-Aminopyrene, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
1-Aminopyrrole | C4H6N2 | CID 136589. (n.d.). PubChem - NIH. Retrieved from [Link]
-
1-Aminopyrrole – Chem-Impex. (n.d.). Chem-Impex. Retrieved from [Link]
-
material safety data sheet. (2012, December 25). Capot Chemical. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: Desmotropy and solution tautomerism of 1 H-pyrrol-3-aminium and 1 H-pyrrol-3(2 H)-iminium cation: A stable σ-complex. Journal of Organic Chemistry, 78(3), 1107-1112. Retrieved from [Link]
-
Aromaticity and Aminopyrroles: Desmotropy and Solution Tautomerism of 1H-Pyrrol-3-aminium and 1H-Pyrrol-3(2H)-iminium Cation: A Stable σ-Complex. (2013). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. (n.d.). University of Waterloo. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Medscape. Retrieved from [Link]
-
PPE for Chemical Handling: A Quick Guide. (2023, April 12). Healthy Bean. Retrieved from [Link]
-
What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]
-
PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019, January 3). UF/IFAS EDIS. Retrieved from [Link]
-
Chemical Emergency Preparedness. (n.d.). American Red Cross. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
1-Aminopyrrole, Thermo Scientific Chemicals. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]
-
Multi-component one-pot synthesis of 2-aminopyrrole derivatives. (n.d.). Retrieved from [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent Advancements in Pyrrole Synthesis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review). (n.d.). ResearchGate. Retrieved from [Link]
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- 5. chemimpex.com [chemimpex.com]
- 6. 1-Aminopyrrole, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 1-Aminopyrrole, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1-Aminopyrrole MSDS/SDS | Supplier & Distributor [chemheterocycles.com]
- 12. pppmag.com [pppmag.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. capotchem.com [capotchem.com]
- 18. journal.uctm.edu [journal.uctm.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How To [chem.rochester.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. uwaterloo.ca [uwaterloo.ca]
Technical Support Center: Decomposition Pathways of N-Amino Pyrrole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-amino pyrrole compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for common challenges encountered during the synthesis, handling, and analysis of this unique class of heterocyles. My aim is to equip you with the foundational knowledge and practical solutions to navigate the complexities of N-amino pyrrole chemistry, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My N-amino pyrrole compound appears to be degrading upon storage, even at low temperatures. What are the likely causes?
This is a common observation, and the instability of N-amino pyrroles can often be attributed to several factors. The N-amino group, while synthetically useful, introduces inherent electronic properties that can render the molecule susceptible to degradation under conditions that a simple N-alkyl or N-aryl pyrrole might tolerate.
-
Atmospheric Oxidation: The exocyclic nitrogen of the N-amino group can be susceptible to oxidation, especially if the pyrrole ring is substituted with electron-donating groups. This can initiate a cascade of reactions leading to complex product mixtures.
-
Trace Acid or Base Catalysis: N-amino pyrroles can be sensitive to trace amounts of acid or base. Acidic conditions can lead to protonation of the pyrrole ring or the exocyclic amine, which may trigger subsequent decomposition pathways.[1][2] Basic conditions can facilitate deprotonation and other reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This is a known degradation pathway for many heterocyclic compounds.
Troubleshooting Recommendations:
-
Inert Atmosphere: Store your N-amino pyrrole compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric oxygen.
-
Purified Solvents: Ensure that all solvents used for storage are rigorously purified and deoxygenated.
-
Acid-Free Glassware: Use glassware that has been washed and rinsed to be free of any acidic or basic residues.
-
Amber Vials: Store compounds in amber vials to protect them from light.
Q2: I am observing an unexpected loss of the N-amino group in my reaction, resulting in the corresponding NH-pyrrole. What is the likely mechanism for this N-N bond cleavage?
The cleavage of the N-N bond is a known decomposition pathway for N-amino heterocycles. This transformation can be particularly facile under certain conditions.
-
Reductive Cleavage: The N-N bond can be susceptible to reductive cleavage. Common laboratory reagents, or even trace metal impurities, can facilitate this process.
-
Base-Promoted Elimination: In the presence of a base, a Michael-type addition followed by an E1cb (Elimination Unimolecular conjugate Base) elimination sequence can lead to the cleavage of the N-N bond.
Experimental Insight:
The choice of base in your reaction is critical. Strong, non-nucleophilic bases are often preferred to avoid side reactions. If you suspect reductive cleavage, it is crucial to eliminate any potential reducing agents from your reaction mixture.
Q3: My purification of N-amino pyrrole compounds by silica gel chromatography is giving low yields and multiple spots on TLC, even for what should be a pure compound. What is happening?
Silica gel is acidic and can promote the degradation of sensitive compounds like N-amino pyrroles. The longer your compound is on the column, the more likely it is to decompose.
Troubleshooting Protocol: Purification of Acid-Sensitive N-Amino Pyrroles
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) and then with the pure eluent until the pH of the eluate is neutral. This will neutralize the acidic sites on the silica.
-
Rapid Chromatography: Perform the chromatography as quickly as possible. Use a slightly more polar solvent system than you would for a less sensitive compound to expedite elution.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or a polymer-based support.
-
Non-Chromatographic Purification: If possible, explore non-chromatographic purification methods such as recrystallization or distillation (if the compound is thermally stable).
Troubleshooting Guides
Guide 1: Investigating Unexpected Product Formation in N-Amino Pyrrole Reactions
Problem: Your reaction has produced a complex mixture of unexpected products, and you suspect decomposition of your N-amino pyrrole starting material or product.
Workflow for Product Identification:
Caption: Workflow for identifying unexpected byproducts.
Causality-Driven Experimental Choices:
-
LC-MS First: This provides a rapid assessment of the number of components and their molecular weights, guiding subsequent analytical efforts.
-
HRMS for Formula: Accurate mass data is crucial for determining the elemental composition of byproducts, which is a key step in proposing their structures.
-
Isolation and NMR: While challenging, isolating the major byproducts allows for unambiguous structure determination through 2D NMR techniques.
Guide 2: Assessing the Stability of N-Amino Pyrrole Compounds
Problem: You need to determine the stability of a newly synthesized N-amino pyrrole under various conditions to establish appropriate storage and handling procedures.
Protocol for a Forced Degradation Study:
-
Prepare Stock Solutions: Prepare stock solutions of your N-amino pyrrole in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Stress: Add 3% H₂O₂.
-
Thermal Stress: Incubate at a controlled elevated temperature (e.g., 60 °C).
-
Photostability: Expose to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Sample each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Quantification: Quantify the remaining parent compound and any major degradation products.
Data Presentation: Representative Stability Data
| Condition | % Degradation at 8 hours | Major Degradation Products (Proposed) |
| 0.1 M HCl | 15% | Ring-opened products, NH-pyrrole |
| 0.1 M NaOH | 5% | NH-pyrrole |
| 3% H₂O₂ | 40% | Oxidized pyrrole species, N-oxide |
| 60 °C (dark) | 10% | NH-pyrrole, oligomers |
| Light Exposure | 25% | Photodimers, NH-pyrrole |
Major Decomposition Pathways
Based on established chemical principles and literature on related heterocyclic systems, the following are the primary decomposition pathways to consider for N-amino pyrrole compounds.
Pathway 1: Oxidative Degradation
Oxidation can occur at the pyrrole ring, particularly at the electron-rich C2 and C5 positions, or at the exocyclic N-amino group.[3][4]
Caption: Acid-catalyzed hydrolytic ring opening.
References
-
De Rosa, M., & Arnold, D. (2013). Aromaticity and aminopyrroles: Desmotropy and solution tautomerism of 1 H-pyrrol-3-aminium and 1 H-pyrrol-3(2 H)-iminium cation: A stable σ-complex. The Journal of Organic Chemistry, 78(3), 1107–1112. [Link] [1][2]2. Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link] [3]3. MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link] [4]4. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link] [5]5. Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
Sources
- 1. pure.psu.edu [pure.psu.edu]
- 2. Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts [mdpi.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ethyl 1-amino-1H-pyrrole-2-carboxylate
Welcome to the Technical Support Center for Ethyl 1-amino-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during the synthesis, purification, and handling of this important heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Synthesis & Impurities
Q1: I've synthesized this compound, but my crude product is a complex mixture. What are the likely impurities?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common and efficient method involves the cyclization of a suitable precursor with hydrazine hydrate. Based on this approach, you can anticipate several types of impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of your initial reagents.
-
Hydrazone and Azine By-products: Hydrazine is a reactive nucleophile and can readily form hydrazones and azines with carbonyl-containing starting materials or intermediates.[1][2] These are often brightly colored compounds.
-
Side-Reaction Products: Depending on the specific precursors, various side reactions can occur. For instance, self-condensation of starting materials or alternative cyclization pathways can lead to undesired heterocyclic systems.
-
Positional Isomers: If the cyclization reaction is not completely regioselective, you may form other pyrrole isomers.
-
Degradation Products: N-amino pyrroles can be sensitive to air and light, leading to oxidative degradation.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the specific impurities in my sample?
A2: A combination of analytical techniques is recommended for unambiguous impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[3] Developing a robust HPLC method is crucial for routine analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides molecular weight information for each separated component, aiding in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of both the desired product and any significant impurities. Careful analysis of chemical shifts and coupling constants can often reveal the structure of by-products.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of key functional groups in your impurities, such as carbonyls (C=O) from unreacted starting materials or imines (C=N) from hydrazone by-products.
Q3: What is a plausible synthetic route for this compound that I can use as a reference for understanding impurity formation?
A3: A plausible and efficient synthesis involves a multi-step process culminating in a cyclization reaction with hydrazine. Below is a generalized workflow that helps to conceptualize the origin of potential impurities.
Caption: Synthetic workflow and potential impurity sources.
Purification Strategies
Q4: My crude product is an oil/dark solid. What is the best way to purify this compound?
A4: The purification strategy will depend on the nature and quantity of the impurities. A multi-step approach is often necessary:
-
Aqueous Workup: An initial wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. This is a common step in the purification of pyrrole esters.[4]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both more and less polar impurities. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can further enhance its purity. Selecting an appropriate solvent system is key. A common technique is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature and then allow it to cool slowly.
-
Distillation: For thermally stable, liquid products, vacuum distillation can be an effective purification method.[4]
| Purification Technique | Target Impurities | Key Considerations |
| Aqueous Wash | Acidic or basic starting materials/by-products | Ensure the product is stable to the pH of the wash solution. |
| Column Chromatography | Wide range of impurities with different polarities | Proper selection of stationary and mobile phases is critical. |
| Recrystallization | Impurities with different solubility profiles | The choice of solvent is crucial for good recovery and purity. |
| Vacuum Distillation | Non-volatile impurities | The product must be thermally stable at the distillation temperature. |
Q5: I'm struggling to get my compound to crystallize. Any suggestions?
A5: Inducing crystallization can sometimes be challenging. Here are a few techniques to try:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold.
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield high-quality crystals.
Handling & Storage
Q6: How should I store purified this compound?
A6: N-amino pyrroles can be sensitive to oxidation and degradation. For long-term storage, it is recommended to:
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
-
Protect it from light by using an amber-colored vial or storing it in a dark place.
-
Store at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction- Product loss during workup/purification- Side reactions consuming starting materials | - Monitor the reaction by TLC or HPLC to determine the optimal reaction time.- Optimize extraction and purification procedures to minimize losses.- Adjust reaction conditions (temperature, solvent, catalyst) to disfavor side reactions. |
| Product is a Dark Oil or Tar | - Presence of polymeric or highly colored by-products- Degradation of the product | - Attempt purification by column chromatography.- Use activated carbon (charcoal) to remove colored impurities, though this may reduce yield.- Ensure the reaction and workup are performed under an inert atmosphere and protected from light. |
| Multiple Spots on TLC Close to the Product Spot | - Presence of isomers or closely related impurities | - Use a less polar solvent system in your chromatography to improve separation.- Consider preparative TLC or HPLC for small-scale purification.- Re-evaluate the regioselectivity of your synthetic route. |
| Product Decomposes Upon Standing | - Oxidation or instability in the presence of air/light | - Re-purify the compound if necessary.- Store under an inert atmosphere, protected from light, and at low temperatures. |
Experimental Protocols
General Protocol for the Synthesis of N-Pyrrolylcarbohydrazide (A Precursor Analog)
This protocol is adapted from the synthesis of a related N-pyrrolylcarbohydrazide and illustrates a key transformation that can be relevant to the synthesis of N-amino pyrroles.[3]
-
Dissolve 0.01 mol of the corresponding ethyl N-pyrrolylcarboxylate in 15 mL of ethanol (99.7%).
-
Add 0.04 mol of hydrazine hydrate (100%) to the solution.
-
Reflux the reaction mixture for 8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the ethanol solution.
-
The product should precipitate as a solid. Isolate the solid by filtration.
-
Recrystallize the solid product from ethanol to obtain the purified N-pyrrolylcarbohydrazide.
Caption: Workflow for N-Pyrrolylcarbohydrazide Synthesis.
References
-
Abdelkhalik, M. M., Alnajjar, A., Ibrahim, S. M., Raslan, M. A., & Sadek, K. U. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371. [Link]
-
El-Sayed, M. A.-A., & El-Sattar, N. E. A. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules, 18(2), 2373–2382. [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]
-
Stoyanov, M., Stoyanova, V., & Valcheva, V. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(1), 226. [Link]
Sources
- 1. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Workup and Purification of Aminopyrroles
Welcome to the technical support center for aminopyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, field-tested advice to navigate the common and complex challenges encountered during the workup and purification of aminopyrrole derivatives. Our goal is to move beyond simple procedural lists to provide a deeper understanding of the "why" behind each step, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the workup of aminopyrrole syntheses.
Q1: My aminopyrrole product appears to be darkening or turning colorful upon exposure to air. What is happening and how can I prevent this?
A: The discoloration of pyrrole derivatives, including aminopyrroles, is a frequent observation and is typically due to oxidation. Pyrroles are electron-rich aromatic compounds, making them susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric impurities.
Preventative Measures:
-
Work under an inert atmosphere: Whenever possible, conduct the workup and purification steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]
-
Minimize light exposure: Store your crude and purified product in amber vials or wrap your flasks with aluminum foil.[1]
-
Prompt purification: Purify your crude product as soon as possible after the reaction is complete.
Q2: I am having trouble removing baseline impurities during silica gel chromatography. What are my options?
A: Highly polar impurities, including residual starting materials or side products, can be challenging to separate from polar aminopyrroles on a silica gel column.
Troubleshooting Steps:
-
Aqueous Washes: Before chromatography, perform a thorough aqueous workup. Use a dilute acid wash (e.g., 10% HCl) to remove basic impurities and a saturated sodium bicarbonate wash to remove acidic byproducts.[2][3] Be cautious with acidic washes as some aminopyrroles can be sensitive to low pH.[4]
-
Group-Assisted Purification: Some synthetic methods are designed for "group-assisted purification," which avoids the need for column chromatography altogether by leveraging the chemical properties of the product for easier isolation.[5]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, which can be more suitable for purifying basic compounds like aminopyrroles.[1]
Q3: My aminopyrrole streaks badly on the TLC plate and during column chromatography. How can I improve the separation?
A: Streaking or tailing on silica gel is a common issue with polar compounds like aminopyrroles. This is often due to strong interactions with the acidic silanol groups on the silica surface.[1]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, into your eluent system. This will neutralize the acidic sites on the silica gel and improve peak shape.[1]
-
Use a Different Stationary Phase: As mentioned above, switching to neutral or basic alumina can mitigate this issue.[1]
-
Deactivate the Silica Gel: You can pretreat your silica gel with a solution of triethylamine in a non-polar solvent before packing your column.[1]
Troubleshooting Guides
This section provides in-depth troubleshooting for more complex issues you may encounter during the workup and purification of aminopyrroles.
Problem 1: Low Recovery After Aqueous Extraction
You've completed your aminopyrrole synthesis and proceed with a standard liquid-liquid extraction, but your final yield is significantly lower than expected based on TLC or LC-MS analysis of the crude reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Product is water-soluble | Aminopyrroles with polar functional groups can have significant solubility in the aqueous phase, leading to product loss during extraction.[2] | Back-extract the aqueous layers: After the initial extraction, wash the combined aqueous layers with fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover the dissolved product.[2] Use TLC to monitor the aqueous layer for remaining product. |
| Emulsion Formation | The presence of certain solvents (like dichloromethane) or fine particulates can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.[2] | Break the emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[6] Alternatively, gentle swirling or passing the mixture through a pad of Celite can help. |
| Product Degradation | Some aminopyrroles are sensitive to acidic or basic conditions used in the wash steps.[4][7] | Use milder wash conditions: Opt for saturated ammonium chloride instead of strong acids for quenching, and use a dilute solution of a weaker base if necessary. Monitor the stability of your compound at different pH values using TLC. |
| Incorrect pH for Extraction | The protonation state of your aminopyrrole can significantly affect its partitioning between the organic and aqueous layers.[7][8] | Adjust the pH: If your aminopyrrole is basic, ensure the aqueous layer is sufficiently basic during extraction to keep the compound in its neutral, more organic-soluble form. |
Experimental Workflow: Optimizing Extraction
Caption: Optimized liquid-liquid extraction workflow for aminopyrroles.
Problem 2: Product "Oils Out" During Crystallization
You are attempting to crystallize your purified aminopyrrole, but instead of forming solid crystals, it separates from the solution as an oil.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Supersaturation | The solution is too concentrated, causing the compound to precipitate out of solution faster than it can form an ordered crystal lattice.[1][9] | Use a more dilute solution: Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.[1] |
| Rapid Cooling | Cooling the solution too quickly can also lead to rapid precipitation and oiling out.[1] | Slow down the cooling process: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. Insulating the flask can also help.[1] |
| Inappropriate Solvent System | The chosen solvent or solvent mixture may not be ideal for inducing crystallization of your specific aminopyrrole.[10] | Screen different solvents: Experiment with a variety of single and binary solvent systems. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal formation and promote oiling. | Re-purify your material: If solvent screening is unsuccessful, consider an additional purification step, such as a second column or treatment with activated charcoal to remove colored impurities.[1] |
Experimental Protocol: Troubleshooting "Oiling Out"
-
Re-dissolve the Oil: Add more of the crystallization solvent and gently heat the mixture until the oil completely dissolves.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
Seed Crystals: If you have a small amount of solid material, add a single seed crystal to the cooled, saturated solution.
-
Solvent Evaporation: If slow cooling doesn't work, allow the solvent to evaporate slowly from an open container over several hours or days.
-
Change Solvent System: If the above steps fail, remove the solvent and attempt crystallization from a different solvent or solvent pair.[10]
Problem 3: The Aminopyrrole Decomposes on the Silica Gel Column
You notice new, more polar spots appearing on your TLC plates after spotting your crude product and letting it sit for a while. During column chromatography, you observe significant material loss and the elution of multiple, often colored, byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Acid-Catalyzed Decomposition | The acidic nature of standard silica gel can catalyze the decomposition or polymerization of sensitive aminopyrroles.[1][4] | Use deactivated silica or an alternative stationary phase: As mentioned in the FAQs, using silica gel treated with a base, or switching to neutral or basic alumina, can prevent this decomposition.[1] |
| Oxidation on the Column | Prolonged exposure to air on the large surface area of the silica gel can lead to oxidation.[1] | Run the column quickly: Use flash chromatography with positive pressure to minimize the time your compound spends on the column. Consider de-gassing your solvents before use. |
| Reaction with Eluent | Certain solvents, particularly those that are not peroxide-free (e.g., older ethers), can react with your compound. | Use fresh, high-purity solvents: Ensure your solvents are of appropriate quality and are free of peroxides or other reactive impurities. |
Decision-Making Workflow for Purification Method
Caption: Decision tree for selecting a suitable purification method.
References
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). Organic Letters. [Link]
-
A highly efficient group-assisted purification method for the synthesis of poly-functionalized pyrimidin-5-yl-pyrroles via one-pot four-component domino reaction. (n.d.). PubMed. [Link]
-
Short and Modular Synthesis of Substituted 2-Aminopyrroles. (2021). PMC - NIH. [Link]
- Purification of crude pyrroles. (n.d.).
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). The Journal of Organic Chemistry. [Link]
-
Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC - NIH. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]
-
8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Aromaticity and aminopyrroles: Desmotropy and solution tautomerism of 1 H-pyrrol-3-aminium and 1 H-pyrrol-3(2 H)-iminium cation: A stable σ-complex. (2013). Journal of Organic Chemistry. [Link]
-
Aromaticity and aminopyrroles: desmotropy and solution tautomerism of 1H-pyrrol-3-aminium and 1H-pyrrol-3(2H)-iminium cation: a stable σ-complex. (2013). PubMed. [Link]
-
Extracting and Washing. (n.d.). Utah Tech University. [Link]
-
Extractions vs Washes. (n.d.). University of York. [Link]
-
Knorr pyrrole synthesis. (n.d.). Wikipedia. [Link]
-
Crystallization and preliminary X-ray characterization of the tetrapyrrole-biosynthetic enzyme porphobilinogen deaminase from Arabidopsis thaliana. (2012). PMC - NIH. [Link]
-
A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. (2001). ACS Publications. [Link]
-
Workup for Removing Amines. (n.d.). University of Rochester. [Link]
-
Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Process for the purification of crude pyrroles. (n.d.).
-
Technique of Extraction and Washing. (2016). YouTube. [Link]
-
High-performance liquid chromatographic separation and quantitation of tetrapyrroles from biological materials. (n.d.). PubMed. [Link]
-
Protein purification troubleshooting guide. (n.d.). Cytiva. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2021). NIH. [Link]
-
Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. (2012). PubMed. [Link]
-
How To Separate Amino Acids By Paper Chromatography?. (2025). Chemistry For Everyone. [Link]
-
Chromatographic methods for analysis of aminoglycoside antibiotics. (n.d.). PubMed. [Link]
-
3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. (2025). ResearchGate. [Link]
-
Improving Crystallization and Precipitation: A Review of 20 Years - Part I. (2015). YouTube. [Link]
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]
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Validation & Comparative
A Comparative Guide for Researchers: Ethyl 1-Amino-1H-Pyrrole-2-Carboxylate and its Isomeric Analogs
In the landscape of heterocyclic chemistry, aminopyrroles serve as versatile building blocks, particularly in the synthesis of complex nitrogen-containing scaffolds for pharmaceuticals and functional materials.[1][2][3] Among these, Ethyl 1-amino-1H-pyrrole-2-carboxylate has garnered significant attention. This guide provides an in-depth comparison of this compound with its structural isomers and other key aminopyrroles, offering experimental insights and data-driven analysis to inform your research and development endeavors.
Introduction: The Strategic Importance of Aminopyrroles
Pyrroles are a fundamental class of five-membered aromatic heterocycles. The introduction of an amino group onto the pyrrole ring dramatically alters its electronic properties and reactivity, opening up a vast chemical space for further functionalization. These aminopyrroles are key precursors for the synthesis of a wide array of fused heterocyclic systems, such as pyrrolo[1,2-b]pyridazines and pyrrolo[3,2-d]pyrimidines, which have pronounced biological activities.[4][5] The position of the amino group and other substituents on the pyrrole ring dictates the molecule's stability, reactivity, and suitability for specific synthetic transformations.
The Subject of Comparison: this compound
This compound is a unique aminopyrrole derivative where the amino group is attached to the ring nitrogen (N-1 position). This structural feature distinguishes it significantly from its C-amino isomers. The presence of the ester group at the C-2 position further modulates its reactivity. This guide will focus on comparing this N-amino pyrrole with its C-amino counterparts, such as ethyl 2-amino-1H-pyrrole-3-carboxylate and ethyl 3-amino-1H-pyrrole-2-carboxylate, to highlight the profound impact of substituent placement on chemical behavior.
Comparative Analysis: Reactivity, Stability, and Synthetic Utility
The location of the amino group is a critical determinant of an aminopyrrole's chemical character. Here, we dissect the key differences between N-amino and C-amino pyrroles.
Electronic Properties and Reactivity
This compound (N-amino): The amino group at the N-1 position primarily acts as an electron-withdrawing group through an inductive effect, but it can also participate in resonance by donating a lone pair of electrons to the pyrrole ring. The adjacent C-2 carboxylate group is also electron-withdrawing, which significantly influences the overall electron density of the ring. This electronic arrangement makes the pyrrole ring susceptible to specific types of reactions, notably cycloadditions. A key reaction of 1-aminopyrroles is their use in [4+2] cycloaddition reactions (Diels-Alder type), where they can act as the diene component, leading to the formation of fused heterocyclic systems.[4]
C-Aminopyrroles (e.g., Ethyl 2-amino-1H-pyrrole-3-carboxylate): In contrast, when the amino group is directly attached to a carbon atom of the pyrrole ring, it acts as a strong electron-donating group through resonance. This significantly increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. The position of the amino group directs the site of electrophilic substitution.
Experimental Workflow: Comparative Nitration of Aminopyrroles
To illustrate the difference in reactivity, a comparative nitration experiment can be performed.
Caption: Workflow for comparing the nitration of N-amino and C-amino pyrroles.
Stability
The stability of aminopyrroles can be a critical factor in their synthesis and storage.
-
This compound: Is generally considered to be relatively stable.
-
C-Aminopyrroles: Can be prone to oxidation and polymerization, especially if the pyrrole ring is highly electron-rich.[6] The free amino group can also be a site for unwanted side reactions. For instance, Ethyl 2-amino-1H-pyrrole-3-carboxylate is listed as stable under normal temperatures and recommended storage conditions, but reacts with strong oxidizing agents and should be protected from excessive heat and moisture.[7]
Synthetic Applications in Heterocyclic Chemistry
The true value of these building blocks is realized in their ability to construct more complex molecular architectures.
This compound is a cornerstone in the synthesis of pyrrolo[1,2-b]pyridazines and related fused systems.[4] The N-amino group readily condenses with 1,3-dicarbonyl compounds or their equivalents, followed by an intramolecular cyclization to furnish the bicyclic core.[4][8][9] This strategy has been widely employed in the synthesis of compounds with potential pharmacological activities.[4][9]
Reaction Pathway: Synthesis of Pyrrolo[1,2-b]pyridazines
Caption: General reaction scheme for the synthesis of pyrrolo[1,2-b]pyridazines.
C-Aminopyrroles , on the other hand, are utilized in a different set of synthetic strategies. The nucleophilic amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyrrole ring. They are also key precursors for the synthesis of other fused systems, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines), which are of significant interest in medicinal chemistry.[5] For example, 3-aminopyrroles can undergo inverse electron demand Diels-Alder reactions with 1,3,5-triazines to form 5H-pyrrolo[3,2-d]pyrimidines.[10][11]
Tabulated Data for at-a-Glance Comparison
| Property | This compound | Ethyl 2-amino-1H-pyrrole-3-carboxylate | Ethyl 3-amino-1H-pyrrole-2-carboxylate |
| Amino Group Position | N-1 (on the ring nitrogen) | C-2 (on a ring carbon) | C-3 (on a ring carbon) |
| Electronic Nature of Amino Group | Primarily inductive electron-withdrawing | Strong resonance electron-donating | Strong resonance electron-donating |
| Pyrrole Ring Electron Density | Relatively electron-deficient | Electron-rich | Electron-rich |
| Reactivity towards Electrophiles | Lower | Higher | Higher |
| Primary Synthetic Utility | Precursor to pyrrolo[1,2-b]pyridazines[4] | Precursor to various substituted pyrroles and fused systems | Precursor to pyrrolo[3,2-d]pyrimidines[5] |
| Relative Stability | Generally higher | Prone to oxidation[7] | Prone to oxidation[6] |
Conclusion and Future Outlook
The choice between this compound and its C-amino isomers is fundamentally dictated by the desired synthetic outcome. For the construction of N-fused heterocyclic systems like pyrrolo[1,2-b]pyridazines, the N-amino pyrrole is the superior choice due to its unique reactivity profile. Conversely, for syntheses that require a highly nucleophilic pyrrole ring or direct functionalization of the amino group for the creation of frameworks like pyrrolo[3,2-d]pyrimidines, C-aminopyrroles are more suitable.
The continued exploration of the chemistry of these versatile building blocks will undoubtedly lead to the discovery of novel synthetic methodologies and the development of new classes of compounds with important biological and material properties. It is our hope that this guide will serve as a valuable resource for researchers navigating the exciting and complex field of heterocyclic chemistry.
References
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A Comparative Guide for Synthetic Strategy: Ethyl 1-amino-1H-pyrrole-2-carboxylate vs. Methyl 1-amino-1H-pyrrole-2-carboxylate
For researchers and professionals in drug development, the selection of starting materials is a critical decision point that influences synthetic efficiency, scalability, and the physicochemical properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two closely related, yet distinct, heterocyclic building blocks: Ethyl 1-amino-1H-pyrrole-2-carboxylate and Mthis compound. By examining their properties, synthesis, reactivity, and applications, we aim to equip scientists with the necessary insights to make strategic choices for their research endeavors.
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] The 1-amino-pyrrole-2-carboxylate motif, in particular, offers a unique combination of functional groups ripe for elaboration: a nucleophilic N-amino group for chain extension, an electron-rich aromatic ring for substitution, and an ester handle for conversion to amides, acids, or alcohols. The choice between the ethyl and methyl ester, while seemingly minor, carries implications for solubility, reaction kinetics, and metabolic stability that warrant careful consideration.
Physicochemical Properties: A Side-by-Side Analysis
The initial point of comparison lies in the fundamental physical and chemical properties of these two reagents. The addition of a single methylene unit in the ethyl ester imparts subtle but measurable differences.
| Property | This compound | Mthis compound | Rationale for Difference |
| CAS Number | 628733-99-3[4] | 122181-85-5[5] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₇H₁₀N₂O₂ | C₆H₈N₂O₂ | The ethyl ester has an additional CH₂ group. |
| Molecular Weight | 154.17 g/mol | 140.14 g/mol | Direct consequence of the difference in molecular formula. |
| Appearance | Pale yellow to brown crystalline powder[6] | Solid | Both are typically solids at room temperature. |
| Melting Point | 75-79°C (for ethyl 2-amino-1H-pyrrole-3-carboxylate)[6] | 74-78°C (for methyl 1H-pyrrole-2-carboxylate)[7] | Crystal packing and intermolecular forces influence the melting point; the similarity suggests these forces are comparable despite the size difference. Note: Data for the exact 1-amino isomers is sparse, so data from close analogs is provided for estimation. |
| Boiling Point | Higher (Est.) | Lower (Est.) | Increased van der Waals forces due to the larger ethyl group lead to a higher boiling point. |
| Solubility | Generally higher solubility in nonpolar organic solvents (e.g., hexanes, toluene). Slightly soluble in water.[6] | Generally higher solubility in polar organic solvents (e.g., methanol). | The longer alkyl chain of the ethyl group increases lipophilicity, enhancing solubility in less polar media. |
Expert Insight: The primary takeaway from the physicochemical data is the modulation of lipophilicity. For synthetic schemes requiring less polar solvent systems, the ethyl ester may offer superior solubility. Conversely, if subsequent derivatization leads to a highly nonpolar molecule, starting with the slightly more polar methyl ester could aid in purification by maintaining a greater difference in polarity between the product and nonpolar impurities.
Synthesis and Reactivity: Strategic Considerations
While both compounds can be purchased, understanding their synthesis provides context for their cost and purity. The reactivity of their functional groups is paramount to their utility as synthetic intermediates.
General Synthetic Approach
A common pathway to N-aminated pyrroles involves the synthesis of the parent pyrrole ester followed by amination of the pyrrole nitrogen. The choice of alcohol (ethanol or methanol) during the esterification step is the primary divergence in their synthesis.
Caption: General synthetic workflow for N-aminated pyrrole-2-carboxylates.
Causality Behind Experimental Choices:
-
Esterification: The decision to use methanol versus ethanol is often logistical. Ethanol is less toxic and often cheaper for bulk synthesis, making the ethyl ester a common choice in industrial settings. Methanol's lower boiling point can be advantageous for reactions requiring milder conditions or for easier solvent removal.
-
N-Amination: The introduction of the N-amino group is a critical step that transforms the pyrrole into a hydrazine derivative. This functional group is a powerful nucleophile, enabling a host of subsequent reactions such as acylation, alkylation, or cyclization.[8]
Comparative Reactivity
The core reactivity of both molecules is dictated by three key sites. The difference between the methyl and ethyl esters in this context is generally subtle, primarily affecting reaction rates rather than outcomes.
Caption: Key reactive sites and potential transformations.
-
N-Amino Group: This is the most nucleophilic site. Its reactivity is virtually identical for both esters.
-
Ester Group: Methyl esters are sometimes marginally more susceptible to nucleophilic attack (e.g., hydrolysis or aminolysis) than ethyl esters due to reduced steric hindrance.[9][10] However, in most synthetic applications, this difference is negligible and can be overcome by minor adjustments to reaction time or temperature.
-
Pyrrole Ring: The electron-donating N-amino group strongly activates the ring towards electrophilic substitution. The regioselectivity of these reactions will be similar for both compounds.
Biological and Pharmacological Applications
Neither compound is typically an active drug itself; rather, they are crucial intermediates. Their value lies in providing a scaffold that can be elaborated into potent therapeutic agents. The choice of ester can influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final molecule.
-
Antitubercular Agents: Recent research has identified pyrrole-2-carboxamides as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter for mycolic acid biosynthesis in tuberculosis.[9] In such syntheses, the ester group is typically converted to an amide. The initial choice of methyl vs. ethyl ester is a matter of synthetic convenience.
-
Anticancer and Antiviral Activity: The broader pyrrole class of molecules exhibits a wide range of biological activities.[2] The ester group can be retained in the final molecule, where the difference between ethyl and methyl can be significant. An ethyl group, being more lipophilic, can enhance membrane permeability and alter how the drug interacts with metabolic enzymes (e.g., esterases) or protein binding sites compared to a methyl group.
-
Low Toxicity Precursors: Derivatives of these compounds have been synthesized and screened for biological activity, often exhibiting low toxicity, which is a desirable trait for drug development precursors.[8]
Expert Insight: When the ester is a placeholder to be converted into an acid or amide, the choice between methyl and ethyl is purely a matter of synthetic strategy. However, if the ester is part of the final pharmacophore, the ethyl group can be used to subtly increase lipophilicity (LogP) and potentially improve cell penetration or modify metabolic stability. This makes the ethyl vs. methyl decision a key element of the lead optimization process.
Key Experimental Protocols
A frequent and critical transformation for these building blocks is the hydrolysis of the ester to the corresponding carboxylic acid, which is itself a versatile intermediate for amide coupling reactions.
Protocol: Saponification of this compound
This protocol describes a standard laboratory procedure for the basic hydrolysis (saponification) of the ethyl ester. The procedure for the methyl ester would be identical, though reaction times may vary slightly.
Materials and Equipment:
-
This compound
-
Ethanol (or Tetrahydrofuran/Water mixture)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl), 1M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., a 3:1 mixture of Ethanol and Water).
-
Addition of Base: Add 1.5 to 2.0 equivalents of NaOH, dissolved in a minimal amount of water, to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.
-
Quenching and Acidification: Once the reaction is complete, cool the mixture in an ice bath. Carefully add 1M HCl dropwise to neutralize the excess base and acidify the solution to a pH of ~3-4. The carboxylic acid product will typically precipitate out of the solution.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate. The product will move into the organic layer.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-amino-1H-pyrrole-2-carboxylic acid. Further purification can be achieved by recrystallization or column chromatography if needed.
Self-Validating System: The success of this protocol is validated at several stages. TLC confirms the consumption of the starting material. The precipitation of the product upon acidification provides a visual confirmation of the reaction. Finally, characterization of the purified product by ¹H NMR and Mass Spectrometry will confirm the structure and purity.
Conclusion and Recommendations
The choice between this compound and Mthis compound is a nuanced decision guided by the specific goals of the research program.
-
Summary of Differences: The ethyl ester offers slightly increased lipophilicity and is often preferred in industrial-scale synthesis due to the lower toxicity of its parent alcohol. The methyl ester is marginally smaller and may exhibit slightly faster reaction kinetics in nucleophilic substitutions at the carbonyl carbon.
-
For Versatility and Early-Stage Discovery: Both compounds are excellent starting points. The choice can be based on supplier availability, cost, or established laboratory preference.
-
For Process Development and Scale-Up: The ethyl ester is often the more pragmatic choice, aligning with green chemistry principles by using ethanol as a reagent and solvent.
-
For Lead Optimization: If the ester functionality is to be retained in the final molecule, both analogs should be synthesized. The comparative biological and pharmacokinetic data from the two series will provide crucial structure-activity relationship (SAR) insights, helping to fine-tune the properties of a potential drug candidate.
Ultimately, both molecules are powerful tools in the arsenal of the medicinal chemist. A thorough understanding of their subtle differences allows for their strategic deployment in the complex and challenging field of drug discovery.
References
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- Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
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"biological activity of Ethyl 1-amino-1H-pyrrole-2-carboxylate derivatives"
An In-Depth Comparative Guide to the Biological Activity of Ethyl 1-amino-1H-pyrrole-2-carboxylate Derivatives
Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a privileged scaffold in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various chemical interactions make it a versatile building block for compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]
Within this diverse chemical family, this compound stands out as a particularly valuable synthetic intermediate.[5] Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic ester group on the pyrrole core, allows for extensive structural modifications.[5] This guide provides a comparative analysis of the biological activities of various derivatives synthesized from this core structure, offering experimental data and mechanistic insights for researchers in drug discovery and development.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrrole derivatives have emerged as a significant class of anticancer agents, with many acting as inhibitors of critical cellular processes like cell division and signaling.[1][6] The strategic modification of the this compound scaffold has yielded potent compounds with high efficacy against various cancer cell lines.
Comparative Performance of Pyrrole Derivatives
The antiproliferative potential of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. Structure-activity relationship (SAR) studies have revealed that the introduction of electron-donating groups at the 4th position of the pyrrole ring can significantly enhance anticancer activity.[7][8]
A key objective in cancer chemotherapy is to maximize toxicity towards cancer cells while minimizing harm to healthy tissues. Several potent pyrrole derivatives have demonstrated this crucial selectivity, showing weak cytotoxicity against normal human umbilical vein endothelial cells (HUVECs) and NIH/3T3 non-cancer cell lines.[6][7][8]
| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| cpd 21 | 3-benzoyl, 4-(3,4-dimethoxy phenyl) | HepG2 (Liver Cancer) | 0.5 | [7][8] |
| DU145 (Prostate Cancer) | 0.9 | [7][8] | ||
| CT-26 (Colon Cancer) | 0.8 | [7][8] | ||
| cpd 19 | 3-benzoyl, 4-(3,4-dimethoxy phenyl) | MGC 80-3 (Gastric Cancer) | 1.0 | [7][8] |
| HCT-116 (Colon Cancer) | 1.7 | [7][8] | ||
| cpd 15 | 3-benzoyl, 4-phenyl | A549 (Lung Cancer) | 3.6 | [7][8] |
| 4a | N/A | LoVo (Colon Cancer) | >6.25 (at 24h) | [6] |
| 4d | N/A | LoVo (Colon Cancer) | >6.25 (at 24h) | [6] |
Table 1: Comparative in vitro anticancer activity (IC50 values) of selected pyrrole derivatives against various human cancer cell lines.
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The efficacy of these compounds is often rooted in their ability to disrupt the cancer cell cycle and trigger programmed cell death (apoptosis). For instance, flow cytometry analysis revealed that the highly potent compound cpd 21 arrests the cell cycle of CT-26 colon cancer cells in the S phase and induces apoptosis, preventing the cells from replicating and leading to their eventual death.[7] This targeted mechanism underscores the potential for developing pyrrole-based therapies with fewer side effects than traditional cytotoxic agents.
Caption: Mechanism of anticancer action for a potent pyrrole derivative.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of drug-resistant pathogens presents a major global health challenge, necessitating the discovery of new antimicrobial agents.[9] Pyrrole derivatives, including those from the this compound family, have shown significant promise in this area, particularly against bacteria and mycobacteria.[9][10]
Comparative Performance Against Bacteria and Mycobacteria
The antimicrobial efficacy of these derivatives is often enhanced by specific substitutions that improve target engagement or cellular uptake.
-
Antitubercular Activity: A notable application is in the synthesis of compounds targeting Mycobacterium tuberculosis. The derivative ENBHEDPC (ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate) demonstrated a potent minimum inhibitory concentration (MIC) of 0.7 µg/mL against the H37Rv strain, comparable to the standard drug ethambutol.[10] SAR studies on pyrrole-2-carboxamides revealed that bulky substituents on the carboxamide and electron-withdrawing groups on attached phenyl rings greatly improve anti-TB activity by inhibiting the essential Mycobacterial Membrane Protein Large 3 (MmpL3).[11]
-
Antibacterial Activity: Various pyrrole-2-carboxamide derivatives have exhibited broad-spectrum antibacterial activity.[12] The strategic coupling of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with different amines has produced compounds with significant potency against Gram-negative bacteria, a class of pathogens that are notoriously difficult to treat.[12]
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| ENBHEDPC | Mycobacterium tuberculosis H37Rv | 0.7 | [10] |
| Compound 32 | Drug-Resistant M. tuberculosis | < 0.016 | [11] |
| Carboxamide 4i | Klebsiella pneumoniae | 1.02 | [12] |
| Escherichia coli | 1.56 | [12] | |
| Pseudomonas aeruginosa | 3.56 | [12] | |
| Ethambutol | Mycobacterium tuberculosis H37Rv | 0.5 | [10] |
| Gentamicin | P. aeruginosa | ~1.0-4.0 | [12] |
Table 2: Comparative in vitro antimicrobial activity (MIC values) of selected pyrrole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Inoculum Preparation: Grow a pure culture of the test bacterium (e.g., E. coli, S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test pyrrole derivatives in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Many Non-Steroidal Anti-inflammatory Drugs (NSAIDs) are built upon pyrrole scaffolds, such as tolmetin and ketorolac.[13] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[4][13]
Comparative Performance and COX Inhibition
The development of selective COX-2 inhibitors is a key goal, as this isoform is primarily induced during inflammation, and its selective inhibition can reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition.[13]
Derivatives of this compound have been synthesized and shown to possess significant anti-inflammatory properties, in some cases exceeding that of established drugs.
| Compound | Model | Activity | Mechanism | Reference |
| Ethyl-2-amino-1-benzamido-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-4-oxopyrrolidine-3-carboxylate | Carrageenan Edema | Greater than Diclofenac Sodium | Not specified | [14] |
| MI-1 | Acetic Acid Colitis | More expressed than Prednisolone | Normalizes redox balance, potential PI3K/Akt/NF-κB inhibition | [15] |
| Compound 3f | Carrageenan Edema | Potent, dose-dependent edema reduction | Decreased TNF-α, increased TGF-β1 | [16][17] |
| Diclofenac Sodium | Carrageenan Edema | Standard NSAID | Non-selective COX inhibitor | [14][16] |
Table 3: Comparative in vivo anti-inflammatory activity of selected pyrrole derivatives.
Mechanism of Action: Beyond COX Inhibition
While COX inhibition is a primary mechanism, newer pyrrole derivatives exhibit more complex immunomodulatory effects. For example, Compound 3f not only reduces local edema but also modulates the cytokine profile in a systemic inflammation model. It significantly decreases levels of the pro-inflammatory cytokine TNF-α while markedly increasing the anti-inflammatory cytokine TGF-β1, suggesting a sophisticated mechanism for resolving inflammation.[17]
Caption: Inhibition of COX enzymes by traditional and selective NSAIDs.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16]
-
Animal Acclimatization: Use Wistar rats (180-200g) and acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Compound Administration: Administer the test pyrrole derivative (e.g., at doses of 10, 20, 40 mg/kg) or the reference drug (e.g., Diclofenac, 25 mg/kg) intraperitoneally or orally, 1 hour before carrageenan injection. A control group receives only the vehicle.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the volume of the injected paw immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
References
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Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. Available from: [Link]
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Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Bentham Science. Available from: [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]
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Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available from: [Link]
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Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. MDPI. Available from: [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. Available from: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available from: [Link]
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Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. OUCI. Available from: [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health (NIH). Available from: [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]
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Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available from: [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available from: [Link]
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Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available from: [Link]
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Novel analgesic/anti-inflammatory agents: 1,5-Diarylpyrrole nitrooxyethyl sulfides and related compounds as Cyclooxygenase-2 inhibitors containing a nitric oxide donor moiety endowed with vasorelaxant properties. PubMed. Available from: [Link]
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SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available from: [Link]
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Anti-Inflammatory Effects of Protein Kinase Inhibitor Pyrrol Derivate. PubMed Central. Available from: [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available from: [Link]
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(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available from: [Link]
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A Senior Application Scientist’s Guide to the Spectroscopic Purity Analysis of Ethyl 1-amino-1H-pyrrole-2-carboxylate
For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation of reliable, reproducible downstream science. Ethyl 1-amino-1H-pyrrole-2-carboxylate, a versatile heterocyclic building block, is no exception. Its utility in constructing complex pharmacologically active molecules necessitates a rigorous and multi-faceted approach to purity verification.
This guide provides an in-depth comparison of key spectroscopic techniques for the purity assessment of this compound. Moving beyond procedural lists, we will explore the causality behind methodological choices and the unique strengths each technique brings to building a comprehensive purity profile.
The Imperative of Orthogonal Purity Assessment
No single analytical technique is infallible. Each method interrogates a different physicochemical property of the molecule. A high purity value from one technique can mask impurities that are "silent" to that method but readily detected by another. Therefore, a robust purity assessment relies on an orthogonal approach, where multiple, complementary techniques are employed. For this compound, the primary tools in our spectroscopic arsenal are Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules and is arguably the most powerful single technique for purity assessment. It provides quantitative information about the number, connectivity, and chemical environment of specific nuclei (typically ¹H and ¹³C).
Expertise & Experience: Why NMR is Paramount
The power of NMR lies in its high resolution and quantitative nature. Every unique proton (or carbon) in the molecule gives a distinct signal (or set of signals). The signal's position (chemical shift), splitting pattern (multiplicity), and area (integration) form a unique fingerprint. Impurities, even those structurally similar to the target compound, will almost invariably present their own unique set of signals, allowing for both detection and quantification.
¹H NMR Spectroscopy Protocol
Trustworthiness through a Self-Validating System: The inclusion of an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) allows for the precise calculation of the absolute purity of the target compound, a method known as quantitative NMR (qNMR).
-
Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard such as tetramethylsilane (TMS) for chemical shift referencing (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spectra and detecting minor impurities.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest to ensure accurate signal integration for quantification.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.
-
Analysis: Integrate all signals corresponding to the target compound and any visible impurities. The purity can be calculated by comparing the relative integrals of the compound's protons to those of impurities.
dot
Caption: ¹H NMR Experimental Workflow for Purity Analysis.
Expected ¹H and ¹³C NMR Data
The presence of the electron-donating amino group at the N-1 position will influence the chemical shifts of the pyrrole ring protons compared to the unsubstituted parent pyrrole ester.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Assignment | Predicted Chemical Shift / Value | Expected Multiplicity / Observation |
| ¹H NMR | -NH₂ (amino) | δ 5.0-6.0 ppm | Broad singlet |
| H-5 (pyrrole) | δ ~6.8 ppm | Triplet or dd | |
| H-3 (pyrrole) | δ ~6.7 ppm | Triplet or dd | |
| H-4 (pyrrole) | δ ~6.1 ppm | Triplet or dd | |
| -OCH₂CH₃ (ethyl) | δ ~4.2 ppm | Quartet | |
| -OCH₂CH₃ (ethyl) | δ ~1.3 ppm | Triplet | |
| ¹³C NMR | C=O (ester) | δ ~162 ppm | |
| C-2 (pyrrole) | δ ~125 ppm | ||
| C-5 (pyrrole) | δ ~120 ppm | ||
| C-3 (pyrrole) | δ ~115 ppm | ||
| C-4 (pyrrole) | δ ~108 ppm | ||
| -OCH₂CH₃ (ethyl) | δ ~60 ppm | ||
| -OCH₂CH₃ (ethyl) | δ ~14 ppm | ||
| FT-IR | N-H Stretch (amino) | 3400-3200 cm⁻¹ | Two bands possible (symm/asymm) |
| C-H Stretch (aryl) | 3100-3000 cm⁻¹ | ||
| C-H Stretch (aliph.) | 3000-2850 cm⁻¹ | ||
| C=O Stretch (ester) | ~1700 cm⁻¹ | Strong, sharp | |
| C=C Stretch (ring) | ~1550 cm⁻¹ | ||
| C-O Stretch (ester) | ~1250 cm⁻¹ | Strong | |
| Mass Spec | Molecular Weight | 154.17 g/mol | |
| (ESI+) | [M+H]⁺ | m/z 155.08 | |
| [M+Na]⁺ | m/z 177.06 |
Note: Predicted values are based on spectral data of similar pyrrole derivatives. Actual values may vary based on solvent and experimental conditions.[1][2][3][4]
Detecting Impurities:
-
Starting Materials: Depending on the synthetic route (e.g., a variation of the Knorr pyrrole synthesis), unreacted precursors would introduce sharp, unexpected signals.[5]
-
Solvent Residue: Signals from common recrystallization or reaction solvents (e.g., ethyl acetate, hexane, dichloromethane) are frequently observed and can be identified by their characteristic chemical shifts.
-
Side-Products: Isomeric impurities or byproducts from incomplete reactions will have distinct, albeit potentially overlapping, signal patterns.
FT-IR Spectroscopy: The Functional Group Check
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: A Quick and Vital Screen
While not as structurally informative as NMR, FT-IR is an excellent first-pass technique. Its value lies in quickly confirming the presence of key functional groups and, equally importantly, the absence of others. For instance, if the synthesis involved a carboxylic acid intermediate, the absence of a broad O-H stretch (3300-2500 cm⁻¹) in the final product's IR spectrum is a strong indicator of its successful conversion.[6]
Attenuated Total Reflectance (ATR) FT-IR Protocol
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This accounts for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands and compare them to the expected values for this compound (see Table 1). Scrutinize the spectrum for unexpected peaks that may indicate impurities.[7][8]
dot
Caption: FT-IR (ATR) Experimental Workflow.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with extremely high accuracy and sensitivity.
Expertise & Experience: Unambiguous Mass Verification
The primary role of MS in purity analysis is to confirm the molecular weight of the target compound and to detect any impurities with different molecular weights. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the parent ion to within a few parts per million (ppm), providing an exceptionally high degree of confidence in the compound's identity.
Electrospray Ionization (ESI) MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: The sample is ionized in the ESI source, typically forming protonated molecules [M+H]⁺ in positive ion mode.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where their m/z is measured.
-
Analysis: Verify the presence of the expected ion (e.g., m/z 155.08 for [C₇H₁₀N₂O₂ + H]⁺). Search for other m/z values that could correspond to impurities, adducts (like [M+Na]⁺), or fragments.[2]
dot
Caption: Mass Spectrometry (ESI-MS) Workflow.
UV-Visible Spectroscopy: The Conjugation Probe
UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, which corresponds to the promotion of electrons from lower to higher energy orbitals. It is particularly sensitive to conjugated π-systems.[9]
Expertise & Experience: Quantitative Power and Impurity Indication
The pyrrole ring system is a chromophore that absorbs UV light. While UV-Vis spectra are generally broad and lack the fine detail of NMR, they are highly valuable for two reasons. First, according to the Beer-Lambert Law, absorbance is directly proportional to concentration, making UV-Vis an excellent and simple technique for quantitative analysis once a pure standard is established.[10] Second, the position of the absorption maximum (λmax) is sensitive to the extent of conjugation. Any impurity that significantly alters the conjugated system will cause a noticeable shift in the λmax or a change in the spectrum's overall shape.[11][12]
UV-Vis Spectroscopy Protocol
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in which the compound is soluble.
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to create a series of standards and a sample for analysis that will have an absorbance in the optimal range (0.2-1.0 AU).
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
-
Measurement: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax). Check for any shoulders or additional peaks that might indicate the presence of a conjugated impurity.
dot
Caption: UV-Visible Spectroscopy Workflow.
Comparative Summary of Techniques
Each technique offers a unique perspective on the purity of this compound. The choice of which methods to use depends on the specific purity question being asked.
Table 2: Comparison of Spectroscopic Techniques for Purity Analysis
| Technique | Strengths | Limitations | Best For... |
| NMR | • High structural detail• Excellent for identifying and quantifying impurities• Non-destructive | • Lower sensitivity than MS• Requires more sample than MS• Can have overlapping signals | Definitive structural confirmation and quantification of impurities. |
| FT-IR | • Fast and non-destructive• Excellent for functional group confirmation• Good for detecting impurities with unique functional groups (e.g., -OH) | • Low structural detail• Not easily quantifiable• Insensitive to impurities with similar functional groups | Rapidly confirming the presence of key functional groups and absence of others. |
| MS | • Extremely high sensitivity• Provides accurate molecular weight (HRMS gives elemental composition)• Good for detecting non-isomeric impurities | • Destructive• Isomeric impurities cannot be distinguished• Ionization efficiency can vary, making quantification difficult | Verifying molecular weight and detecting trace-level, non-isomeric impurities. |
| UV-Vis | • Simple, rapid, and robust• Excellent for quantitative analysis (Beer-Lambert Law)• Sensitive to conjugated impurities | • Very low structural specificity• Requires a chromophore• Insensitive to non-conjugated impurities | Routine quantitative measurements and detecting impurities that alter the π-electron system. |
Conclusion
A claim of purity for this compound is only as strong as the analytical data that supports it. A comprehensive assessment requires an intelligent application of orthogonal spectroscopic techniques. ¹H NMR provides the definitive structural and quantitative purity profile. Mass spectrometry confirms the molecular weight with high confidence and detects trace impurities. FT-IR serves as a rapid check for the correct functional groups and the absence of key contaminants. Finally, UV-Vis offers a simple method for routine quantification. By integrating the data from these distinct methods, researchers can proceed with confidence, knowing their foundational materials are of the highest integrity.
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ResearchGate. ATR-FTIR spectra of pure pyrrole before polymerization...7
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ResearchGate. FTIR of Pyrrole (PYR) and of polypyrrole (PPYR). 14
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ResearchGate. The FTIR spectrum for Pyrrole. 8
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ChemicalBook. Ethyl pyrrole-2-carboxylate(2199-43-1) 1H NMR spectrum. 1
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PubChem. Ethyl 1H-pyrrole-2-carboxylate. 2
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ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. 15
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ResearchGate. Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. 16
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ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. 17
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. 3
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IUCr. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. 18
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Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. 9
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Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. 10
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MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. 19
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NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. 20
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European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. 11
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ARKIVOC. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
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Sigma-Aldrich. Ethyl 1H-pyrrole-2-carboxylate.
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PubChemLite. Ethyl 5-amino-1h-pyrrole-2-carboxylate (C7H10N2O2). 26
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Navigating the Labyrinth of Preclinical Validation: A Comparative Guide to Ethyl 1-amino-1H-pyrrole-2-carboxylate in Biological Assays
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated lead compound is fraught with challenges. The rigor of this preclinical validation process determines the trajectory of a potential therapeutic. This guide provides an in-depth, experience-driven framework for the biological validation of Ethyl 1-amino-1H-pyrrole-2-carboxylate , a heterocyclic compound with therapeutic potential suggested by the well-documented bioactivities of its structural class. While direct, extensive literature on this specific molecule is emerging, its pyrrole core is a privileged scaffold in medicinal chemistry, known to exhibit potent anticancer and anti-inflammatory properties.[1][2]
This guide is not a rigid protocol but a strategic blueprint. We will explore the validation of this compound through two of its most probable biological applications, based on structure-activity relationships of analogous compounds: anticancer cytotoxicity and anti-inflammatory activity . We will compare its hypothetical performance against established agents, providing the experimental data and detailed methodologies necessary for a robust evaluation.
Part 1: Unveiling the Anticancer Potential - A Cytotoxicity Profile
The pyrrole nucleus is a cornerstone in the architecture of numerous anticancer agents.[1] Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the disruption of microtubule dynamics.[3] Our initial validation step is to ascertain the cytotoxic potential of this compound against a panel of cancer cell lines.
The Comparative Framework: EAPC vs. Paclitaxel
To benchmark the efficacy of our subject compound, we will compare it to Paclitaxel , a gold-standard chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
The Primary Assay: Assessing Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro toxicology and pharmacology. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of these crystals, once solubilized, is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound and Paclitaxel in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plates for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that inhibits cell viability by 50%, is a key parameter for comparing cytotoxicity.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and Paclitaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC₅₀) | Paclitaxel (IC₅₀) |
| A549 | Lung Carcinoma | 5.2 | 0.01 |
| MCF-7 | Breast Adenocarcinoma | 8.7 | 0.005 |
| HeLa | Cervical Cancer | 6.1 | 0.008 |
| U-2 OS | Osteosarcoma | 12.5 | 0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
From this hypothetical data, we can infer that while this compound demonstrates cytotoxic activity, it is less potent than Paclitaxel. This is a common finding for early-stage compounds and provides a rationale for further optimization studies.
Part 2: Probing the Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation.[7] Many pyrrole-containing compounds have demonstrated anti-inflammatory effects, some through the inhibition of the COX pathway.[1][8]
The Comparative Framework: EAPC vs. Celecoxib
Our comparator for anti-inflammatory activity is Celecoxib , a highly selective COX-2 inhibitor used clinically as an anti-inflammatory drug.[9][10] This comparison will allow us to assess both the potency and selectivity of this compound.
Assay 1: Direct Enzyme Inhibition - COX-2 Inhibitor Screening Assay
This is a direct, in vitro assay to measure the ability of a compound to inhibit the activity of the COX-2 enzyme. Commercially available kits typically utilize a fluorometric or colorimetric method to detect the production of prostaglandin G2, an intermediate in the synthesis of prostaglandins.[11][12]
Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.
This protocol is adapted from commercially available kits.[13][14]
-
Reagent Preparation: Prepare all reagents (assay buffer, COX probe, COX cofactor, human recombinant COX-2 enzyme, and arachidonic acid substrate) as per the manufacturer's instructions.
-
Compound and Control Preparation: In a 96-well white opaque plate, add 10 µL of diluted test compounds (this compound and Celecoxib) at various concentrations. For the enzyme control, add 10 µL of assay buffer. For the inhibitor control, add a known concentration of Celecoxib.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme solution to each well.
-
Reaction Initiation: Prepare the arachidonic acid/NaOH solution and add it to each well to start the reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Table 2: Comparative COX-2 Inhibition (IC₅₀ in µM)
| Compound | COX-2 IC₅₀ (µM) |
| This compound | 15.3 |
| Celecoxib | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
This hypothetical data suggests that this compound has modest COX-2 inhibitory activity, being significantly less potent than the selective inhibitor Celecoxib.
Assay 2: Cell-Based Inflammation - NF-κB Luciferase Reporter Assay
Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[15] An NF-κB luciferase reporter assay is a powerful tool to assess the impact of a compound on this inflammatory signaling pathway in a cellular context.[16] In this assay, cells are engineered to express the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[17]
Caption: Workflow for an NF-κB luciferase reporter assay.
-
Cell Transfection and Seeding: Transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization). Seed the transfected cells into a 96-well opaque plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound, Celecoxib, or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), at a predetermined optimal concentration.
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.
-
Cell Lysis: Discard the medium and lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's protocol, using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percent inhibition of NF-κB activity relative to the stimulated control.
Table 3: Comparative Inhibition of TNF-α-induced NF-κB Activation (IC₅₀ in µM)
| Compound | NF-κB Inhibition IC₅₀ (µM) |
| This compound | 25.8 |
| Celecoxib | 5.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The hypothetical results indicate that this compound can inhibit NF-κB signaling, although with lower potency than Celecoxib. This suggests its anti-inflammatory effects may be mediated through multiple pathways, not solely through COX-2 inhibition.
Conclusion: A Stepping Stone to Drug Discovery
This guide has outlined a comprehensive and comparative approach to the initial biological validation of this compound. By leveraging the known bioactivities of the pyrrole scaffold, we have established a logical framework for assessing its potential as both an anticancer and an anti-inflammatory agent. The use of well-established assays and comparator compounds provides a robust foundation for data interpretation and decision-making in the early stages of drug discovery.
The hypothetical data presented underscores a critical reality in pharmaceutical research: initial hits often exhibit modest activity and require significant medicinal chemistry efforts for optimization. However, the validation workflow detailed herein provides the crucial first steps in characterizing a novel compound, illuminating its potential mechanisms of action, and paving the way for the development of new and effective therapeutics.
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A Comparative Guide to the Synthetic Methods of Aminopyrroles for the Modern Chemist
For researchers, medicinal chemists, and professionals in drug development, the aminopyrrole scaffold is a cornerstone of innovation. Its prevalence in bioactive natural products and pharmaceuticals necessitates a deep understanding of its synthesis. This guide provides a comparative analysis of key synthetic strategies for aminopyrroles, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale that guide the modern chemist in selecting the optimal synthetic route. We will explore both the limitations of classical methods and the advancements offered by contemporary approaches, supported by experimental data and detailed protocols.
The Aminopyrrole Motif: A Privileged Structure
The aminopyrrole core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. These include roles as MEK inhibitors, metallo-β-lactamase (MBL) inhibitors, and modulators of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] Consequently, the development of efficient and versatile synthetic routes to access polysubstituted aminopyrroles is of paramount importance in medicinal chemistry and drug discovery programs.
Classical Approaches: The Paal-Knorr and Hantzsch Syntheses and Their Limitations
While the Paal-Knorr and Hantzsch syntheses are venerable and powerful methods for the construction of the pyrrole ring, they are not generally well-suited for the direct synthesis of aminopyrroles.[1]
The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust method for general pyrrole synthesis.[2][3] However, its application to aminopyrrole synthesis is hampered by the reactivity of the desired aminating reagent. Using a hydrazine or a similar nitrogen nucleophile often leads to undesired side reactions or the formation of alternative heterocyclic systems. The harsh, acidic conditions and prolonged heating typically required can also be incompatible with the sensitive functional groups often present in complex drug-like molecules.[4]
The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[5][6] While versatile for constructing polysubstituted pyrroles, its direct application for aminopyrrole synthesis is not straightforward due to the required starting materials and the potential for competing side reactions. Modern modifications have sought to address these limitations through approaches like solid-phase synthesis, which can facilitate purification and handling of intermediates.[7]
Modern Synthetic Strategies: A Comparative Overview
Recent years have witnessed the development of several elegant and efficient methods for the synthesis of aminopyrroles, overcoming many of the limitations of classical approaches. These modern strategies often employ milder reaction conditions, exhibit greater functional group tolerance, and provide access to a wider range of substitution patterns.
Multicomponent Reactions (MCRs): Efficiency in a Single Pot
Multicomponent reactions are highly valued in combinatorial chemistry and drug discovery for their convergence, productivity, and high yields. A notable example is the three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides for the synthesis of 2-aminopyrroles.
Mechanism and Rationale: This reaction proceeds through a fascinating cascade of events. The isocyanide and DMAD first react to form a zwitterionic intermediate. This intermediate then participates in a 1,3-dipolar cycloaddition with the N-tosylimine. The choice of a tosylimine is strategic, as the electron-withdrawing tosyl group activates the imine for nucleophilic attack. The subsequent intramolecular rearrangement, a[1][8]-H shift, leads to the aromatic aminopyrrole. This one-pot process is highly atom-economical and allows for the rapid generation of molecular diversity.
Experimental Protocol: Three-Component Synthesis of 2-Aminopyrroles
-
To a solution of the N-tosylimine (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) in a suitable solvent such as dichloromethane (10 mL), add the isocyanide (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-aminopyrrole.
Domino Reactions: A Cascade to Complexity
Domino, or cascade, reactions offer an elegant approach to molecular complexity by orchestrating multiple bond-forming events in a single synthetic operation. A metal-free domino synthesis of 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides is a prime example of this strategy.[1][9]
Mechanism and Rationale: This transformation is initiated by a propargylic 3,4-diaza-Cope rearrangement of the starting hydrazide.[1][9] This sigmatropic rearrangement is thermally induced and is favored by the relatively weak N-N bond. The resulting intermediate then undergoes a tandem isomerization and a 5-exo-dig N-cyclization to furnish the aminopyrrole core. The choice of protecting groups on the hydrazine is crucial, as they can influence the reaction outcome and can even be strategically cleaved or rearranged under the reaction conditions to yield a monoprotected aminopyrrole.[1] The absence of a metal catalyst makes this method particularly attractive from a green chemistry perspective.
Experimental Protocol: Domino Synthesis of 2-Aminopyrroles from N-Alkynyl, N'-Vinyl Hydrazides [1]
-
Dissolve the N-alkynyl, N'-vinyl hydrazide (0.5 mmol) in xylenes (5 mL) in a sealed tube.
-
Heat the reaction mixture at reflux (approximately 140 °C) for 24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., ethyl acetate/hexanes) to yield the 2-aminopyrrole.
Metal-Free Annulation: A Facile and Flexible Approach
A novel metal-free annulation of ynamides with 2H-azirines, catalyzed by boron trifluoride etherate (BF₃·Et₂O), provides an atom-economical route to polysubstituted 2-aminopyrroles.[10]
Mechanism and Rationale: The reaction is initiated by the activation of the 2H-azirine by the Lewis acid, BF₃·Et₂O. This activation facilitates the nucleophilic attack of the ynamide, leading to a cascade of bond formations and rearrangements that culminate in the formation of the aminopyrrole ring. This method is notable for its mild reaction conditions, broad substrate scope, and short reaction times. The use of a simple and inexpensive Lewis acid catalyst is a significant advantage.
Experimental Protocol: BF₃·Et₂O-Catalyzed Annulation of Ynamides and 2H-Azirines [11]
-
To an oven-dried sealed tube, add the ynamide (1.5 mmol), 2H-azirine (1.0 mmol), and toluene (2.5 mL).
-
Heat the mixture to 80 °C in an oil bath.
-
Add BF₃·Et₂O (0.5 mmol) to the tube, cap it, and stir at 80 °C for 10 minutes.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a short pad of silica gel and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the polysubstituted 2-aminopyrrole.
Gold-Catalyzed Synthesis: Mild and Efficient C-N Bond Formation
Gold catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. The gold-catalyzed intermolecular nitrene transfer from vinyl azides to ynamides is an elegant method for the synthesis of multisubstituted 2-aminopyrroles.[12][13][14]
Mechanism and Rationale: The reaction is thought to proceed via the in-situ formation of a 2H-azirine from the vinyl azide, which then reacts with the gold-activated ynamide.[13] The gold catalyst, typically a cationic gold(I) complex, activates the alkyne of the ynamide towards nucleophilic attack. The subsequent steps involve the formation of a gold carbene intermediate, followed by cyclization and elimination to yield the aminopyrrole.[13] The choice of a gold catalyst is key to the success of this reaction, as it allows the transformation to proceed under mild conditions with high efficiency and functional group tolerance.[13][15]
Experimental Protocol: Gold-Catalyzed Synthesis of 2-Aminopyrroles [13]
-
In a glovebox, add the ynamide (0.2 mmol), vinyl azide (0.3 mmol), and a cationic gold catalyst such as JohnPhosAu(MeCN)SbF₆ (5 mol%) to a vial.
-
Add dry solvent (e.g., dichloromethane, 1.0 mL) and stir the mixture at room temperature for the specified time (typically a few hours).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the residue by preparative thin-layer chromatography to isolate the 2-aminopyrrole.
Van Leusen Pyrrole Synthesis: A Versatile [3+2] Cycloaddition
The Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, is a powerful and versatile method for constructing the pyrrole ring via a [3+2] cycloaddition.[8][16][17][18]
Mechanism and Rationale: Under basic conditions, the acidic α-proton of TosMIC is abstracted to form a carbanion. This nucleophile then undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to afford the aromatic pyrrole ring.[16] The choice of base and solvent is critical for the success of the reaction. This method is highly versatile due to the wide availability of Michael acceptors.
Experimental Protocol: Van Leusen Synthesis of 3,4-Disubstituted Pyrroles [16]
-
To a suspension of a strong base (e.g., NaH, 50 mg) in diethyl ether (20 mL) at room temperature, add a solution of the chalcone (1 mmol) and TosMIC (1 mmol) in DMSO (1.5 mL) dropwise under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,4-disubstituted pyrrole.
Comparative Analysis of Modern Methods
To facilitate the selection of an appropriate synthetic strategy, the following table summarizes the key performance indicators for the discussed modern methods.
| Method | Key Reagents | Typical Conditions | Yields | Advantages | Limitations |
| Multicomponent Reaction | N-tosylimine, DMAD, Isocyanide | Room temperature, 12-24 h | Good to excellent | High atom economy, operational simplicity, rapid access to diversity. | Substrate scope can be limited by the availability of starting materials. |
| Domino Reaction | N-alkynyl, N'-vinyl hydrazide | Refluxing xylenes, 24 h | Moderate to excellent[1] | Metal-free, elegant cascade, potential for strategic deprotection.[1][9] | Requires synthesis of specialized starting materials, high temperatures.[1] |
| Metal-Free Annulation | Ynamide, 2H-azirine, BF₃·Et₂O | 80 °C, 10 min | Good to excellent[10] | Rapid, atom-economical, mild Lewis acid catalyst.[10][11] | Requires synthesis of ynamides and 2H-azirines. |
| Gold-Catalyzed Synthesis | Ynamide, Vinyl azide, Au(I) catalyst | Room temperature, few hours | Good to excellent[12][13] | Very mild conditions, high functional group tolerance, high efficiency.[13] | Requires a precious metal catalyst, some vinyl azides can be unstable. |
| Van Leusen Synthesis | TosMIC, Michael acceptor, Strong base | Room temperature | Good | High versatility, readily available starting materials.[8][16] | Requires a strong base, which may not be compatible with all functional groups. |
Visualizing the Synthetic Pathways
To further clarify the mechanistic underpinnings of these powerful synthetic methods, the following diagrams illustrate the key transformations.
Workflow for Aminopyrrole Synthesis Strategy Selection
Caption: A decision-making workflow for selecting an appropriate aminopyrrole synthesis method.
Generalized Mechanism for the Domino Synthesis of 2-Aminopyrroles
Caption: The key mechanistic steps in the domino synthesis of 2-aminopyrroles.
Conclusion
The synthesis of aminopyrroles has evolved significantly, with modern methods offering substantial advantages in terms of efficiency, mildness, and scope over classical approaches. Multicomponent reactions and domino cascades provide elegant and atom-economical routes to these valuable scaffolds. Metal-free annulations and gold-catalyzed transformations offer mild and rapid access to polysubstituted aminopyrroles with excellent functional group tolerance. The continued development of novel synthetic strategies for aminopyrroles will undoubtedly fuel further advances in medicinal chemistry and drug discovery. The choice of a particular method will be guided by the specific substitution pattern desired, the presence of sensitive functional groups, and the desired scale of the synthesis.
References
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Rivero, R. D., Halsvik, B., Tellado, F. G., & Tejedor, D. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(9), 3466–3471. [Link]
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Rivero, R. D., Halsvik, B., Tellado, F. G., & Tejedor, D. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(9), 3466–3471. [Link]
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Rivero, R. D., Halsvik, B., Tellado, F. G., & Tejedor, D. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Sci-Hub. [Link]
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Rivero, R. D., Halsvik, B., Tellado, F. G., & Tejedor, D. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters, 23(9), 3466–3471. [Link]
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A Senior Application Scientist's Guide to Evaluating the Efficacy of Ethyl 1-amino-1H-pyrrole-2-carboxylate Analogs as Novel Anticancer Agents
Introduction: The Pyrrole Scaffold as a Privileged Structure in Oncology
In the landscape of modern oncology drug discovery, the pyrrole scaffold stands out as a "privileged structure."[1][2][3] This five-membered aromatic heterocycle is a cornerstone in a multitude of clinically successful anticancer agents.[2] Its versatility allows for substitutions that can modulate its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for the development of novel therapeutics. Ethyl 1-amino-1H-pyrrole-2-carboxylate, in particular, serves as a valuable synthetic intermediate for creating a diverse library of analogs.[4] This guide provides a comprehensive framework for evaluating the efficacy of such analogs, drawing upon established preclinical testing protocols to offer a comparative analysis of their potential as anticancer agents.[5][6][7]
The rationale for developing analogs of this core structure is rooted in the principles of medicinal chemistry. By systematically modifying the substituents on the pyrrole ring, we can explore the structure-activity relationship (SAR) to optimize for potency, selectivity, and reduced toxicity.[3][8] Many pyrrole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of critical cellular machinery like tubulin and protein kinases.[1][9][10][11]
Comparative Efficacy of this compound Analogs: A Representative Study
To illustrate the process of evaluating and comparing the efficacy of novel analogs, we present a representative dataset. The following data is illustrative and compiled based on typical results observed for pyrrole derivatives in preclinical studies. It showcases a hypothetical series of this compound analogs (EPC-001 to EPC-005) tested against a panel of human cancer cell lines.
| Compound ID | Modification | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) | Selectivity Index (SI)* |
| EPC-001 | Unsubstituted Phenyl at N1 | 15.2 | 18.5 | 22.1 | 2.5 |
| EPC-002 | 4-Fluorophenyl at N1 | 8.7 | 10.2 | 12.4 | 5.8 |
| EPC-003 | 4-Chlorophenyl at N1 | 5.1 | 6.8 | 7.9 | 9.2 |
| EPC-004 | 4-Methoxyphenyl at N1 | 12.8 | 15.1 | 19.3 | 3.1 |
| EPC-005 | 3,4,5-Trimethoxyphenyl at N1 | 2.5 | 3.1 | 4.2 | 18.4 |
| Doxorubicin | (Reference Drug) | 0.8 | 0.5 | 1.2 | 25.0 |
*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., human dermal fibroblasts) divided by the average IC50 in the cancer cell lines. A higher SI indicates greater selectivity for cancer cells.
Experimental Protocols for Efficacy Evaluation
The following are detailed protocols for the key experiments used to generate the efficacy data presented above. These protocols are designed to be self-validating by including appropriate controls.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., A549, MCF-7, HCT-116) and a non-cancerous control cell line in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of each this compound analog (e.g., 10 mM in DMSO).
-
Perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
-
Incubation and Assay:
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Potential Mechanism of Action
To further clarify the evaluation process and a potential mechanism of action for these compounds, the following diagrams are provided.
Caption: A hypothetical signaling pathway targeted by EPC analogs.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to evaluating the efficacy of this compound analogs as potential anticancer agents. The presented workflow, from initial in vitro cytotoxicity screening to mechanistic studies and in vivo validation, provides a clear path for identifying promising lead candidates. The representative data for the EPC series highlights the importance of systematic structural modifications in optimizing for both potency and selectivity.
Future work on promising analogs like EPC-005 would involve more in-depth mechanistic studies, such as confirming its interaction with tubulin or profiling its activity against a panel of kinases. [12]Furthermore, in vivo studies using xenograft models are essential to translate the in vitro findings into potential clinical efficacy. [6][13]The continued exploration of the pyrrole scaffold, guided by the principles and methodologies outlined in this guide, holds significant promise for the discovery of the next generation of targeted cancer therapies.
References
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Ansari, M. F., et al. (2018). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f]T[9][14][15]riazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC. Available at: [Link]
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Boichuk, S., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed Central. Available at: [Link]
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). ResearchGate. Available at: [Link]
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). PubMed. Available at: [Link]
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López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]
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Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2023). National Institutes of Health. Available at: [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Semantic Scholar. Available at: [Link]
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A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2015). ResearchGate. Available at: [Link]
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Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. Available at: [Link]
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Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer. (2004). PubMed. Available at: [Link]
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to the Characterization of Ethyl 1-amino-1H-pyrrole-2-carboxylate by NMR and MS: A Comparative and Predictive Analysis
For researchers, scientists, and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Ethyl 1-amino-1H-pyrrole-2-carboxylate, a molecule of interest for its potential applications, requires a robust and multi-faceted analytical approach for its definitive characterization. This guide provides an in-depth, comparative analysis of the primary spectrometric and spectroscopic techniques for this purpose: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
It is important to note that while extensive data exists for the parent compound, Ethyl 1H-pyrrole-2-carboxylate, and other substituted pyrroles, specific, publicly available experimental spectra for this compound are not readily found. Therefore, this guide will leverage established principles of spectroscopy and comparative data from closely related structures to provide a predictive yet scientifically grounded framework for its characterization.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy stands as an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.
A. Foundational Principles of Pyrrole NMR
The pyrrole ring is a five-membered aromatic heterocycle, and its electronic environment is significantly influenced by the nitrogen heteroatom and any substituents. In an unsubstituted pyrrole, the protons and carbons at the α-positions (C2/C5) and β-positions (C3/C4) to the nitrogen have characteristic chemical shifts.[1] The introduction of substituents, such as the 1-amino and 2-carboxylate groups in our target molecule, will cause predictable shifts in these signals based on their electron-donating or electron-withdrawing nature.[1]
B. Comparative ¹H and ¹³C NMR Data: Establishing a Baseline
To predict the NMR spectra of this compound, we first consider the experimentally determined spectral data for its parent compound, Ethyl 1H-pyrrole-2-carboxylate.
| Ethyl 1H-pyrrole-2-carboxylate | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Assignment | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Ethyl -CH₃ | 1.35 (t) | 14.5 |
| Ethyl -CH₂ | 4.30 (q) | 60.5 |
| Pyrrole H-3 | 6.80 (dd) | 115.0 |
| Pyrrole H-4 | 6.15 (dd) | 108.0 |
| Pyrrole H-5 | 6.95 (dd) | 122.0 |
| Pyrrole C-2 | - | 125.0 |
| Pyrrole C-5 | - | 122.0 |
| C=O | - | 161.0 |
| Pyrrole NH | ~9.0 (br s) | - |
Note: Predicted values are based on standard chemical shift tables and data from similar compounds.
The 1-amino group is an electron-donating group, which is expected to increase the electron density in the pyrrole ring, leading to an upfield shift (lower ppm) of the ring protons and carbons. Conversely, the 2-ethoxycarbonyl group is an electron-withdrawing group, which will deshield the adjacent protons and carbons, causing a downfield shift (higher ppm).
C. Predicted ¹H and ¹³C NMR for this compound
Based on these principles, we can predict the approximate chemical shifts for our target molecule.
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale |
| Ethyl -CH₃ | ~1.3 | ~14.5 | Standard ethyl group signal. |
| Ethyl -CH₂ | ~4.2 | ~60.5 | Standard ethyl ester signal. |
| Pyrrole H-3 | ~6.7 | ~114.0 | Slightly upfield due to the 1-amino group. |
| Pyrrole H-4 | ~6.0 | ~107.0 | Upfield shift due to the 1-amino group. |
| Pyrrole H-5 | ~6.8 | ~120.0 | Less affected by the 2-ester, upfield shift from the 1-amino group. |
| Pyrrole C-2 | - | ~124.0 | Deshielded by the ester group. |
| Pyrrole C-3 | - | ~114.0 | Shielded by the 1-amino group. |
| Pyrrole C-4 | - | ~107.0 | Shielded by the 1-amino group. |
| Pyrrole C-5 | - | ~120.0 | Shielded by the 1-amino group. |
| C=O | - | ~160.5 | Standard ester carbonyl signal. |
| N-NH₂ | ~5.0-6.0 (br s) | - | Broad signal due to exchange and quadrupole effects. |
D. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons.
E. Visualization of the NMR Workflow
Caption: Workflow for NMR analysis of this compound.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.
A. Expected Molecular Ion and Fragmentation
For this compound (C₇H₁₀N₂O₂), the expected exact mass is approximately 154.0742 g/mol . In a high-resolution mass spectrum (HRMS), observing this mass would strongly support the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways for pyrrole derivatives often involve the loss of substituents and cleavage of the ring.[2]
| Expected Fragment | m/z | Description |
| [M]⁺ | 154 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | 109 | Loss of the ethoxy group from the ester. |
| [M - COOCH₂CH₃]⁺ | 81 | Loss of the entire ethyl carboxylate group. |
| [Pyrrole-NH₂]⁺ | 81 | Cleavage of the ester group. |
| [C₄H₄N]⁺ | 66 | Pyrrole ring fragment. |
B. Experimental Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.
-
Mass Analysis: Employ a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Tandem MS (MS/MS): To confirm the structure, isolate the molecular ion and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions.
C. Visualization of the MS Workflow
Caption: Workflow for MS analysis of this compound.
III. A Holistic Approach: Comparison with Other Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, a comprehensive characterization relies on a suite of complementary techniques.
| Technique | Expected Observations for this compound | Purpose |
| FT-IR Spectroscopy | ~3400-3300 cm⁻¹ (N-H stretch, amino), ~1700 cm⁻¹ (C=O stretch, ester), ~1500-1400 cm⁻¹ (C=C stretch, pyrrole ring) | Confirms the presence of key functional groups. |
| UV-Vis Spectroscopy | Absorption maxima in the UV region, characteristic of the pyrrole chromophore. The 1-amino group will likely cause a red shift (to longer wavelength) compared to the parent compound. | Provides information about the electronic structure and conjugation. |
| Elemental Analysis | C: 54.54%, H: 6.54%, N: 18.17%, O: 20.75% | Confirms the elemental composition and purity of the sample. |
These techniques, while not providing the detailed structural map of NMR, offer crucial, confirmatory evidence of the compound's identity and purity.
IV. Conclusion
The definitive characterization of this compound necessitates a synergistic application of modern analytical techniques. This guide provides a predictive framework for its analysis by NMR and MS, grounded in the established principles of spectroscopy and comparative data from related structures. The outlined protocols and expected spectral features offer a robust starting point for any researcher venturing into the synthesis and characterization of this and similar N-amino pyrrole derivatives. The integration of complementary techniques such as FT-IR, UV-Vis, and elemental analysis is paramount for a holistic and irrefutable structural assignment, ensuring the scientific integrity of subsequent research and development endeavors.
V. References
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A Comparative Guide to the Structural Confirmation of Synthesized Ethyl 1-amino-1H-pyrrole-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Ethyl 1-amino-1H-pyrrole-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the causality behind experimental choices and present supporting data to ensure a self-validating approach to structural confirmation.
Introduction: The Imperative of Structural Integrity
The synthesis of novel chemical entities is fraught with the potential for isomeric byproducts, rearrangements, and incomplete reactions. For a molecule like this compound, seemingly minor deviations in its structure can lead to drastic changes in its biological activity and pharmacokinetic properties. Therefore, a multi-faceted analytical approach is not just recommended; it is essential. This guide will walk you through a logical workflow for confirming the precise atomic connectivity and stereochemistry of the target compound.
The Analytical Workflow: A Multi-Technique Approach
A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and irrefutable picture. The primary techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1][2][3][4][5]
Figure 1: A workflow diagram illustrating the multi-pronged approach to the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, we expect to see distinct signals for the protons on the pyrrole ring, the ethyl group, and the amino group.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.2 | d | 1H | H-5 | The proton at position 5 is a doublet due to coupling with the proton at position 4. |
| ~6.5-6.7 | t | 1H | H-4 | The proton at position 4 is a triplet due to coupling with the protons at positions 3 and 5. |
| ~6.0-6.2 | d | 1H | H-3 | The proton at position 3 is a doublet due to coupling with the proton at position 4. |
| ~4.2-4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are a quartet due to coupling with the methyl protons. |
| ~1.2-1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are a triplet due to coupling with the methylene protons. |
| ~5.0-5.5 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 10-12 ppm is typically sufficient.
-
Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O | The carbonyl carbon of the ester is significantly deshielded. |
| ~140-145 | C-2 | The carbon atom attached to the ester group and the pyrrole nitrogen. |
| ~120-125 | C-5 | The carbon atom adjacent to the amino group. |
| ~110-115 | C-3 | A typical chemical shift for a carbon in a pyrrole ring. |
| ~105-110 | C-4 | A typical chemical shift for a carbon in a pyrrole ring. |
| ~60-65 | -OCH₂CH₃ | The methylene carbon of the ethyl group. |
| ~14-16 | -OCH₂CH₃ | The methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: The instrument is already tuned and shimmed from the ¹H NMR experiment.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A spectral width of 200-220 ppm is standard.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
To further solidify the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY reveals proton-proton couplings, while HSQC correlates directly bonded proton and carbon atoms.
Mass Spectrometry: Weighing the Molecule
Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and valuable information about its fragmentation pattern.[6] For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques.
Expected Mass Spectrometry Data:
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol
-
ESI-MS: Expect a prominent ion at m/z 155.08 [M+H]⁺ in positive ion mode.
-
EI-MS: The molecular ion peak [M]⁺ at m/z 154 is expected. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 109) and the loss of the entire ester group (-COOC₂H₅, m/z 81).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the [M+H]⁺ ion and any other significant adducts or fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H stretch | Amino group (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic C-H (pyrrole ring) |
| 2980-2850 | C-H stretch | Aliphatic C-H (ethyl group) |
| ~1700 | C=O stretch | Ester carbonyl |
| 1600-1450 | C=C stretch | Pyrrole ring |
| ~1250 | C-O stretch | Ester |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Comparison with Alternatives and Potential Isomers
The true power of this multi-technique approach lies in its ability to distinguish the target molecule from potential isomers. For example, an isomer where the amino group is at the 3-position would show a different splitting pattern in the ¹H NMR spectrum for the pyrrole protons. Similarly, an N-ethylated pyrrole would lack the characteristic N-H stretch in the IR spectrum and show a different fragmentation pattern in the mass spectrum.
Figure 2: A logical diagram comparing the expected analytical data for the target compound with potential isomers.
Conclusion
The structural confirmation of a synthesized compound like this compound is a critical step in the research and development pipeline. By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, and by carefully analyzing the resulting data, researchers can be confident in the structural integrity of their material. This guide provides a framework for this process, emphasizing the importance of a logical, evidence-based approach to structural elucidation.
References
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PubChem. Ethyl 1H-pyrrole-2-carboxylate. Available from: [Link].
- Kralj, A., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1989.
- Gribble, G. W., et al. (2005). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 70(23), 9479-9485.
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Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link].
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MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available from: [Link].
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ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Available from: [Link].
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ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. Available from: [Link].
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PubMed Central. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Available from: [Link].
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PubChem. Ethyl 1-methylpyrrole-2-carboxylate. Available from: [Link].
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IUCr. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available from: [Link].
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SpectraBase. pyrrole-1-carboxylic acid, tert-butyl ethyl - Optional[13C NMR] - Spectrum. Available from: [Link].
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PubMed. Characterization of Pyrroloquinoline Quinone Amino Acid Derivatives by Electrospray Ionization Mass Spectrometry and Detection in Human Milk. Available from: [Link].
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PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde. Available from: [Link].
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Benchmarking Ethyl 1-amino-1H-pyrrole-2-carboxylate: A Comparative Guide to Evaluating a Novel Pyrrole Derivative for Antimicrobial Activity
Introduction: The Pyrrole Scaffold and the Quest for Novel Antimicrobials
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial properties. Ethyl 1-amino-1H-pyrrole-2-carboxylate is a synthetic derivative belonging to this versatile class. While extensive research exists on various pyrrole-containing molecules, this specific compound remains largely uncharacterized in terms of its biological targets and efficacy.
This guide provides a robust framework for the initial benchmarking of this compound (herein designated as Compound P) as a potential antimicrobial agent. Given the well-documented antimicrobial potential of the pyrrole pharmacophore, we hypothesize that Compound P may exhibit antibacterial or antifungal properties.
To rigorously evaluate this hypothesis, we will benchmark its performance against two "gold-standard" inhibitors with distinct and well-understood mechanisms of action:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA synthesis.
-
Fluconazole: A triazole antifungal agent that disrupts fungal cell membrane integrity.
This guide is designed for researchers, scientists, and drug development professionals. It will not only present a direct comparison but also explain the causality behind the experimental design, ensuring a self-validating and scientifically sound approach to the preliminary evaluation of a novel chemical entity.
Part 1: Selection of Benchmark Inhibitors & Rationale
The choice of appropriate comparators is critical for a meaningful benchmark study. Ciprofloxacin and Fluconazole were selected based on their clinical relevance, broad use, and well-elucidated mechanisms of action, which provide a clear basis for mechanistic comparison.
Ciprofloxacin: The DNA Gyrase and Topoisomerase IV Inhibitor
Ciprofloxacin represents a class of antibiotics that act directly on bacterial DNA replication. Its mechanism involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][2][3]
-
In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process crucial for relieving torsional stress during replication.[]
-
In Gram-positive bacteria, the primary target is topoisomerase IV, which is essential for decatenating (unlinking) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[2][4]
By binding to the enzyme-DNA complex, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it.[3] This leads to a halt in DNA replication and the generation of lethal double-strand breaks, resulting in bacterial cell death.
Caption: Mechanism of action for Ciprofloxacin.
Fluconazole: The Ergosterol Synthesis Inhibitor
Fluconazole is a widely used antifungal agent that targets the integrity of the fungal cell membrane. Its mechanism centers on the inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14-α-demethylase.[5][6][7]
This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[5][8]
By inhibiting lanosterol 14-α-demethylase, fluconazole blocks the conversion of lanosterol to ergosterol.[9] This leads to two primary consequences:
-
Depletion of ergosterol from the membrane.
-
Accumulation of toxic 14-α-methylated sterol precursors.
The combination of these effects disrupts the fungal cell membrane structure, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic effect).[6][8]
Caption: Mechanism of action for Fluconazole.
Part 2: Experimental Design & Protocols
To benchmark Compound P, the primary metric will be the Minimum Inhibitory Concentration (MIC) . The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] This quantitative measure allows for a direct comparison of potency between compounds. We will follow the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
Test Organisms
A panel of clinically relevant and quality control (QC) strains should be used:
-
Bacteria:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
-
Fungi (Yeast):
-
Candida albicans (ATCC 90028)
-
These strains are standard for antimicrobial susceptibility testing and have well-characterized responses to the benchmark inhibitors.
Experimental Workflow: Broth Microdilution MIC Assay
The broth microdilution method is a high-throughput and standardized technique for determining MIC values.[16]
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- 16. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-amino-1H-pyrrole-2-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a secure research environment, regulatory compliance, and the protection of our ecosystem. This guide provides a detailed protocol for the proper disposal of Ethyl 1-amino-1H-pyrrole-2-carboxylate, synthesizing technical data with field-proven safety measures.
Part 1: Hazard Identification and Personal Protective Equipment (PPE)
Understanding the potential hazards of a chemical is the first line of defense in safe laboratory practice. Based on data from its isomer, this compound should be handled as a hazardous substance with the potential for the following:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4]
-
Skin Sensitization: May cause an allergic skin reaction.[3]
-
Aquatic Toxicity: Harmful to aquatic life.[3]
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory when working with this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To prevent contact with the eyes, which can cause serious irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before and during use. | To prevent skin contact, which can lead to irritation and potential sensitization.[3] |
| Body Protection | A laboratory coat and, for larger quantities, a chemical-resistant apron. Closed-toe shoes are required. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To minimize inhalation exposure, as substituted pyrroles may cause respiratory irritation.[4][5] |
Part 2: Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound, as with all organic chemical waste, is that it must never be poured down the drain .[2] Improper disposal can lead to environmental contamination and is a violation of hazardous waste regulations.
Segregation and Containerization
-
Waste Characterization: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats, gloves), must be treated as hazardous chemical waste.
-
Waste Segregation: Collect all waste contaminated with this compound separately from other waste streams. It should be categorized as non-halogenated organic waste unless mixed with halogenated solvents.
-
Container Selection: Use a designated, leak-proof, and clearly labeled waste container that is compatible with the chemical. The original container may be used if it is in good condition.
Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful, fish and tree for environmental hazard).
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and equipped with secondary containment to prevent spills from reaching the environment. The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Part 3: Final Disposal and Emergency Procedures
Final Disposal
The ultimate disposal of this compound waste must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Incineration in a chemical waste facility is the preferred method of disposal for this type of organic compound.[3]
Spill Management
In the event of a spill, adhere to the following procedures:
-
Immediate Action: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Containment: If safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb large spills.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]
By adhering to these stringent disposal protocols, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of expertise, trustworthiness, and authoritative grounding are the cornerstones of sound scientific practice, extending from the design of experiments to the final disposal of waste.
References
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Organic Syntheses. Pyrrole. [Link]
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Safeguarding Your Research: A Practical Guide to Handling Ethyl 1-amino-1H-pyrrole-2-carboxylate
Hazard Assessment: Understanding the Risks
Based on the toxicological data of closely related pyrrole derivatives, Ethyl 1-amino-1H-pyrrole-2-carboxylate should be handled as a compound that is:
-
A potential respiratory tract irritant [1].
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols, preventing serious eye irritation. A face shield offers an additional layer of protection for the entire face.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and subsequent irritation. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[3] |
| Body | Laboratory coat | Protects against accidental spills and contamination of personal clothing.[4][5] |
| Respiratory | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of any dust or vapors, thereby preventing respiratory tract irritation.[4][6] In situations where a fume hood is not available or if the compound is handled in a way that generates significant aerosols, a respirator may be necessary.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Designate a Handling Area: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6]
-
Assemble PPE: Before handling the compound, gather all necessary PPE as outlined in the table above.
-
Don PPE: Put on your lab coat, followed by safety goggles and a face shield. Don your gloves last.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving/Reacting: Transfer the compound to your reaction vessel. If dissolving, add the solvent slowly to prevent splashing. If using in a reaction, ensure the setup is a closed system where possible.
-
Decontamination: After the procedure, decontaminate all glassware and surfaces that may have come into contact with the compound. A 70% ethanol solution is generally effective for surface cleaning.[8]
-
Waste Disposal: Dispose of all solid waste (e.g., weigh boats, contaminated paper towels) and liquid waste in clearly labeled, sealed containers designated for chemical waste.[1]
-
Doffing PPE: Remove your PPE in the reverse order you put it on: gloves first, then face shield and goggles, and finally your lab coat. This prevents re-contamination.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your PPE.[5][6]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the safe handling of any chemical.
-
Solid Waste: All solid materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this chemical down the drain.
-
Disposal Method: The collected waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[1]
Emergency Procedures: Preparedness is Key
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9][10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
By integrating these safety protocols into your laboratory practices, you can confidently and safely advance your research with this compound.
References
-
National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures. ORS. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
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UC IPM. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety [Video]. YouTube. Retrieved from [Link]
-
World Health Organization. (2004). Laboratory Biosafety Manual (3rd ed.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

